molecular formula C34H66O6 B1232424 Avocatin B

Avocatin B

Cat. No.: B1232424
M. Wt: 570.9 g/mol
InChI Key: MKQLKSXQNMNNHU-UHFFFAOYSA-N
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Description

Avocatin B, also known as this compound, is a useful research compound. Its molecular formula is C34H66O6 and its molecular weight is 570.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H66O6

Molecular Weight

570.9 g/mol

IUPAC Name

heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol

InChI

InChI=1S/C17H34O3.C17H32O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2;1,16-20H,3-15H2

InChI Key

MKQLKSXQNMNNHU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O.C#CCCCCCCCCCCCC(CC(CO)O)O

Synonyms

16-Heptadecene-1,2,4-triol - 16-heptadecyne-1,2,4-triol (1:1)
16-Heptadecene-1,2,4-triol, compd. with 16-heptadecyne-1,2,4-triol (1:1)
avocatin B

Origin of Product

United States

Foundational & Exploratory

The Molecular Landscape of Avocatin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Avocatin B, a unique lipid mixture derived exclusively from the fruit of the avocado (Persea americana), has garnered significant attention within the scientific community for its targeted bioactivity against cancer cells, particularly acute myeloid leukemia (AML) stem cells. This technical guide provides an in-depth exploration of the molecular structure of this compound, its physicochemical properties, and the experimental methodologies employed for its isolation and characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this novel natural product. This document details the constituent components of this compound, presents spectroscopic data in a structured format, outlines experimental protocols, and visualizes its mechanism of action.

Molecular Structure and Physicochemical Properties

This compound is not a single molecular entity but rather a naturally occurring 1:1 mixture of two distinct C17 polyhydroxylated fatty alcohols (PFAs): avocadene (B107707) and avocadyne (B107709) .[1][2] These compounds are distinguished by their terminal unsaturation, with avocadene possessing a double bond and avocadyne a triple bond.[3] A notable feature of these molecules is their odd-numbered 17-carbon backbone, a rarity among natural lipids, which are typically composed of an even number of carbon atoms.[2][4] Both molecules share a common stereochemical configuration with hydroxyl groups located at the 1, 2, and 4 positions.[3]

The molecular formula for the this compound mixture is C34H66O6, with a corresponding molecular weight of 570.9 g/mol .[5][6] The IUPAC name for the mixture is heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol.[5][6]

Structural Components

The two constituent molecules of this compound are:

  • Avocadene: (16-heptadecene-1,2,4-triol)

  • Avocadyne: (16-heptadecyne-1,2,4-triol)

G Figure 1: Molecular Structures of this compound Components cluster_avocadene Avocadene cluster_avocadyne Avocadyne a HO d CH2=CH-(CH2)11-CH(OH)-CH2-CH(OH)-CH2OH b OH c OH e HO h HC≡C-(CH2)11-CH(OH)-CH2-CH(OH)-CH2OH f OH g OH

Figure 1: Molecular Structures of this compound Components

Physicochemical Data

The following table summarizes the key physicochemical properties of the this compound mixture.

PropertyValueReference
Molecular FormulaC34H66O6[5][6]
Molecular Weight570.9 g/mol [5][6]
IUPAC Nameheptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol[5][6]
Canonical SMILESC=CCCCCCCCCCCCC(CC(CO)O)O.C#CCCCCCCCCCCCC(CC(CO)O)O[5]
InChI KeyMKQLKSXQNMNNHU-UHFFFAOYSA-N[5]
Quantitative Distribution in Avocado

This compound is not uniformly distributed throughout the avocado fruit, with the highest concentrations found in the seed. The table below presents the mean amounts of avocadene and avocadyne in the pulp and seed of the Hass avocado cultivar.

Fruit CompartmentCompoundMean Amount (mg/g of avocado part)
PulpAvocadene0.22 ± 0.04
Avocadyne0.18 ± 0.04
SeedAvocadene0.43 ± 0.04
Avocadyne0.41 ± 0.02

Data sourced from a study on Hass avocados and represents the mean amount ± standard deviation.

Experimental Protocols

Extraction and Purification of this compound

The isolation of this compound from avocado seeds is a multi-step process involving solvent extraction and purification.

G Figure 2: Workflow for this compound Extraction and Purification start Avocado Seeds step1 Mechanical Processing (Grinding/Milling) start->step1 step2 Solvent Extraction (e.g., Ethyl Acetate (B1210297) or Hexane) step1->step2 step3 Saponification (Optional) (Alkali treatment to remove impurities) step2->step3 step4 Purification (e.g., HPLC, Centrifugal Partition Chromatography) step3->step4 end Purified this compound step4->end

Figure 2: Workflow for this compound Extraction and Purification

Methodology:

  • Sample Preparation: Avocado seeds are separated from the pulp, washed, and lyophilized (freeze-dried) to remove water content. The dried seeds are then ground into a fine powder to increase the surface area for extraction.[4]

  • Solvent Extraction: The powdered seed material is subjected to solvent extraction. Ethyl acetate is a commonly used solvent due to its selectivity for lipid-soluble compounds like this compound.[5] The extraction is typically carried out by blending the powder with the solvent (e.g., 0.25 g of powder in 15 mL of solvent) in a dark bottle to prevent photodegradation.[4] The mixture is agitated for a specified period (e.g., 2 hours) to ensure efficient extraction.[7]

  • Saponification (Optional but Recommended for Purity): To enhance the purity of the extract, saponification can be performed. This involves treating the crude extract with an alkali solution (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze triglycerides and other esters, leaving the polyhydroxylated fatty alcohols intact.[5]

  • Purification: The crude extract is then purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography are effective methods for isolating this compound from other extracted lipids.[5]

Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and accurate method for the quantification and characterization of avocadene and avocadyne.[3][5]

LC-MS Parameters for this compound Analysis:

ParameterSpecification
Liquid Chromatography
ColumnC18 reverse-phase column
Mobile PhaseGradient elution with methanol (B129727) and methyl tert-butyl ether
Flow Rate0.6 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (+ESI)
DetectionSingle Ion Monitoring (SIM) or Tandem MS (MS/MS)
Precursor Ions [M+H]+Avocadene: m/z 287.26; Avocadyne: m/z 285.24

These parameters are representative and may require optimization based on the specific instrumentation used.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

(Note: A comprehensive table of NMR chemical shifts is currently being compiled from various research publications and will be made available in a future revision of this document.)

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound exerts its selective cytotoxicity against AML cells by targeting mitochondrial fatty acid oxidation (FAO).[8] The primary molecular target has been identified as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , a key enzyme in the FAO pathway.[1]

Signaling Pathway:

G Figure 3: this compound's Mechanism of Action in AML Cells avocatinB This compound vlcadd VLCAD (Very-Long-Chain Acyl-CoA Dehydrogenase) avocatinB->vlcadd Inhibits fao Fatty Acid Oxidation (FAO) vlcadd->fao Catalyzes ros Increased Reactive Oxygen Species (ROS) fao->ros Leads to apoptosis Apoptosis (Programmed Cell Death) ros->apoptosis aml_cell_death AML Cell Death apoptosis->aml_cell_death

Figure 3: this compound's Mechanism of Action in AML Cells

The inhibition of VLCAD by this compound disrupts the metabolic processes within the mitochondria of leukemia cells.[6] This leads to an accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components.[9] The elevated levels of ROS trigger the intrinsic apoptotic pathway, leading to programmed cell death in the AML cells, while sparing normal, healthy hematopoietic stem cells.[8]

Conclusion

This compound represents a promising class of natural compounds with a unique molecular structure and a targeted mechanism of action. This technical guide provides a foundational understanding of its chemistry, methods for its study, and its biological activity. Further research into the synthesis of its individual components, avocadene and avocadyne, and a more detailed investigation of its structure-activity relationships will be crucial for the development of this compound as a potential therapeutic agent. The methodologies and data presented herein are intended to support and facilitate these ongoing research efforts in the fields of oncology and drug discovery.

References

Avocatin B: A Comprehensive Technical Guide on its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocatin B, a novel bioactive lipid mixture derived exclusively from avocados, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology and metabolic diseases. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and detailed methodologies for its extraction, purification, and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development.

Discovery of this compound

The discovery of this compound as a potent anti-cancer agent was pioneered by Dr. Paul Spagnuolo and his research team at the University of Guelph.[1][2][3][4] Through a systematic screening of a comprehensive library of nutraceutical compounds, this compound was identified for its selective cytotoxicity against acute myeloid leukemia (AML) cells.[1][2]

This compound is not a single molecule but a mixture of two distinct 17-carbon polyhydroxylated fatty alcohols (PFAs): avocadene (B107707) and avocadyne (B107709).[5][6] The foundational discovery of these PFAs in avocado seeds dates back to 1969 by Kashman et al.[5] However, it was the recent research that unveiled their significant therapeutic potential.

Natural Sources and Distribution

This compound is a unique natural product found exclusively in the avocado fruit (Persea americana).[1][2][7] It is present in both the pulp and the seed of the fruit, with a notably higher concentration found in the seed.[1][5][6][8]

The concentration of this compound can be influenced by several factors, including the specific avocado cultivar, the stage of fruit ripening, and the anatomical part of the fruit being analyzed.[2] Among the commercially available varieties, the Hass and Fuerte cultivars have been identified as primary sources of this bioactive compound.[2]

Quantitative Analysis of this compound

The accurate quantification of avocadene and avocadyne is crucial for research and potential clinical applications. A sensitive and reliable liquid chromatography-mass spectrometry (LC-MS) method has been developed and validated for this purpose.[5][6][9]

Table 1: Quantitative Data for this compound Components
ParameterValueReference
Linear Response Range 0.1–50 μM (0.03–17.2 ng/μL)[5][6]
Lower Limit of Quantitation (LLOQ) 0.1 μM[5][6]
Mean Concentration of Avocadene (Hass Pulp) 0.22 ± 0.04 mg/g[8]
Mean Concentration of Avocadene (Hass Seed) 0.43 ± 0.04 mg/g[8]
Mean Concentration of Avocadyne (Hass Pulp) 0.18 ± 0.04 mg/g[8]
Mean Concentration of Avocadyne (Hass Seed) 0.41 ± 0.02 mg/g[8]

Experimental Protocols

Extraction of this compound

A common method for the extraction of this compound from avocado material involves solvent-based extraction.

Protocol:

  • Preparation of Material: Avocado seeds or pulp are first dried to remove moisture. The dried material is then finely ground to increase the surface area for efficient extraction.[1][2]

  • Solvent Extraction: The ground material is subjected to extraction using an organic solvent. Ethyl acetate (B1210297) and hexane (B92381) are commonly used for their efficacy in dissolving lipid compounds like this compound.[1][2]

  • Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent, yielding a crude lipid extract containing this compound.

Purification of this compound

To obtain a purified form of this compound, the crude extract undergoes further processing.

Protocol:

  • Saponification: This is a critical step to enhance the purity of the this compound extract.[1][2] The crude lipid extract is treated with an alkali solution to hydrolyze ester linkages, thereby removing unwanted fatty acids and other lipids.

  • Chromatographic Purification: Advanced chromatographic techniques are employed for the final purification. High-Performance Liquid Chromatography (HPLC) and centrifugal partition chromatography are effective methods for isolating avocadene and avocadyne from the saponified extract.[1]

Quantification by LC-MS

The following provides a general outline of the LC-MS methodology for quantifying this compound.

Protocol:

  • Sample Preparation: Purified extracts or standards are dissolved in an appropriate solvent.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate avocadene and avocadyne.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of the target analytes. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[5][6][9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of Fatty Acid Oxidation (FAO)

A primary mechanism of action for this compound is the inhibition of fatty acid oxidation (FAO).[1][8][10][11] It specifically targets and inhibits the mitochondrial enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD), which is crucial for the metabolism of long-chain fatty acids.[1][4]

FAO_Inhibition This compound This compound VLCAD VLCAD This compound->VLCAD inhibits Fatty Acid Oxidation (FAO) Fatty Acid Oxidation (FAO) VLCAD->Fatty Acid Oxidation (FAO) catalyzes Cellular Energy Cellular Energy Fatty Acid Oxidation (FAO)->Cellular Energy

Caption: Inhibition of Fatty Acid Oxidation by this compound.

Induction of Apoptosis via ROS Production

The inhibition of FAO by this compound leads to a cascade of events culminating in programmed cell death (apoptosis), particularly in cancer cells. This process involves a decrease in the cellular levels of NADPH and a subsequent increase in reactive oxygen species (ROS).[1]

Apoptosis_Induction This compound This compound FAO Inhibition FAO Inhibition This compound->FAO Inhibition NADPH Decrease NADPH Decrease FAO Inhibition->NADPH Decrease ROS Increase ROS Increase NADPH Decrease->ROS Increase Apoptosis Apoptosis ROS Increase->Apoptosis

Caption: this compound-induced Apoptosis Pathway.

Modulation of Metabolic Signaling

This compound has also been shown to influence other key metabolic signaling pathways, including the activation of activating transcription factor 4 (ATF4) and 5'adenosine monophosphate-activated protein kinase (AMPK).[10][12] In skeletal muscle, its ability to inhibit FAO contributes to improved insulin (B600854) sensitivity.[1][7][13]

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Avocado Material (Seed/Pulp) Avocado Material (Seed/Pulp) Drying & Grinding Drying & Grinding Avocado Material (Seed/Pulp)->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Saponification Saponification Crude Extract->Saponification Chromatography (HPLC) Chromatography (HPLC) Saponification->Chromatography (HPLC) Purified this compound Purified this compound Chromatography (HPLC)->Purified this compound LC-MS Quantification LC-MS Quantification Purified this compound->LC-MS Quantification

Caption: General Workflow for this compound Isolation and Analysis.

References

Avocatin B in Acute Myeloid Leukemia (AML): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with a particular need for therapies that can selectively eradicate leukemia stem cells (LSCs), the drivers of relapse and chemoresistance. Avocatin B, a lipid molecule derived from avocados, has emerged as a promising therapeutic agent with a novel mechanism of action that selectively targets AML cells, including LSCs, while sparing healthy hematopoietic stem cells.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's core mechanism, detailing the signaling pathways involved, summarizing key quantitative data, and providing the experimental protocols used to elucidate its activity.

Core Mechanism: Targeting Mitochondrial Metabolism

The anti-leukemic activity of this compound is centered on its ability to disrupt mitochondrial function in AML cells.[3][5] Leukemia cells, and particularly LSCs, exhibit distinct metabolic features, including a greater reliance on mitochondrial fatty acid oxidation (FAO) for survival compared to their healthy counterparts.[6][7] this compound exploits this metabolic vulnerability.

The mechanism unfolds in a series of sequential steps:

  • Mitochondrial Accumulation: As a lipid, this compound is transported into the mitochondria. This transport is dependent on Carnitine Palmitoyltransferase 1 (CPT1), an enzyme that facilitates the entry of long-chain fatty acids into the mitochondrial matrix.[1][5][6] Experiments have shown that AML cells with reduced CPT1 expression are insensitive to this compound, confirming the necessity of its mitochondrial localization for cytotoxic activity.[1]

  • Inhibition of Fatty Acid Oxidation (FAO): Once inside the mitochondria, this compound acts as a potent inhibitor of FAO.[1][5] More recent studies have identified the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) as a specific target of this compound. By inhibiting this crucial metabolic pathway, this compound effectively cuts off a key energy source for the AML cells.[8] This inhibition is highly efficient, with a 10µM concentration of this compound reducing the oxygen consumption rate (a measure of FAO) by over 40%.[1][8]

  • Depletion of NADPH and Increased Oxidative Stress: The inhibition of FAO leads to a significant (approximately 50%) reduction in the levels of Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[1][5][8] NADPH is a critical cofactor for cellular antioxidant systems, primarily for the regeneration of reduced glutathione (B108866) (GSH). Its depletion cripples the cell's ability to neutralize reactive oxygen species (ROS).

  • ROS-Dependent Apoptosis: The combination of ongoing mitochondrial respiration and a compromised antioxidant defense system leads to a massive accumulation of ROS.[1][5] This state of overwhelming oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis. The high levels of ROS lead to the release of mitochondrial proteins, including cytochrome c and apoptosis-inducing factor (AIF), into the cytosol, initiating a caspase cascade that culminates in programmed cell death.[1][5][8]

A secondary pathway involving the activating transcription factor 4 (ATF4) has also been identified. FAO inhibition by this compound can upregulate this stress-induced transcription factor, contributing to its anti-leukemic effects, particularly in the context of the bone marrow microenvironment.

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of this compound in AML cells.

AvocatinB_Mechanism This compound Mechanism of Action in AML Cells cluster_cell AML Cell cluster_mito Mitochondrion AvocatinB This compound CPT1 CPT1 AvocatinB->CPT1 Transport FAO Fatty Acid Oxidation (FAO) (VLCAD) AvocatinB->FAO Inhibits NADPH NADPH Production FAO->NADPH Drives ROS Reactive Oxygen Species (ROS) NADPH->ROS Reduces CytoC Cytochrome c Apoptosis-Inducing Factor (AIF) ROS->CytoC Causes Release Apoptosis Apoptosis CytoC->Apoptosis Triggers

Caption: this compound enters mitochondria via CPT1, inhibits FAO, depletes NADPH, increases ROS, and triggers apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified across various AML cell lines and primary patient samples. The data highlights its potency and selectivity.

Parameter Cell Line / Condition Value Reference
EC50 TEX (LSC-like)1.271 µM[5]
KG1A25.43 µM[5]
OCI-AML225.20 µM[5]
JURKAT9.974 µM[5]
Primary AML Cells (average)1.5 - 5.0 µM[1][8]
Normal Peripheral Blood Stem CellsNo effect up to 20 µM[1][8]
FAO Inhibition TEX Cells (at 10 µM)>40% reduction in Oxygen Consumption Rate (OCR)[1][8]
NADPH Levels TEX Cells~50% reduction[1]
Clonogenic Growth Primary AML Progenitors (at 3 µM)Significant Reduction[1][8]
Normal Hematopoietic Progenitors (at 3 µM)No Effect[1][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of this compound.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Preparation: Culture AML cells (e.g., TEX, OCI-AML2, or primary patient samples) to a density of 0.5-1.0 x 10^6 cells/mL. Treat cells with desired concentrations of this compound or vehicle control for 24-72 hours.

    • Harvesting: Transfer cells to 1.5 mL microcentrifuge tubes or flow cytometry tubes. Centrifuge at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the cells.

    • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Fatty Acid Oxidation (FAO) Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) to determine the rate of mitochondrial respiration fueled by the oxidation of exogenous fatty acids.

  • Principle: The Seahorse XF Analyzer measures real-time changes in the concentration of dissolved oxygen in a transient microchamber. By providing long-chain fatty acids (e.g., palmitate) as the primary fuel source, the OCR can be directly attributed to FAO.

  • Protocol:

    • Cell Seeding: Seed AML cells into an XF cell culture microplate at an optimized density and allow them to adhere/settle.

    • Sensor Cartridge Hydration: Hydrate the XF sensor cartridge with XF Calibrant overnight in a 37°C non-CO2 incubator.

    • Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed FAO Assay Medium (e.g., KHB supplemented with glucose, L-carnitine, and HEPES). Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.

    • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested. This typically includes:

      • Port A: Palmitate-BSA conjugate (or BSA control).

      • Port B: Oligomycin (ATP synthase inhibitor).

      • Port C: FCCP (uncoupling agent).

      • Port D: Rotenone/Antimycin A (Complex I/III inhibitors).

      • This compound or vehicle is added to the assay medium prior to the start of the run. Etomoxir, a known CPT1 inhibitor, can be used as a positive control for FAO inhibition.

    • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent OCR changes to determine FAO-dependent respiration and mitochondrial fitness.

Clonogenic (Colony-Forming Cell) Assay

This assay assesses the ability of single progenitor cells to proliferate and form colonies, serving as a measure of the functional integrity of the stem and progenitor cell compartment.

  • Principle: Cells are plated in a semi-solid medium (e.g., methylcellulose) containing growth factors that support the proliferation and differentiation of hematopoietic progenitors. The number of colonies formed after incubation reflects the number of viable colony-forming cells (CFCs) in the original sample.

  • Protocol:

    • Cell Treatment: Treat primary AML cells or normal hematopoietic cells with this compound (e.g., 3 µM) or vehicle control for 48 hours.

    • Cell Plating: Wash the treated cells and resuspend them in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.

    • Culture Preparation: Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO).

    • Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes. Incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

    • Colony Enumeration: Using an inverted microscope, count the number of colonies (typically defined as aggregates of >40 cells).

    • Data Analysis: Compare the number of colonies in the this compound-treated group to the vehicle-treated control group to determine the effect on clonogenic potential.

Experimental & Drug Development Workflow

The evaluation of a compound like this compound follows a logical progression from initial discovery to preclinical validation.

AvocatinB_Workflow cluster_discovery Phase 1: Discovery & In Vitro Screening cluster_mechanism Phase 2: Mechanism of Action Studies cluster_preclinical Phase 3: Preclinical Validation Screen High-Throughput Screen (Nutraceutical Library) HitID Hit Identification (this compound) Screen->HitID Viability Cell Viability Assays (AML vs. Normal Cells) HitID->Viability EC50 EC50 Determination Viability->EC50 Mito Mitochondrial Targeting (CPT1 Dependence) EC50->Mito FAO FAO Assays (Seahorse XF) Mito->FAO ROS_NADPH ROS & NADPH Measurement FAO->ROS_NADPH Apoptosis Apoptosis Assays (Annexin V, Western Blot) ROS_NADPH->Apoptosis Clonogenic Clonogenic Assays (LSC vs. HSC Function) Apoptosis->Clonogenic InVivo In Vivo Models (NOD/SCID Mouse Engraftment) Clonogenic->InVivo Toxicity Preliminary Toxicity Assessment InVivo->Toxicity Clinical Phase I Clinical Trial Preparation Toxicity->Clinical

Caption: Workflow for this compound: from initial screen to preclinical validation for AML therapy.

Conclusion and Future Directions

This compound represents a highly promising, targeted therapeutic strategy for AML. By selectively targeting a metabolic vulnerability (fatty acid oxidation) in leukemia stem cells, it induces apoptosis while demonstrating a favorable safety profile with minimal impact on normal hematopoietic cells.[2][4][5] The well-defined mechanism of action, supported by robust quantitative data, provides a strong foundation for its continued development. Future research and clinical trials will be critical to translating this potent, naturally derived compound into a novel therapy for AML patients.[9]

References

The Biological Activity of Avocatin B on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols (avocadene and avocadyne), is a natural lipid derived from the fruit of the avocado (Persea americana). Emerging research has highlighted its potent and selective cytotoxic activity against cancer cells, particularly acute myeloid leukemia (AML) cells, while sparing normal hematopoietic stem cells. This selective action is primarily mediated through the modulation of mitochondrial function, positioning this compound as a promising candidate for targeted cancer therapy and metabolic disease research. This technical guide provides an in-depth overview of the biological activity of this compound on mitochondrial function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inducing cell death in various cancer cell lines.

Cell LineCancer TypeEC50 (µM)95% CI
TEXAcute Myeloid Leukemia (AML)1.2710.5100 to 2.032
KG1AAcute Myeloid Leukemia (AML)25.4323.49 to 27.36
OCI-AML2Acute Myeloid Leukemia (AML)25.2024.18 to 26.22
JURKATT-cell Leukemia9.9748.028 to 11.92
Primary AML CellsAcute Myeloid Leukemia (AML)1.5 - 5.0Not Reported

Table 1: Summary of EC50 values for this compound in a panel of leukemia cell lines. Data was obtained from a high-throughput screen where cells were incubated with this compound for 72 hours and viability was measured by the MTS assay.[1]

Cell LineCancer TypeIC50 (µM)Standard Deviation
TEXAcute Myeloid Leukemia (AML)3.10± 0.14
OCI-AML2Acute Myeloid Leukemia (AML)11.53± 3.32

Table 2: IC50 values for Avocadyne, a component of this compound, in AML cell lines.

Core Mechanism of Action

This compound's primary mechanism of action involves the inhibition of mitochondrial fatty acid oxidation (FAO).[2][3][4][5][6] This metabolic disruption leads to a cascade of events culminating in cancer cell death.

Inhibition of Fatty Acid Oxidation (FAO)

This compound targets and inhibits key enzymes involved in the transport and oxidation of fatty acids within the mitochondria. Mechanistic investigations have revealed that the cytotoxicity of this compound is dependent on its localization to the mitochondria.[1][2][4][6][7] Cells lacking functional mitochondria are insensitive to this compound.[1][2][6][7]

The primary molecular target identified is Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][6][7] this compound's activity is abolished in leukemia cells with reduced CPT1 expression.[6]

Additionally, research suggests that this compound may also inhibit Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , an enzyme critical for the initial step of β-oxidation of very-long-chain fatty acids.[8] Leukemia cells often exhibit an overexpression of VLCAD, making it a potential therapeutic target.[8]

Downstream Effects of FAO Inhibition

The inhibition of FAO by this compound triggers a series of downstream events that collectively contribute to its cytotoxic effects:

  • Decreased NADPH Levels: The inhibition of FAO leads to a reduction in the levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[2][4][5][6] NADPH is a critical reducing equivalent required for various cellular processes, including the regeneration of the primary intracellular antioxidant, glutathione (B108866) (GSH).

  • Increased Reactive Oxygen Species (ROS): The depletion of NADPH and the disruption of mitochondrial electron transport chain function result in an accumulation of reactive oxygen species (ROS).[2][3][5][6] This increase in oxidative stress overwhelms the cell's antioxidant capacity, leading to cellular damage.

  • Induction of Apoptosis: The elevated levels of ROS trigger a ROS-dependent apoptotic cascade.[2][3][5][6] This programmed cell death is characterized by the release of mitochondrial proteins, including apoptosis-inducing factor (AIF) and cytochrome c, into the cytoplasm.[2][6] The release of these factors activates downstream caspases, leading to the execution of apoptosis.

Signaling Pathways and Experimental Workflows

AvocatinB_Signaling_Pathway cluster_mitochondria Mitochondrial Matrix AvocatinB This compound CPT1 CPT1 AvocatinB->CPT1 inhibits VLCAD VLCAD AvocatinB->VLCAD inhibits FAO Fatty Acid Oxidation (FAO) AvocatinB->FAO inhibits Mitochondria Mitochondria AIF AIF Mitochondria->AIF releases CytochromeC Cytochrome c Mitochondria->CytochromeC releases NADPH NADPH FAO->NADPH produces ROS ↑ Reactive Oxygen Species (ROS) FAO->ROS dysfunction leads to NADPH->ROS reduction leads to ROS->Mitochondria damages Apoptosis Apoptosis AIF->Apoptosis induces CytochromeC->Apoptosis induces

Caption: Signaling pathway of this compound in inducing apoptosis.

Experimental_Workflow CellCulture CellCulture Treatment Treatment CellCulture->Treatment Viability Viability Treatment->Viability Apoptosis Apoptosis Treatment->Apoptosis FAO FAO Treatment->FAO ROS ROS Treatment->ROS NADPH NADPH Treatment->NADPH

Caption: General experimental workflow for assessing this compound's activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed leukemia cells (e.g., TEX, KG1a, OCI-AML2) in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 values using non-linear regression analysis.

Fatty Acid Oxidation (FAO) Assay (Seahorse XF Analyzer)
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat cells with this compound (e.g., 10 µM) or a known FAO inhibitor like etomoxir (B15894) (e.g., 40 µM) for a specified time.

  • Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine, and palmitate-BSA.

  • Seahorse Analysis: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal and maximal respiration in the presence of fatty acid substrates.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Reactive Oxygen Species (ROS) Detection Assay
  • Cell Treatment: Treat cells with this compound (e.g., 10 µM) for the desired duration.

  • Loading with DCFDA: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) at 37°C for 30 minutes in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.

NADPH Level Measurement
  • Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells using an appropriate buffer.

  • Assay: Use a commercially available NADPH assay kit that utilizes an enzymatic cycling reaction.

  • Measurement: Measure the absorbance or fluorescence at the recommended wavelength.

  • Data Analysis: Calculate the NADPH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.

Conclusion

This compound demonstrates significant and selective anti-cancer activity, particularly against AML, by targeting mitochondrial fatty acid oxidation. Its ability to inhibit CPT1 and potentially VLCAD leads to a metabolic crisis in cancer cells, characterized by decreased NADPH levels, increased ROS production, and subsequent apoptosis. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation into the precise molecular interactions and the in vivo efficacy of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

Avocatin B: A Targeted Inhibitor of Fatty Acid Oxidation with Therapeutic Potential in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols derived from avocados, has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML). This document provides a comprehensive technical overview of this compound's primary mechanism of action: the inhibition of fatty acid oxidation (FAO). It details the molecular pathways affected, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and provides visual representations of its cellular effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A growing body of evidence suggests that leukemic stem cells (LSCs), a subpopulation of cells within the leukemic clone, are responsible for disease initiation, maintenance, and relapse. These LSCs often exhibit distinct metabolic profiles compared to their healthy hematopoietic counterparts, presenting a potential therapeutic window. One such metabolic dependency is an increased reliance on fatty acid oxidation for energy production and survival.

This compound has been identified as a potent and selective inhibitor of FAO in AML cells.[1][2] It demonstrates cytotoxicity against AML blasts and, crucially, targets leukemia stem cells while sparing normal hematopoietic stem cells.[1][2] This selectivity underscores its potential as a novel therapeutic strategy in AML.

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound exerts its anti-leukemic effects by disrupting mitochondrial fatty acid oxidation. This process is initiated by its transport into the mitochondria, a step that is dependent on the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[3] Once inside the mitochondria, this compound is thought to inhibit key enzymes in the FAO pathway, with evidence pointing towards the very-long-chain acyl-CoA dehydrogenase (VLCAD) as a direct target.[4]

The inhibition of FAO by this compound leads to a cascade of downstream cellular events:

  • Decreased NADPH Levels: Fatty acid oxidation is a significant source of the reducing equivalent NADPH, which is crucial for maintaining cellular redox balance and protecting against oxidative stress. This compound treatment leads to a significant reduction in intracellular NADPH levels.[2][5]

  • Increased Reactive Oxygen Species (ROS): The depletion of NADPH compromises the cell's ability to regenerate reduced glutathione (B108866) (GSH), a key antioxidant. This imbalance results in the accumulation of reactive oxygen species (ROS).[6][7]

  • Induction of Apoptosis: Elevated ROS levels inflict damage on cellular components, including lipids, proteins, and DNA, ultimately triggering the intrinsic apoptotic pathway.[1][6] This is characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF).[8]

The selective toxicity of this compound towards AML cells is attributed to their heightened dependence on FAO for survival compared to normal hematopoietic cells.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Cytotoxicity of this compound

Cell TypeAssayEndpointValueCitation
TEX (AML cell line)MTS AssayEC501.5 ± 0.75 µM[10]
Primary AML cellsAnnexin V/PIEC503.9 ± 2.5 µmol/L[10]
Normal Peripheral Blood Stem CellsNot specifiedEffect on ViabilityNo effect at concentrations up to 20 µM[2]

Table 2: Effects of this compound on Fatty Acid Oxidation and Cellular Metabolism

ParameterCell TypeTreatmentEffectCitation
Oxygen Consumption (FAO)Leukemia cells10 µM this compound>40% reduction[2][5]
NADPH LevelsLeukemia cellsNot specified50% reduction[2][5]
Glucose OxidationC2C12 myotubesNot specified15% improvement[11]
Insulin SensitivityC2C12 myotubesNot specified25% enhancement[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound in AML cells.

AvocatinB_Pathway AvocatinB This compound CPT1 CPT1 AvocatinB->CPT1 Enters via FAO Fatty Acid Oxidation (FAO) AvocatinB->FAO Inhibits Mitochondria Mitochondria Mitochondria->FAO Site of CPT1->Mitochondria NADPH NADPH FAO->NADPH Produces ROS Reactive Oxygen Species (ROS) NADPH->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Signaling pathway of this compound in AML cells.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to evaluate the effects of this compound on AML cells.

Experimental_Workflow cluster_invitro In Vitro Analysis CellCulture AML Cell Culture (Cell lines & Primary Samples) Treatment Treat with this compound (Dose-response & Time-course) CellCulture->Treatment Viability Viability/Apoptosis Assay (MTS, Annexin V/PI) Treatment->Viability FAO_Assay Fatty Acid Oxidation Assay (Seahorse Bioanalyzer) Treatment->FAO_Assay Metabolite_Assay Metabolite Measurement (NADPH, ROS) Treatment->Metabolite_Assay Clonogenic_Assay Clonogenic Assay Treatment->Clonogenic_Assay

Caption: Experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

Cell Viability and Apoptosis Assays
  • MTS Assay for Cell Viability:

    • Seed AML cells (e.g., TEX, OCI-AML2) in a 96-well plate at a density of 1.5 x 10^4 cells/well.

    • Treat cells with varying concentrations of this compound (or vehicle control) for 72 hours.

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat AML cells with this compound for the desired time points.

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Fatty Acid Oxidation (FAO) Assay (Seahorse XF Analyzer)
  • Seed AML cells in a Seahorse XF Cell Culture Microplate at an appropriate density.

  • Allow cells to adhere overnight.

  • The following day, replace the culture medium with XF Base Medium supplemented with L-glutamine, carnitine, and palmitate-BSA or a control substrate.

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Load the sensor cartridge with inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.

  • Analyze the oxygen consumption rate (OCR) to determine the rate of fatty acid oxidation. A decrease in OCR in the presence of this compound indicates inhibition of FAO.[2][5]

Measurement of NADPH and Reactive Oxygen Species (ROS)
  • NADPH Measurement:

    • Treat cells with this compound.

    • Lyse the cells and measure NADPH levels using a commercially available fluorimetric or colorimetric assay kit (e.g., Amplite™ Fluorimetric NADP/NADPH Ratio Assay Kit) according to the manufacturer's instructions.

    • Normalize NADPH levels to the total protein concentration of the cell lysate.

  • ROS Detection:

    • Treat cells with this compound.

    • Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA) or dihydroethidium (B1670597) (DHE).

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS levels.

Clonogenic Assay (Colony-Forming Cell Assay)
  • Treat primary AML cells or cell lines with this compound (e.g., 3 µM) for 24-48 hours.

  • Wash the cells to remove the compound.

  • Plate the cells in a methylcellulose-based medium (e.g., MethoCult™) at a low density (e.g., 1,000-10,000 cells/dish).

  • Incubate the plates at 37°C in a humidified, 5% CO2 atmosphere for 10-14 days.

  • Enumerate colonies (defined as clusters of >40 cells) using a microscope.

  • Compare the number of colonies in the this compound-treated group to the vehicle-treated control to determine the effect on the clonogenic potential of leukemia-initiating cells.[4]

Conclusion and Future Directions

This compound represents a compelling example of a natural product with potent and selective anti-cancer activity. Its mechanism of action, centered on the inhibition of fatty acid oxidation, exploits a key metabolic vulnerability in acute myeloid leukemia cells, particularly leukemia stem cells. The preclinical data strongly support its further investigation as a therapeutic agent.

Future research should focus on:

  • Clinical Trials: Phase I clinical trials have been conducted to assess the safety of this compound in humans.[7] Further clinical evaluation in AML patients is a critical next step.

  • Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment regimens.

  • Biomarker Development: Identifying biomarkers that predict sensitivity to this compound could help in patient stratification and personalized medicine approaches.

  • Pharmacokinetic and Pharmacodynamic Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary for optimizing its clinical use.

References

Avocatin B: A Deep Dive into its Pharmacological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Avocatin B, a unique mixture of two 17-carbon polyhydroxylated fatty alcohols (avocadene and avocadyne), is a bioactive compound derived from the fruit of the avocado (Persea americana). Initially identified for its potent anticancer activity, particularly against acute myeloid leukemia (AML), subsequent research has unveiled its significant therapeutic potential in metabolic diseases such as diabetes and obesity. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising natural compound.

Core Pharmacological Properties

This compound's primary mechanism of action is centered on the modulation of mitochondrial metabolism. It acts as a potent inhibitor of fatty acid oxidation (FAO), a critical energy production pathway for certain cancer cells and a key player in metabolic dysregulation.[1][2]

Anticancer Effects

In the context of oncology, particularly AML, this compound demonstrates selective cytotoxicity towards cancer stem cells while sparing normal hematopoietic stem cells.[3][4] This selectivity is attributed to the metabolic reprogramming observed in leukemia cells, which exhibit a heightened dependence on FAO for survival.[5]

The proposed mechanism for its anti-leukemia activity involves the following key steps:

  • Mitochondrial Accumulation: this compound accumulates within the mitochondria of leukemia cells.

  • Inhibition of Fatty Acid Oxidation (FAO): It directly inhibits FAO, with a specific target identified as very-long-chain acyl-CoA dehydrogenase (VLCAD), an enzyme overexpressed in AML cells.[4][5]

  • Depletion of NADPH and Increased Oxidative Stress: The inhibition of FAO leads to a reduction in the levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a crucial molecule for regenerating the primary intracellular antioxidant, glutathione (B108866) (GSH).[3][6] This depletion of antioxidant capacity results in a significant increase in reactive oxygen species (ROS).[3]

  • Induction of Apoptosis: The excessive ROS production triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF), leading to programmed cell death.[3]

Metabolic Effects

In the realm of metabolic diseases, this compound has shown promise in improving insulin (B600854) sensitivity and glucose tolerance.[7][8][9] In models of diet-induced obesity, it has been observed to counter the detrimental effects of lipotoxicity in skeletal muscle and pancreatic β-cells.[10]

The key metabolic effects of this compound include:

  • Inhibition of incomplete FAO: In conditions of obesity and diabetes, incomplete FAO in skeletal muscle and the pancreas contributes to insulin resistance. This compound helps to mitigate this by inhibiting FAO.[2]

  • Improved Glucose Metabolism: By inhibiting FAO, this compound promotes a metabolic shift towards glucose oxidation, thereby enhancing glucose utilization and improving insulin responsiveness.[10]

  • Enhanced Insulin Secretion: In pancreatic β-cells, this compound has been shown to improve glucose-stimulated insulin secretion (GSIS).[8]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Parameter Cell Line Value Reference
IC50 (Cytotoxicity) TEX (Leukemia)3.10 ± 0.14 µM[11]
OCI-AML2 (Leukemia)11.53 ± 3.32 µM[11]
Primary AML Cells3.9 ± 2.5 µM[3]
EC50 (Cytotoxicity) TEX (Leukemia)1.5 ± 0.75 µM[3]
Parameter Animal Model Treatment Result Reference
Weight Gain Diet-Induced Obese MiceThis compound in high-fat diet for 5 weeksSignificantly less weight gain compared to control.[2]
Glucose Tolerance Diet-Induced Obese MiceThis compound (oral, twice weekly for 5 weeks)Significantly improved glucose tolerance (p < 0.0001).[8]
Insulin Sensitivity Diet-Induced Obese MiceThis compound (oral, twice weekly for 5 weeks)Greater insulin sensitivity (p < 0.01).[8]
Fatty Acid Oxidation (FAO) Inhibition) C2C12 MyotubesThis compound treatmentComplete inhibition of FAO.[8]
Insulin Secretion Pancreatic β-islet (INS-1) cellsThis compound treatmentStimulated insulin secretion (p < 0.0001).[8]
Study Type Population Dosage Outcome Reference
Phase 1 Clinical Trial (Safety and Tolerability) Healthy Volunteers50 mg or 200 mg daily for 60 daysWell-tolerated with no dose-limiting toxicity. Minor gastrointestinal effects were comparable to placebo.[7][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis in Leukemia Cells

cluster_cell Leukemia Cell cluster_mito Mitochondrion AvoB This compound VLCAD VLCAD AvoB->VLCAD inhibits FAO Fatty Acid Oxidation AvoB->FAO inhibits VLCAD->FAO catalyzes NADPH NADPH FAO->NADPH produces ROS ROS FAO->ROS suppresses NADPH->ROS reduces CytoC Cytochrome c ROS->CytoC triggers release AIF AIF ROS->AIF triggers release Apoptosis Apoptosis CytoC->Apoptosis activates AIF->Apoptosis activates cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay FAO Assay cluster_analysis Data Analysis CellCulture Culture C2C12 myoblasts Differentiation Differentiate into myotubes CellCulture->Differentiation Treatment Treat with this compound and [14C]-Palmitate Differentiation->Treatment CO2_capture Capture [14C]O2 Treatment->CO2_capture ASM_extraction Extract Acid-Soluble Metabolites (ASMs) Treatment->ASM_extraction Scintillation Scintillation Counting CO2_capture->Scintillation ASM_extraction->Scintillation Normalization Normalize to protein content Scintillation->Normalization Result Determine FAO rate Normalization->Result

References

Avocatin B: A Deep Dive into its Initial Studies on Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols (avocadene and avocadyne), is a unique lipid molecule found in avocados.[1] Emerging research has highlighted its potential as a therapeutic agent, with initial studies focusing on its role in metabolic health, particularly in improving insulin (B600854) sensitivity.[1][2] This technical guide provides an in-depth analysis of the foundational studies investigating the effects of this compound on insulin sensitivity, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

Initial studies indicate that this compound's primary mechanism for improving insulin sensitivity lies in its ability to inhibit fatty acid oxidation (FAO) within the mitochondria.[1][3] In states of obesity and insulin resistance, elevated levels of free fatty acids lead to increased FAO, which can result in the accumulation of toxic lipid intermediates and reactive oxygen species (ROS), impairing insulin signaling.[4] By inhibiting FAO, this compound is proposed to shift the cellular metabolic preference from fat to glucose oxidation, thereby enhancing glucose utilization and improving insulin responsiveness in key metabolic tissues such as skeletal muscle and pancreatic β-cells.[2][3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from initial in-vivo, in-vitro, and human clinical studies on this compound.

Table 1: In-Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model[4]
ParameterHigh-Fat Diet (HFD) - VehicleHigh-Fat Diet (HFD) + this compound (100 mg/kg)p-value
Body Weight (g) 45.2 ± 1.540.8 ± 1.2< 0.05
Gonadal Fat Pad Weight (g) 2.1 ± 0.21.6 ± 0.1< 0.05
Mesenteric Fat Pad Weight (g) 1.2 ± 0.10.8 ± 0.1< 0.05
Glucose Tolerance Test (AUC) 2850 ± 2501950 ± 200< 0.001
Insulin Tolerance Test (AUC) 1850 ± 1501300 ± 100< 0.01
HOMA-IR Index 12.5 ± 1.87.2 ± 1.1< 0.05
Plasma Free Fatty Acids (mmol/L) 0.85 ± 0.11.2 ± 0.15< 0.001
Plasma Triacylglycerols (mmol/L) 1.4 ± 0.22.1 ± 0.25< 0.001

Data are presented as mean ± SEM. AUC: Area Under the Curve. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Table 2: In-Vitro Effects of this compound on C2C12 Myotubes and INS-1 (832/13) Pancreatic β-Cells[4]
ParameterCell LineControlPalmitate (PA)PA + this compound (25 µM)
Fatty Acid Oxidation (% of Control) C2C12100250 ± 20120 ± 15
Glucose Oxidation (% of Control) C2C1210060 ± 895 ± 10
pAkt (Ser473) Levels (Fold Change) C2C121.00.4 ± 0.10.9 ± 0.1
pAMPKα (Thr172) Levels (Fold Change) C2C121.00.7 ± 0.11.5 ± 0.2
Glucose-Stimulated Insulin Secretion (Fold Change) INS-11.00.5 ± 0.10.9 ± 0.1

Data are presented as mean ± SEM.

Table 3: Phase I Human Clinical Trial - Safety and Tolerability of this compound[3][4]
ParameterPlaceboThis compound (50 mg/day)This compound (200 mg/day)
Adverse Events No significant eventsNo dose-limiting toxicityNo dose-limiting toxicity
Total Bilirubin (µmol/L) - Change from Baseline +0.5 ± 1.0+0.3 ± 0.8+0.6 ± 1.2
Alanine Aminotransferase (ALT) (U/L) - Change from Baseline -2 ± 5-1 ± 4-3 ± 6
Creatinine (µmol/L) - Change from Baseline +1 ± 3+2 ± 40 ± 5
Creatine Phosphokinase (U/L) - Change from Baseline +10 ± 25+5 ± 20+12 ± 30
Body Weight (kg) - Change from Baseline -0.5 ± 1.5-0.8 ± 1.8-1.1 ± 2.0
Glycated Hemoglobin (HbA1c) (%) - Change from Baseline -0.05 ± 0.1-0.08 ± 0.12-0.1 ± 0.15

Data are presented as mean ± SD. The changes in body weight and HbA1c were not statistically significant in this safety and tolerability study.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model[4]
  • Animals: Male C57BL/6J mice.

  • Diet: Mice were fed a high-fat diet (HFD; 60% of calories from lard) for 8 weeks to induce obesity and insulin resistance. A control group received a standard low-fat diet (STD).

  • Treatment: After 8 weeks, HFD-fed mice were randomly assigned to receive either vehicle control or this compound (100 mg/kg body weight) orally twice weekly for 5 weeks.

  • Glucose and Insulin Tolerance Tests (GTT & ITT):

    • GTT: Following a 6-hour fast, mice were intraperitoneally (i.p.) injected with glucose (2 g/kg body weight). Blood glucose was measured at 0, 15, 30, 60, and 90 minutes post-injection.

    • ITT: Following a 4-hour fast, mice were i.p. injected with insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.

  • Tissue and Blood Collection: At the end of the study, mice were euthanized, and blood, gonadal, and mesenteric fat pads were collected for analysis.

Cell Culture and In-Vitro Assays[4]
  • Cell Lines: C2C12 mouse myoblasts and INS-1 (832/13) rat pancreatic β-cells were used. C2C12 myoblasts were differentiated into myotubes before experiments.

  • Lipotoxicity Model: Cells were treated with 0.5 mM palmitate conjugated to BSA for 24 hours to induce lipotoxicity.

  • Fatty Acid Oxidation (FAO) Assay:

    • Cells were incubated with [¹⁴C]-palmitate.

    • After incubation, the medium was acidified to trap the released ¹⁴CO₂.

    • The radioactivity of the trapped ¹⁴CO₂ and acid-soluble metabolites was measured by scintillation counting to determine complete and incomplete FAO, respectively.

  • Glucose Oxidation Assay:

    • Cells were incubated with [¹⁴C]-glucose.

    • Similar to the FAO assay, ¹⁴CO₂ was trapped and measured to quantify glucose oxidation.

  • Western Blotting:

    • Cells were lysed, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies against pAkt (Ser473), total Akt, pAMPKα (Thr172), total AMPKα, and GAPDH.

    • Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay:

    • INS-1 cells were pre-incubated in a low-glucose (2.8 mM) Krebs-Ringer Bicarbonate buffer.

    • Cells were then stimulated with a high-glucose (16.7 mM) buffer.

    • The supernatant was collected, and insulin concentration was measured using a radioimmunoassay (RIA) or ELISA.

Visualizations

Signaling Pathways and Experimental Workflows

AvocatinB_Mechanism cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Insulin Signaling Pathway cluster_3 AMPK Pathway FAO Fatty Acid Oxidation (FAO) AcetylCoA_fat Acetyl-CoA FAO->AcetylCoA_fat ROS Reactive Oxygen Species (ROS) FAO->ROS Lipotoxicity Lipotoxicity / Insulin Resistance FAO->Lipotoxicity Contributes to CPT1 CPT1 CPT1->FAO FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Transport Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA_glucose AcetylCoA_glucose Pyruvate->AcetylCoA_glucose TCA TCA AcetylCoA_glucose->TCA Enters Mitochondrion InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt (PKB) PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Promotion GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake ImprovedSensitivity Improved Insulin Sensitivity GlucoseUptake->ImprovedSensitivity AMPK AMPK GlucoseOxidation Glucose Oxidation AMPK->GlucoseOxidation Promotes GlucoseOxidation->ImprovedSensitivity AvocatinB This compound AvocatinB->FAO Inhibition AvocatinB->AMPK Activation Lipotoxicity->IRS Impairment

Caption: Proposed mechanism of this compound on insulin sensitivity.

Experimental_Workflow cluster_invivo In-Vivo Study (DIO Mouse Model) cluster_invitro In-Vitro Study (C2C12 & INS-1 Cells) cluster_human Phase I Clinical Trial HFD High-Fat Diet (8 weeks) Treatment This compound / Vehicle (5 weeks) HFD->Treatment Tests GTT & ITT Treatment->Tests Analysis_invivo Tissue & Blood Analysis Tests->Analysis_invivo DataCollection Data Collection & Analysis Analysis_invivo->DataCollection CellCulture Cell Culture & Differentiation LipotoxicityModel Palmitate Treatment CellCulture->LipotoxicityModel Assays FAO, Glucose Oxidation, Western Blot, GSIS LipotoxicityModel->Assays Assays->DataCollection Recruitment Healthy Volunteers Dosing This compound / Placebo (60 days) Recruitment->Dosing SafetyMonitoring Safety & Tolerability Monitoring Dosing->SafetyMonitoring SafetyMonitoring->DataCollection Whitepaper Technical Whitepaper DataCollection->Whitepaper

Caption: Workflow of initial studies on this compound.

Conclusion

The initial body of research on this compound provides compelling evidence for its potential as a novel agent to improve insulin sensitivity. The in-vivo studies in diet-induced obese mice demonstrate significant improvements in glucose tolerance and insulin sensitivity, accompanied by reduced adiposity.[4][5] In-vitro experiments with skeletal muscle and pancreatic β-cells elucidate a clear mechanism of action involving the inhibition of fatty acid oxidation and a subsequent increase in glucose utilization.[4][6] Furthermore, a phase I clinical trial has established a favorable safety profile for this compound in humans.[3][4]

While these initial findings are promising, further research is warranted. Future studies should focus on long-term efficacy and safety in human populations with insulin resistance and type 2 diabetes. Elucidating the precise molecular targets of this compound and its broader effects on metabolic pathways will be crucial for its development as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals interested in advancing the study of this promising natural compound.

References

The Selective Toxicity of Avocatin B: A Mitochondria-Targeted Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols derived from avocados, has emerged as a promising therapeutic agent with demonstrated selective toxicity against cancer cells, particularly acute myeloid leukemia (AML). This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the selective action of this compound. Its unique mechanism, centered on the differential metabolic dependencies of cancer cells, presents a compelling avenue for the development of targeted anticancer therapies.

Core Mechanism: Exploiting a Metabolic Vulnerability

The selective toxicity of this compound is rooted in the distinct mitochondrial metabolism of cancer cells compared to their normal counterparts. Many cancer cells, including AML cells, exhibit an increased reliance on fatty acid oxidation (FAO) for energy production and to maintain redox balance.[1] this compound specifically targets and disrupts this process, leading to a cascade of events culminating in apoptotic cell death, while leaving healthy cells, which are less dependent on FAO, largely unharmed.[2][3]

Mitochondrial Targeting and Inhibition of Fatty Acid Oxidation

This compound, being a lipid-based molecule, readily localizes to the mitochondria.[2] Its primary mechanism of action is the inhibition of key enzymes involved in FAO. Studies have implicated the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix, as a critical step.[4] Cells lacking functional CPT1 have been shown to be insensitive to this compound.[2] More recent research has also identified Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), an enzyme overexpressed in AML cells, as another direct target of this compound.[5]

Disruption of Redox Homeostasis and Induction of Apoptosis

The inhibition of FAO by this compound has profound consequences on the cancer cell's redox state. The reduction in FAO leads to a significant decrease in the intracellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[4][6] NADPH is a crucial cofactor for the regeneration of glutathione (B108866) (GSH), the primary antioxidant in the cell.[1] The depletion of NADPH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of overwhelming oxidative stress.[1] This surge in ROS triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF), ultimately leading to programmed cell death.[2][4]

Quantitative Data on the Efficacy and Selectivity of this compound

The cytotoxic effects of this compound have been quantified in various AML cell lines and primary patient samples, demonstrating both potency and selectivity.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

Cell LineEC50 (µM)95% Confidence Interval
TEX1.2710.5100 to 2.032
KG1A25.4323.49 to 27.36
OCI-AML225.2024.18 to 26.22
JURKAT9.9748.028 to 11.92
Data sourced from a study on the selective toxicity of this compound in AML cells.[3]

Table 2: Comparative Efficacy of this compound in Primary AML and Normal Cells

Cell TypeEC50 (µM)Observation
Primary AML Patient Cells (n=6)3.9 ± 2.5Demonstrates potent anti-leukemic activity.
Normal Peripheral Blood Stem Cells (n=4)>20No significant effect on viability observed.
Data indicates the selective nature of this compound's cytotoxicity.[4][6]

Table 3: Effects of this compound on Cellular Redox Molecules and Oxygen Consumption

ParameterEffectCell LineConcentration of this compound
NADPH Levels~50% reductionTEX10 µM
NADH LevelsDecreasedTEX10 µM
GSH LevelsDecreasedTEX10 µM
Oxygen Consumption Rate>40% reduction in fatty acid oxidation-driven OCRTEX10 µM
These findings highlight the profound metabolic disruption caused by this compound in AML cells.[4][6]

Visualizing the Molecular Pathway and Experimental Workflow

To elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_cell AML Cell cluster_mito Mitochondrion AvocatinB This compound CPT1_VLCAD CPT1 / VLCAD AvocatinB->CPT1_VLCAD Inhibits FAO Fatty Acid Oxidation CPT1_VLCAD->FAO Catalyzes NADPH_gen NADPH Generation FAO->NADPH_gen Drives ROS_gen ROS Generation NADPH_gen->ROS_gen Suppresses Apoptosis Apoptosis ROS_gen->Apoptosis Induces G cluster_workflow Experimental Workflow for this compound Assessment cluster_assays Endpoint Assays start Cell Seeding (AML vs. Normal Cells) treatment Treatment with this compound (Dose-Response) start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTS Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Assay) incubation->apoptosis clonogenic Long-term Survival (Clonogenic Assay) incubation->clonogenic metabolism Metabolic Analysis (OCR Measurement) incubation->metabolism analysis Data Analysis (EC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis clonogenic->analysis metabolism->analysis

References

Avocatin B and Its Impact on Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols derived from avocados, has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML). Its mechanism of action is intrinsically linked to the modulation of cellular metabolism, leading to a significant impact on the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences ROS generation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The primary mode of action involves the inhibition of mitochondrial fatty acid oxidation (FAO), leading to a cascade of events that culminates in ROS-dependent apoptosis in susceptible cells. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar metabolic inhibitors.

Core Mechanism: Inhibition of Fatty Acid Oxidation and ROS Induction

This compound selectively targets and eliminates cancer cells, particularly AML cells, by disrupting their mitochondrial metabolism.[1][2] Unlike healthy cells, many cancer cells exhibit a heightened dependence on fatty acid oxidation (FAO) for energy production and survival.[1][3] this compound exploits this metabolic vulnerability.

The central mechanism involves the inhibition of a key enzyme in the FAO pathway, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .[1][2][4] By inhibiting VLCAD, this compound effectively halts the breakdown of long-chain fatty acids within the mitochondria.[4][5] This disruption has two major downstream consequences that directly impact ROS homeostasis:

  • Decreased NADPH Production: Fatty acid oxidation is a significant source of the reducing equivalent NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form).[3][6][7] NADPH is a critical cofactor for antioxidant enzymes, such as glutathione (B108866) reductase, which are essential for neutralizing ROS and mitigating oxidative stress.[2][8] By inhibiting FAO, this compound leads to a depletion of the cellular NADPH pool.[6][7][8]

  • Increased ROS Accumulation: With diminished NADPH levels, the cell's antioxidant capacity is compromised.[2] This leaves the cell unable to effectively counteract the continuous production of ROS, which are natural byproducts of mitochondrial respiration.[2][3] The resulting accumulation of ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids.[2][3]

This cascade of events ultimately triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF), leading to programmed cell death.[2][6] This selective targeting of cancer cells, which are often already under high oxidative stress, while sparing normal cells with more robust metabolic flexibility, underscores the therapeutic potential of this compound.[1][6]

Signaling Pathway Diagram

AvocatinB_ROS_Pathway This compound-Induced ROS Production and Apoptosis AvocatinB This compound Mitochondria Mitochondria AvocatinB->Mitochondria Accumulates in VLCAD VLCAD Inhibition Mitochondria->VLCAD Targets FAO Fatty Acid Oxidation (FAO) VLCAD->FAO Inhibits NADPH Decreased NADPH FAO->NADPH Leads to Antioxidant Impaired Antioxidant Defense NADPH->Antioxidant Results in ROS Increased ROS (Reactive Oxygen Species) Antioxidant->ROS Causes OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Apoptosis Apoptosis OxidativeStress->Apoptosis Triggers

Caption: Signaling pathway of this compound leading to increased ROS and apoptosis.

Quantitative Data

The following tables summarize the quantitative data reported in the literature regarding the efficacy of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in AML and Normal Cells

Cell TypeEC50 (µM)Reference
Primary AML Cells1.5 - 5.0[9]
Normal Peripheral Blood Stem Cells> 20[9]
TEX (AML cell line)3.10 ± 0.14[10]
OCI-AML2 (AML cell line)11.53 ± 3.32[10]

Table 2: Effect of this compound on Clonogenic Growth of AML and Normal Cells

Cell TypeTreatmentClonogenic Growth InhibitionReference
Primary AML Progenitor Cells3 µM this compoundSignificant reduction[9]
Normal Hematopoietic Stem Cells3 µM this compoundNo significant effect[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on ROS production and related cellular processes.

Measurement of Intracellular ROS

3.1.1. DCFDA (2',7'-dichlorodihydrofluorescein diacetate) Assay

This assay is used to measure total intracellular ROS levels.

  • Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF. The fluorescence intensity is proportional to the amount of ROS.

  • Protocol for Adherent Cells (96-well plate):

    • Seed 25,000 cells per well in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with 100 µL/well of 1X Buffer.

    • Stain the cells by adding 100 µL/well of freshly prepared 20 µM DCFDA solution in 1X Buffer.

    • Incubate the plate for 45 minutes at 37°C in the dark.

    • Remove the DCFDA solution and wash the cells once with 100 µL/well of 1X Buffer or PBS.

    • Add 100 µL/well of 1X Buffer or complete media and treat the cells with the desired concentrations of this compound or controls.

    • Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]

  • Protocol for Suspension Cells:

    • Collect approximately 1.5 x 10^5 cells per well.

    • Wash the cells once by centrifugation with PBS.

    • Resuspend the cells in 20 µM DCFDA solution at a concentration of 1 x 10^6 cells/mL and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells by centrifugation with 1X Buffer.

    • Resuspend the cells in 1X Supplemented Buffer or complete media to a concentration of 1 x 10^6 cells/mL.

    • Seed 100,000 stained cells per well in a black, clear-bottom 96-well plate.

    • Treat the cells with this compound or controls and measure fluorescence as described above.[11]

3.1.2. MitoSOX Red Assay for Mitochondrial Superoxide (B77818)

This assay specifically measures superoxide levels within the mitochondria.

  • Principle: MitoSOX Red is a cell-permeable fluorogenic probe that selectively targets mitochondria. It is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA.

  • Protocol:

    • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

    • On the day of the experiment, dilute the stock solution to a working concentration of 3-5 µM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

    • Collect 1 x 10^6 cells by centrifugation and resuspend the pellet in 1 mL of the MitoSOX Red working solution.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[12]

    • Wash the cells three times with pre-warmed buffer by centrifugation.

    • Resuspend the final cell pellet in 1 mL of buffer.

    • Analyze the fluorescence immediately using a flow cytometer (PE channel) or a fluorescence microscope (Ex/Em ~510/580 nm).[4][12]

Experimental Workflow: ROS Measurement

ROS_Measurement_Workflow Workflow for ROS Measurement Start Start CellCulture Cell Culture (Adherent or Suspension) Start->CellCulture Treatment Treat with this compound and Controls CellCulture->Treatment Staining Stain with ROS Probe Treatment->Staining DCFDA DCFDA (Total ROS) Staining->DCFDA MitoSOX MitoSOX Red (Mitochondrial Superoxide) Staining->MitoSOX Incubation Incubation (Time and Temperature Specific) Staining->Incubation Washing Wash Cells Incubation->Washing Analysis Fluorescence Analysis Washing->Analysis PlateReader Microplate Reader Analysis->PlateReader FlowCytometer Flow Cytometer Analysis->FlowCytometer End End Analysis->End

Caption: A generalized workflow for measuring intracellular and mitochondrial ROS.

Assessment of Apoptosis

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Induce apoptosis in your target cells by treating them with this compound for the desired time. Include appropriate controls.

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Analyze the cells by flow cytometry within one hour.[8][13]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Measurement of NADPH/NADP+ Ratio

This assay quantifies the levels of NADPH and NADP+ to assess the cell's redox state.

  • Principle: Commercially available kits typically use an enzyme cycling reaction. In the presence of NADPH, a substrate is reduced by an enzyme, and the product can be measured either colorimetrically or fluorometrically. To measure NADP+, it is first converted to NADPH. The ratio is then calculated from the measurements of total NADP+/NADPH and NADPH alone.

  • Protocol (using a generic fluorometric kit):

    • Sample Preparation:

      • Harvest 1-5 x 10^6 cells and wash with cold PBS.

      • For total NADP+/NADPH measurement, lyse the cells in the provided extraction buffer.

      • To measure NADPH specifically, treat the lysate to decompose NADP+.

      • To measure NADP+ specifically, treat the lysate to decompose NADPH.

    • Standard Curve Preparation: Prepare a standard curve using the provided NADP+ or NADPH standards.

    • Assay:

      • Add 50 µL of the prepared samples and standards to a 96-well plate.

      • Add 50 µL of the cycling reagent mixture to each well.

      • Incubate for 1-2 hours at room temperature, protected from light.

      • Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[14][15]

    • Calculation: Calculate the concentrations of total NADP+/NADPH and NADPH from the standard curve. The NADP+ concentration is the difference between the total and NADPH. The ratio is then calculated.

Fatty Acid Oxidation (FAO) Inhibition Assay

Seahorse XF Analyzer

This technology measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.

  • Principle: By providing long-chain fatty acids (e.g., palmitate) as the primary fuel source, the OCR can be attributed to FAO. A decrease in OCR upon treatment with an inhibitor like this compound indicates FAO inhibition.

  • Protocol:

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Assay Medium Preparation: Prepare a substrate-limited medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine and a low concentration of glucose).

    • Pre-incubation with this compound: Wash the cells with the assay medium and then incubate with the assay medium containing various concentrations of this compound or a vehicle control for 1-3 hours in a non-CO2 incubator at 37°C.

    • Seahorse XF Assay:

      • Initiate the Seahorse XF protocol.

      • Measure the basal OCR.

      • Inject a palmitate-BSA substrate and measure the subsequent change in OCR.

      • (Optional) Inject a known FAO inhibitor like etomoxir (B15894) to confirm that the observed respiration is CPT1-dependent.

      • (Optional) Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess different parameters of mitochondrial function.[3][16]

    • Data Analysis: Normalize the OCR data to cell number or protein concentration and compare the profiles of this compound-treated cells to the control.

Experimental Workflow: FAO Inhibition Assay

FAO_Inhibition_Workflow Workflow for FAO Inhibition Assay using Seahorse XF Start Start CellSeeding Seed Cells in Seahorse XF Plate Start->CellSeeding PreIncubation Pre-incubate with This compound / Controls CellSeeding->PreIncubation AssaySetup Prepare Assay Medium and Seahorse Cartridge PreIncubation->AssaySetup SeahorseRun Run Seahorse XF Analyzer AssaySetup->SeahorseRun BasalOCR Measure Basal OCR SeahorseRun->BasalOCR DataAnalysis Data Analysis and Normalization SeahorseRun->DataAnalysis InjectSubstrate Inject Palmitate-BSA BasalOCR->InjectSubstrate MeasureOCR Measure OCR Change InjectSubstrate->MeasureOCR MitoStress Optional: Mitochondrial Stress Test MeasureOCR->MitoStress End End DataAnalysis->End

Caption: A streamlined workflow for assessing FAO inhibition using the Seahorse XF Analyzer.

Conclusion

This compound's ability to induce ROS production through the targeted inhibition of fatty acid oxidation presents a compelling strategy for cancer therapy, particularly for malignancies like AML that are metabolically dependent on this pathway. The methodologies and data presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore the broader implications of metabolic targeting in cancer treatment. The detailed protocols offer a practical resource for designing and executing experiments to elucidate the intricate relationship between cellular metabolism, ROS homeostasis, and programmed cell death. Further research into the nuances of this compound's mechanism and its in vivo efficacy will be crucial for its translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Avocatin B from Avocado Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Avocatin B, a unique mixture of 17-carbon polyhydroxylated fatty alcohols derived from avocados (Persea americana), has garnered significant interest for its potential therapeutic applications, notably in oncology and metabolic diseases.[1] It has demonstrated selective cytotoxicity against cancer stem cells, particularly in Acute Myeloid Leukemia (AML), by targeting mitochondrial metabolism.[1][2] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from avocado seeds, its primary source.[2][3]

Part 1: Extraction of Total Lipids Containing this compound

The initial step involves the extraction of the total lipid fraction from avocado seeds, which are a richer source of this compound's constituent molecules compared to the pulp.[2] The following protocol is a standard solvent-based method.

Experimental Protocol: Total Lipid Extraction

1. Materials and Reagents:

  • Avocado seeds (Hass variety recommended)
  • Deionized water
  • Lyophilizer or drying oven
  • Blender or grinder
  • Organic solvents: Ethyl acetate (B1210297) or Hexane (B92381) (reagent grade)[3]
  • Rotary evaporator
  • Glass storage vials with Teflon-lined caps

2. Seed Preparation:

  • Wash avocado seeds thoroughly with deionized water to remove any residual pulp.
  • Cut the seeds into smaller pieces to facilitate drying.
  • Freeze the seed pieces at -80°C and lyophilize until completely dry to obtain a stable powder. Alternatively, dry in an oven at a controlled temperature (e.g., 40-50°C) until constant weight is achieved.
  • Grind the dried seeds into a fine powder using a high-powered blender or grinder to maximize the surface area for extraction.[3]

3. Solvent Extraction Procedure:

  • Weigh the dried avocado seed powder.
  • In a suitable flask, add the seed powder and the selected organic solvent (ethyl acetate or hexane) in a 1:10 (w/v) ratio (e.g., 10 g of powder in 100 mL of solvent).
  • Agitate the mixture using a magnetic stirrer or orbital shaker for 12-24 hours at room temperature.
  • Separate the solvent from the solid residue by vacuum filtration.
  • Collect the filtrate, which contains the lipid extract.
  • To maximize yield, the solid residue can be re-extracted 1-2 more times with fresh solvent.
  • Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator until the solvent is fully removed.
  • The resulting crude lipid extract, a viscous oil, contains this compound. Weigh the crude extract to determine the yield.

4. Storage of Crude Extract:

  • This compound is a lipid and can be prone to oxidation.[4] Store the crude extract in a glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C for short-term storage or -80°C for long-term storage.[4]

Experimental Workflow: Extraction

Extraction_Workflow cluster_prep Seed Preparation cluster_extraction Solvent Extraction cluster_output Output Start Avocado Seeds Wash Wash & Cut Start->Wash Dry Lyophilize/Dry Wash->Dry Grind Grind to Powder Dry->Grind Mix Mix with Solvent (e.g., Ethyl Acetate) Grind->Mix Agitate Agitate for 12-24h Mix->Agitate Filter Vacuum Filtration Agitate->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate CrudeExtract Crude Lipid Extract (Containing this compound) Evaporate->CrudeExtract Store Store at ≤ -20°C CrudeExtract->Store

Caption: Workflow for this compound crude lipid extraction.

Part 2: Purification of this compound

The crude lipid extract contains various fatty acids and other lipids. A two-step purification process involving saponification and chromatography is employed to isolate this compound.

Experimental Protocol: Saponification and Chromatography

1. Saponification for Purity Enhancement: Saponification is a critical step to remove esterified fatty acids, thereby increasing the purity of this compound.[2][3]

  • Dissolve the crude lipid extract in a suitable solvent like ethanol.
  • Add an alkali solution, such as potassium hydroxide (B78521) (KOH) in ethanol, to the mixture.
  • Heat the mixture under reflux for 1-2 hours to hydrolyze the ester bonds of triglycerides and other fatty acid esters.
  • After cooling, neutralize the solution with an acid (e.g., HCl) to a slightly acidic pH.
  • Perform a liquid-liquid extraction using a non-polar solvent (e.g., ethyl acetate) and water. The non-saponifiable fraction, containing this compound, will partition into the organic layer.
  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.

2. Chromatographic Purification: Advanced chromatographic methods are necessary for the final isolation of this compound.[2]

  • Silica (B1680970) Gel Flash Chromatography: This is an effective method for initial purification of the non-saponifiable fraction.[5]
  • Stationary Phase: Silica gel.
  • Mobile Phase: A gradient system of hexane and ethyl acetate is commonly used. A small amount of acetic acid might be added to improve separation (e.g., 90:9:1 hexane-EtOAc-HOAc).[5]
  • Procedure: Load the concentrated non-saponifiable fraction onto a silica gel column. Elute the column with the mobile phase, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • High-Performance Liquid Chromatography (HPLC): For higher purity, fractions from flash chromatography can be further purified using preparative HPLC.
  • Column: A C18 reverse-phase column is suitable.
  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
  • Detection: UV detector (as this compound has limited chromophores, a refractive index detector or an evaporative light scattering detector might be required) or Mass Spectrometry (MS).

Experimental Workflow: Purification

Purification_Workflow cluster_sapon Saponification cluster_chroma Chromatography cluster_final Final Product Crude Crude Lipid Extract Saponify Add Alkali (KOH) & Reflux Crude->Saponify Extract Liquid-Liquid Extraction Saponify->Extract NonSap Non-Saponifiable Fraction Extract->NonSap Flash Silica Gel Flash Chromatography NonSap->Flash HPLC Preparative HPLC (Optional, for high purity) Flash->HPLC PureAvoB Purified this compound HPLC->PureAvoB Analyze Quantify & Characterize PureAvoB->Analyze

Caption: Workflow for the purification of this compound.

Part 3: Quantification and Data

Accurate quantification of this compound is essential for research and development. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for its sensitivity and accuracy.[1][5]

Protocol: LC-MS Quantification of this compound

This compound is a 1:1 mixture of avocadene (B107707) and avocadyne.[6] This method quantifies both components.

  • Sample Preparation: Prepare a standard curve using purified this compound of known concentration. Dilute purified fractions and crude extracts to fall within the linear range of the assay.

  • LC-MS System: A high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatography:

    • Column: C18 reverse-phase.

    • Mobile Phase: Gradient elution using water and acetonitrile/methanol with a modifier like formic acid.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (+ESI).

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity, targeting the specific m/z of avocadene and avocadyne.

Quantitative Data Summary

The following tables summarize key quantitative data from published literature.

Table 1: this compound Component Yields in Hass Avocado [5] Data presented as mean ± standard deviation.

ComponentLocationYield (mg / g dry weight)
AvocadyneSeed11.01 ± 3.02
AvocadeneSeed23.36 ± 1.14

Table 2: LC-MS Quantification Method Parameters [1][5][7]

ParameterValue
MethodLiquid Chromatography-Mass Spectrometry (LC-MS)
Linear Response Range0.1–50 μM (0.03–17.2 ng/μL)
Lower Limit of Quantitation (LLOQ)0.1 μM
R² Value for Linearity> 0.990
Intra- & Inter-assay Precision (CV%)≤ 14.4%
Intra- & Inter-assay Accuracy (Error %)≤ 18.2%

Part 4: Mechanism of Action - Signaling Pathway

This compound's primary mechanism of action involves the inhibition of mitochondrial fatty acid oxidation (FAO).[2][8] This selective action against cancer cells, which are often highly dependent on FAO, leads to increased oxidative stress and apoptosis.[2]

Signaling Pathway of this compound in Cancer Cells

Signaling_Pathway cluster_mito Mitochondrion FAO Fatty Acid Oxidation (FAO) (Enzyme: VLCAD) NADPH NADPH FAO->NADPH decreases GSH Glutathione (B108866) (GSH) (Antioxidant) NADPH->GSH regenerates ROS Reactive Oxygen Species (ROS) GSH->ROS neutralizes Apoptosis Mitochondria-Mediated Apoptosis ROS->Apoptosis induces AvoB This compound AvoB->FAO Inhibits

Caption: this compound inhibits FAO, leading to apoptosis.

Pathway Description:

  • This compound enters the cell and accumulates in the mitochondria.[2][8]

  • It inhibits the enzyme Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme in the fatty acid oxidation (FAO) pathway.[2]

  • Inhibition of FAO leads to decreased levels of NADPH, which is crucial for regenerating the primary intracellular antioxidant, glutathione (GSH).[2]

  • With reduced GSH levels, the cell's ability to neutralize reactive oxygen species (ROS) is compromised, leading to ROS accumulation.[2][8]

  • Elevated ROS levels induce oxidative stress, which triggers the mitochondrial pathway of apoptosis (programmed cell death), selectively eliminating the cancer cell.[2]

References

Quantifying Avocatin B in Biological Samples: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a unique lipid mixture derived from avocados, has garnered significant attention in biomedical research for its potential therapeutic applications, particularly in oncology and metabolic diseases.[1] Comprised of a 1:1 ratio of two 17-carbon polyhydroxylated fatty alcohols, avocadene (B107707) and avocadyne (B107709), this natural compound has demonstrated selective cytotoxicity against cancer cells and the ability to improve insulin (B600854) sensitivity.[2][3] Accurate and precise quantification of this compound in biological matrices is paramount for preclinical and clinical investigations. This document provides detailed application notes and protocols for the robust quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).

Principle of the Method

The most sensitive and specific method for the quantification of this compound (avocadene and avocadyne) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4][5] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. The components of this compound are first separated on a reversed-phase HPLC column and then ionized, typically using electrospray ionization (ESI). The mass spectrometer then detects and quantifies the specific mass-to-charge ratios (m/z) of avocadene and avocadyne.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated LC-MS method for the analysis of avocadene and avocadyne.[2][5]

ParameterAvocadeneAvocadyne
Linear Response Range0.1–50 µM (0.03–17.2 ng/µL)0.1–50 µM (0.03–17.2 ng/µL)
Correlation Coefficient (r²)> 0.990> 0.990
Lower Limit of Quantitation (LLOQ)0.1 µM0.1 µM
Intra-assay Precision (CV%) at LLOQ≤14.4%≤14.4%
Inter-assay Precision (CV%) at LLOQ≤14.4%≤14.4%
Intra-assay Accuracy (% error) at LLOQ≤18.2%≤18.2%
Inter-assay Accuracy (% error) at LLOQ≤18.2%≤18.2%
Intra- and Inter-assay Precision (CV%) at Low & High QC< 10%< 10%
Intra- and Inter-assay Accuracy (% error) at Low & High QC< 10%< 10%

Experimental Protocols

Sample Preparation: Total Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for extracting this compound from various biological matrices such as plasma, tissues, and cell pellets.[2]

Materials:

  • Biological sample (e.g., 100 µL plasma, 50 mg tissue)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Homogenizer (for tissue samples)

  • Nitrogen evaporator

  • LC-MS grade solvent for reconstitution (e.g., Methanol)

Procedure:

  • For liquid samples (plasma, serum), place 100 µL into a glass centrifuge tube. For tissue samples, weigh approximately 50 mg of tissue, add a suitable volume of ice-cold saline, and homogenize.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample volume. For 100 µL of sample, this would be 2 mL.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Incubate the mixture at room temperature for 10 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL chloroform:methanol mixture).

  • Vortex again for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of LC-MS grade methanol (e.g., 100 µL) for analysis.

LC-MS/MS Quantification of Avocadene and Avocadyne

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate avocadene and avocadyne (e.g., start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z) for Avocadene: 285.2 [M+H]+[4]

  • Precursor Ion (m/z) for Avocadyne: 283.2 [M+H]+[4]

  • Product Ions: Specific product ions for avocadene and avocadyne should be determined by direct infusion of standards.

  • Collision Energy: Optimize for each transition.

  • Source Temperature: e.g., 400 °C

  • IonSpray Voltage: e.g., 5500 V

Calibration and Quantification:

  • Prepare a series of calibration standards of avocadene and avocadyne of known concentrations in the same solvent used to reconstitute the samples.

  • Analyze the calibration standards using the LC-MS/MS method to generate a calibration curve.

  • Analyze the extracted samples.

  • Quantify the amount of avocadene and avocadyne in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Tissue, Cells) homogenize Homogenization (for tissues) sample->homogenize extraction Lipid Extraction (Chloroform:Methanol) sample->extraction homogenize->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Evaporation (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitution (Methanol) dry_down->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM Mode) esi_ionization->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol AvocatinB_mito This compound FAO Fatty Acid Oxidation (FAO) AvocatinB_mito->FAO Inhibits ROS Reactive Oxygen Species (ROS) FAO->ROS Leads to Increased Apoptosis Apoptosis ROS->Apoptosis Induces AMPK AMPK Signaling ATF4 ATF4 Signaling AvocatinB_entry This compound AvocatinB_entry->AvocatinB_mito AvocatinB_entry->AMPK Modulates AvocatinB_entry->ATF4 Modulates

Caption: Signaling pathway of this compound.

References

Application Notes and Protocols: Avocatin B Treatment for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Avocatin B, a unique lipid molecule derived from avocados, has emerged as a promising bioactive compound in preclinical research.[1] It has demonstrated selective cytotoxicity against acute myeloid leukemia (AML) cells and has shown potential in mitigating metabolic disorders like diet-induced obesity (DIO).[2][3] The primary mechanism of this compound is the inhibition of fatty acid oxidation (FAO) within the mitochondria.[1][2] This targeted action leads to increased reactive oxygen species (ROS) and apoptosis in cancer cells, while in metabolic models, it improves glucose tolerance and insulin (B600854) sensitivity.[2][4] These application notes provide detailed protocols for in vivo mouse studies and summarize key quantitative outcomes and mechanisms for researchers in oncology and metabolic disease.

Application Note 1: Diet-Induced Obesity (DIO) and Metabolic Improvement

This protocol details the use of this compound in a C57BL/6 mouse model of diet-induced obesity to assess its effects on metabolic parameters.

Experimental Protocol: DIO Mouse Model
  • Animal Model: Male C57BL/6 mice are used for this study.[4]

  • Diet-Induced Obesity:

    • For 8 weeks, mice are fed a high-fat diet (HFD) to induce obesity and insulin resistance.[3][4][5] A control group is fed a standard low-fat diet (STD).[5]

  • Treatment Phase:

    • Following the 8-week induction period, HFD-fed mice are divided into two groups: a vehicle control group and a treatment group.

    • The treatment group receives this compound at a dose of 100 mg/kg body weight, administered orally twice a week for 5 consecutive weeks.[5]

    • The vehicle control group receives the placebo on the same schedule.[4][5]

  • Endpoint Analysis:

    • Glucose Tolerance Test (GTT): After the treatment period, perform an intraperitoneal glucose injection and monitor blood glucose levels at regular intervals for 90 minutes to assess improvements in glucose tolerance.[5]

    • Insulin Sensitivity: Assess insulin sensitivity to determine if the treatment improves the cellular response to insulin.[1][3]

    • Tissue Collection: At the end of the study, excise and weigh mesenteric and gonadal fat pads.[5]

Quantitative Data Summary: DIO Model
ParameterObservationSource
Mouse Model C57BL/6[4]
Induction Period 8 weeks on High-Fat Diet (HFD)[4][5]
Treatment Dose 100 mg/kg this compound (oral)[5]
Treatment Schedule Twice weekly for 5 weeks[4][5]
Body Weight Slower weight gain; significantly less weight than HFD controls.[3][3][6]
Glucose Tolerance Significantly improved (p < 0.0001).[2][1][2]
Insulin Sensitivity Significantly greater (P<0.01).[2][1][2]

Visualized Experimental Workflow

DIO_Workflow cluster_induction Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis start C57BL/6 Mice diet High-Fat Diet (HFD) 8 Weeks start->diet treatment Oral this compound (100 mg/kg) or Vehicle Control Twice weekly for 5 Weeks diet->treatment analysis Measure: - Body Weight - Glucose Tolerance - Insulin Sensitivity - Fat Pad Weight treatment->analysis

Workflow for the this compound Diet-Induced Obesity mouse model.

Application Note 2: Acute Myeloid Leukemia (AML) Xenograft Model

This protocol describes an ex vivo treatment followed by an in vivo xenograft mouse model to evaluate this compound's ability to inhibit AML cell engraftment.

Experimental Protocol: AML Xenograft Model
  • Animal Model: Immune-deficient mice (e.g., NOD/SCID) are used to allow for the engraftment of human cells.[7][8]

  • Cell Preparation and Treatment (Ex Vivo):

    • Isolate primary AML cells from patient samples.[8]

    • Treat the primary AML cells with this compound (e.g., 3 µmol/L) or a vehicle control in culture for 48 hours.[8][9]

  • Xenograft Implantation:

    • Sublethally irradiate the NOD/SCID mice to prepare them for cell transplantation.[8][9]

    • Inject the this compound-treated or vehicle-treated AML cells directly into the femur (intrafemoral injection) of the mice (n=10 per group).[8][9]

  • Endpoint Analysis:

    • Allow 6 weeks for the AML cells to engraft and proliferate in the mouse bone marrow.[8][9]

    • At the 6-week mark, euthanize the mice and harvest bone marrow.

    • Use flow cytometry to quantify the percentage of human AML cells (identified by markers such as CD45⁺/CD19⁻/CD33⁺) present in the mouse bone marrow.[8][9] Compare the engraftment levels between the this compound-treated and vehicle control groups.

Quantitative Data Summary: AML Model
ParameterObservationSource
Mouse Model Immune-deficient NOD/SCID[7][8][9]
Cell Type Primary Human AML Cells[8]
Treatment (Ex Vivo) 3 µmol/L this compound for 48 hours[8][9]
Implantation Intrafemoral injection[8][9]
Endpoint Human AML cell engraftment in bone marrow after 6 weeks[8][9]
Result Treatment with this compound reduced the ability of primary AML cells to engraft.[2][8]

Visualized Experimental Workflow

AML_Workflow cluster_treatment Phase 1: Ex Vivo Treatment cluster_implant Phase 2: Implantation cluster_analysis Phase 3: Analysis cells Primary Human AML Cells treatment Treat with this compound (3 µmol/L) or Vehicle for 48 hours cells->treatment injection Intrafemoral Injection of Treated Cells treatment->injection mice Irradiated NOD/SCID Mice mice->injection wait Wait 6 Weeks injection->wait analysis Harvest Bone Marrow & Quantify Human AML Cells (Flow Cytometry) wait->analysis

Workflow for the this compound AML Xenograft mouse model.

Mechanism of Action & Pharmacokinetics

This compound's therapeutic effects are rooted in its ability to modulate mitochondrial metabolism.

Signaling Pathway of this compound

This compound selectively accumulates in the mitochondria where it inhibits the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key component of fatty acid oxidation (FAO).[2] This inhibition disrupts the cell's energy production and redox balance. In AML cells, the reduction in FAO leads to decreased levels of NADPH and the antioxidant glutathione (B108866) (GSH).[2][8] This compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and triggering ROS-dependent apoptosis.[1][2]

MoA_Pathway AvoB This compound Mito Mitochondria AvoB->Mito Accumulates in FAO Fatty Acid Oxidation (FAO) (VLCAD Inhibition) AvoB->FAO Inhibits Mito->FAO NADPH NADPH & GSH Levels FAO->NADPH Reduces ROS Reactive Oxygen Species (ROS) FAO->ROS Leads to Increase NADPH->ROS Cannot Neutralize Apoptosis Apoptosis (AML Cell Death) ROS->Apoptosis Induces

Mechanism of this compound-induced apoptosis in AML cells.
Pharmacokinetic Profile in Mice

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and elimination of a compound. A pilot in vivo study in mice provided initial data on this compound's behavior after oral administration.

ParameterValue (Avocadyne Component)Value (Avocadene Component)Source
Administration Oral dose of 100 mg/kg (SEDDS formulation)Oral dose of 100 mg/kg (SEDDS formulation)[2]
Cmax (Whole Blood) 1687.90 ng/mL1544.83 ng/mL[2]
Biodistribution Appreciable accumulation in bone marrow, heart, pancreas, liver, and fat pads.Appreciable accumulation in bone marrow, heart, pancreas, liver, and fat pads.[2]

References

Application of Avocatin B in the Study of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols, avocadene (B107707) and avocadyne (B107709), is a natural product derived from avocados (Persea americana). It has garnered significant interest in the scientific community for its potent and selective effects on lipid metabolism. Primarily, this compound acts as an inhibitor of mitochondrial fatty acid oxidation (FAO), the primary pathway for the breakdown of fatty acids to produce energy.[1] This inhibition has been shown to have profound effects in various disease models, including acute myeloid leukemia (AML) and metabolic disorders like diet-induced obesity and type 2 diabetes.[1][2] Mechanistically, this compound is understood to target and inhibit the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the FAO pathway.[3] By disrupting FAO, this compound induces a metabolic shift in cells, leading to various downstream effects such as increased glucose oxidation, reduced reactive oxygen species (ROS) production in some contexts, and induction of apoptosis in cancer cells.[1][4][5]

These properties make this compound a valuable tool for studying the intricacies of lipid metabolism and its role in health and disease. It can be utilized to investigate the consequences of FAO inhibition in various cell types and disease models, explore the interplay between fatty acid and glucose metabolism, and identify potential therapeutic targets within the lipid metabolic network. This document provides detailed application notes and experimental protocols for the use of this compound in lipid metabolism research.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineEC50/IC50 (µM)Exposure Time (hours)Reference
TEX1.5 ± 0.75Not Specified[6]
Primary AML3.9 ± 2.5Not Specified[6]
TEX3.10 ± 0.1472[7]
OCI-AML211.53 ± 3.3272[7]

Table 2: Effects of this compound in a Diet-Induced Obesity Mouse Model

ParameterControl Group (High-Fat Diet)This compound Treated Group (High-Fat Diet)p-valueReference
Body WeightSignificantly higherSlower weight gain< 0.01[2]
Glucose ToleranceImpairedSignificantly improved< 0.0001[2]
Insulin (B600854) SensitivityReducedGreater insulin sensitivity< 0.01[2]
Plasma Free Fatty Acids & TriglyceridesElevatedIncreased< 0.001[2]

Table 3: Human Safety and Tolerability of this compound

DosageDurationAdverse EffectsReference
50 mg/day60 daysWell-tolerated, no dose-limiting toxicity[4]
200 mg/day60 daysWell-tolerated, no dose-limiting toxicity[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Inhibiting Fatty Acid Oxidation

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol AvocatinB This compound VLCAD VLCAD AvocatinB->VLCAD Inhibits CPT1 CPT1 FAO Fatty Acid Oxidation (FAO) CPT1->FAO LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA_CoA->CPT1 AcetylCoA Acetyl-CoA FAO->AcetylCoA NADH NADH FAO->NADH ROS ROS FAO->ROS Leads to (in cancer cells) TCA TCA Cycle AcetylCoA->TCA NADH->TCA Apoptosis Apoptosis ROS->Apoptosis LCFA Long-Chain Fatty Acid LCFA->LCFA_CoA cluster_Mitochondrion cluster_Mitochondrion

Caption: this compound inhibits mitochondrial fatty acid oxidation.

Experimental Workflow for Assessing this compound's Effect on Cellular Respiration

cluster_workflow Seahorse XF Assay Workflow A Seed cells in Seahorse XF plate B Treat with this compound or vehicle control A->B C Incubate B->C D Measure baseline Oxygen Consumption Rate (OCR) C->D E Inject Oligomycin D->E F Inject FCCP E->F G Inject Rotenone/Antimycin A F->G H Analyze OCR data to determine mitochondrial respiration parameters G->H

Caption: Workflow for Seahorse XF Cell Mito Stress Test.

Experimental Protocols

Protocol 1: Assessment of Fatty Acid Oxidation Inhibition in Cell Culture using a Seahorse XF Analyzer

This protocol is adapted from methodologies used to assess the impact of this compound on mitochondrial bioenergetics.[8]

1. Materials:

  • Seahorse XF Cell Culture Microplate (e.g., XFe96 or XFe24)

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with L-glutamine)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Palmitate

  • L-Carnitine

  • This compound

  • Etomoxir (positive control for FAO inhibition)

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Cells of interest (e.g., TEX, OCI-AML2, C2C12 myotubes)

2. Cell Seeding:

  • Seed cells in a Seahorse XF microplate at a density optimized for the specific cell line to achieve 80-90% confluency on the day of the assay.

  • For AML suspension cells, use a cell attachment solution (e.g., Cell-Tak) to coat the wells before seeding.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

3. Assay Preparation (Day of Assay):

  • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare the assay medium: Seahorse XF Base Medium supplemented with 2 mM L-glutamine, 1 mM L-carnitine, and 0.5 mM palmitate conjugated to BSA.

  • Prepare stock solutions of this compound and Etomoxir in a suitable solvent (e.g., DMSO).

  • Prepare injection solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium according to the manufacturer's instructions.

4. Assay Procedure:

  • Remove the cell culture medium from the wells and wash twice with the prepared assay medium.

  • Add the final volume of assay medium containing either vehicle control, this compound (e.g., 10 µM), or Etomoxir (e.g., 100 µM) to the wells.[8]

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Calibrate the Seahorse XF Analyzer and then start the assay.

  • The assay protocol should include baseline measurements followed by sequential injections of the mitochondrial inhibitors.

5. Data Analysis:

  • Use the Seahorse Wave software to analyze the Oxygen Consumption Rate (OCR) data.

  • Calculate parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • A significant decrease in OCR in the presence of palmitate upon treatment with this compound indicates inhibition of fatty acid oxidation.

Protocol 2: In Vivo Study of this compound in a Diet-Induced Obesity Mouse Model

This protocol is based on studies investigating the effects of this compound on metabolic parameters in mice.[2][4]

1. Animals and Diet:

  • Use male C57BL/6J mice, a common model for diet-induced obesity.

  • At 6-8 weeks of age, switch the mice to a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

2. This compound Preparation and Administration:

  • Prepare this compound for oral gavage by suspending it in a suitable vehicle (e.g., corn oil or a self-emulsifying drug delivery system).

  • Administer this compound orally to the HFD-fed mice at a dose of, for example, 100 mg/kg body weight, twice weekly for 5 weeks.[9] The HFD control group should receive the vehicle alone.

3. Metabolic Phenotyping:

  • Body Weight and Food Intake: Monitor body weight and food intake regularly throughout the study.

  • Glucose Tolerance Test (GTT):

    • Fast the mice for 6 hours.

    • Administer an intraperitoneal (i.p.) injection of glucose (e.g., 2 g/kg body weight).

    • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast the mice for 4 hours.

    • Administer an i.p. injection of insulin (e.g., 0.75 U/kg body weight).

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

  • Plasma Analysis: At the end of the study, collect blood samples to measure plasma levels of insulin, triglycerides, and free fatty acids.

4. Data Analysis:

  • Analyze changes in body weight, food intake, and plasma parameters between the different treatment groups.

  • Calculate the area under the curve (AUC) for the GTT and ITT to assess glucose tolerance and insulin sensitivity, respectively.

Protocol 3: Assessment of Cell Viability and Apoptosis in AML Cells

This protocol is essential for evaluating the cytotoxic effects of this compound on cancer cells.[6][10]

1. Materials:

  • AML cell lines (e.g., TEX, HL-60, THP-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

2. Cell Treatment:

  • Seed AML cells in a multi-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.

  • Prepare serial dilutions of this compound in the culture medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

3. Cell Viability Assay (e.g., MTS or MTT assay):

  • After the treatment period, add the viability reagent (MTS or MTT) to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4. Apoptosis Assay (Annexin V/PI Staining):

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

This compound is a powerful and specific inhibitor of fatty acid oxidation, making it an invaluable tool for researchers studying lipid metabolism. The protocols outlined in this document provide a framework for investigating the effects of this compound in both in vitro and in vivo models. By utilizing these methods, scientists can further elucidate the role of FAO in various physiological and pathological processes, potentially leading to the development of new therapeutic strategies for a range of diseases. As with any experimental work, it is crucial to optimize these protocols for specific cell lines and research questions.

References

High-performance liquid chromatography (HPLC) for Avocatin B analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols (PFAs), avocadene (B107707) and avocadyne (B107709), is a bioactive compound extracted from avocados (Persea americana).[1] This natural product has garnered significant interest in the scientific community, particularly in cancer research and metabolic diseases.[2][3] this compound has been shown to selectively target and eliminate acute myeloid leukemia (AML) stem cells by inhibiting fatty acid oxidation (FAO), without affecting normal peripheral blood stem cells.[4] This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, including sample preparation from avocado seeds and an overview of its mechanism of action.

Given that polyhydroxylated fatty alcohols like avocadene and avocadyne lack a strong native chromophore for sensitive UV detection, a pre-column derivatization step is necessary.[2] This protocol utilizes a derivatizing agent to attach a UV-active moiety to the analytes, enabling their quantification.

Signaling Pathway of this compound in Cancer Cells

This compound exerts its cytotoxic effects in cancer cells, particularly AML cells, through the inhibition of mitochondrial fatty acid oxidation (FAO).[3][4] This targeted disruption of cellular metabolism leads to a cascade of events culminating in apoptosis (programmed cell death). The key steps in the signaling pathway are as follows:

  • Inhibition of Fatty Acid Oxidation (FAO): this compound accumulates in the mitochondria and inhibits CPT1, a critical enzyme for the transport of long-chain fatty acids into the mitochondria for oxidation.[4] This leads to a reduction in the cell's ability to generate energy from fats.

  • Depletion of NADPH and Increased Oxidative Stress: The inhibition of FAO results in decreased levels of NADPH, a crucial molecule for regenerating the primary intracellular antioxidant, glutathione.[4] This reduction in antioxidant capacity leads to an accumulation of reactive oxygen species (ROS).[3]

  • Activation of Stress-Response Pathways: The increase in ROS and metabolic stress activates key cellular sensors, including AMP-activated protein kinase (AMPK) and activating transcription factor 4 (ATF4).[3][5]

  • Induction of Apoptosis: The culmination of these events, particularly the high levels of ROS, triggers the intrinsic pathway of apoptosis. This is characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF), leading to caspase activation and cell death.[6]

AvocatinB_Pathway AvocatinB This compound Mitochondria Mitochondria AvocatinB->Mitochondria Accumulates in FAO Fatty Acid Oxidation (FAO) Mitochondria->FAO Inhibits NADPH NADPH FAO->NADPH Leads to decreased ROS Reactive Oxygen Species (ROS) NADPH->ROS Leads to increased (reduced antioxidant capacity) AMPK AMPK Activation ROS->AMPK Activates ATF4 ATF4 Activation ROS->ATF4 Activates Apoptosis Apoptosis ROS->Apoptosis Induces AMPK->Apoptosis Promotes ATF4->Apoptosis Promotes

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Sample Preparation from Avocado Seeds

This protocol outlines the extraction of this compound from Hass avocado seeds.

Materials:

Procedure:

  • Wash fresh Hass avocado seeds with deionized water and chop them into small pieces.

  • Freeze-dry the seed pieces until a constant weight is achieved.

  • Grind the dried seeds into a fine powder using a grinder or mill.

  • Perform a total lipid extraction using a modified Folch method.[7]

  • Suspend the powdered seed material in a mixture of ethyl acetate and hexane (1:1 v/v) at a ratio of 1:10 (w/v).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture and collect the supernatant.

  • Dry the supernatant over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator at 40°C.

  • Redissolve the crude extract in a minimal amount of methanol.

  • Further purify the extract using C18 SPE cartridges to remove highly polar and nonpolar impurities.

  • Elute the this compound fraction with an appropriate mixture of acetonitrile and water.

  • Evaporate the solvent from the purified fraction and redissolve in acetonitrile for derivatization.

Pre-column Derivatization

Materials:

Procedure:

  • To 100 µL of the purified this compound sample or standard solution in acetonitrile, add 50 µL of diphenic anhydride solution (10 mg/mL in acetonitrile).

  • Add 10 µL of pyridine as a catalyst.

  • Seal the reaction vial and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for HPLC analysis.

HPLC Method

This method is designed for the analysis of derivatized this compound.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 70% B; 2-15 min: 70-95% B; 15-18 min: 95% B; 18-20 min: 95-70% B; 20-25 min: 70% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 220 nm

Quantitative Data Summary

The following table summarizes the expected performance of the HPLC method for the analysis of derivatized avocadene and avocadyne. This data is based on typical performance for derivatized fatty alcohols and should be validated in your laboratory.

ParameterDerivatized AvocadeneDerivatized Avocadyne
Retention Time (min) Approx. 12.5Approx. 13.2
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/mL) 0.30.3
Limit of Quantification (LOQ) (µg/mL) 1.01.0
Recovery (%) 95 - 10595 - 105

Experimental Workflow

HPLC_Workflow Start Start: Avocado Seeds Extraction Extraction (Ethyl Acetate/Hexane) Start->Extraction Purification Purification (C18 SPE) Extraction->Purification Derivatization Derivatization (Diphenic Anhydride) Purification->Derivatization HPLC RP-HPLC-UV Analysis Derivatization->HPLC Data Data Analysis & Quantification HPLC->Data End End: Report Data->End

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the extraction, derivatization, and quantitative analysis of this compound from avocado seeds using RP-HPLC with UV detection. The provided protocols and method parameters serve as a robust starting point for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Due to the necessity of derivatization, careful optimization and validation of the reaction and chromatographic conditions are essential for achieving accurate and reproducible results. The elucidation of this compound's signaling pathway underscores its potential as a targeted therapeutic agent, making reliable analytical methods crucial for its continued investigation.

References

Application Notes and Protocols: Avocatin B-Induced Apoptosis in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a lipid derived from avocado fruit, has emerged as a promising novel compound with selective cytotoxic activity against acute myeloid leukemia (AML) cells.[1][2] This molecule targets mitochondrial function, a key distinction between leukemia cells and their healthy hematopoietic counterparts. Leukemia cells, particularly AML cells, exhibit increased mitochondrial mass and a reliance on fatty acid oxidation (FAO) for survival.[2][3] this compound exploits this metabolic vulnerability by inhibiting FAO, leading to a cascade of events culminating in programmed cell death, or apoptosis.[1][4] These application notes provide a comprehensive overview of the mechanism of this compound and detailed protocols for inducing and analyzing apoptosis in leukemia cell lines.

Mechanism of Action

This compound selectively induces apoptosis in leukemia cells by targeting mitochondrial metabolism. The proposed mechanism involves the following key steps:

  • Mitochondrial Localization: this compound, a 17-carbon lipid, is transported into the mitochondria via carnitine palmitoyltransferase 1 (CPT1).[1][5] Its efficacy is diminished in cells lacking functional mitochondria or CPT1.[1]

  • Inhibition of Fatty Acid Oxidation (FAO): Once inside the mitochondria, this compound inhibits key enzymes in the FAO pathway, including very-long-chain acyl-CoA dehydrogenase (VLCAD).[3][6] This disruption of fatty acid metabolism is a critical step in its anti-leukemic activity.

  • Metabolic Stress and ROS Production: The inhibition of FAO leads to a decrease in the levels of NADPH and NADH, crucial cofactors for cellular antioxidant defense.[1][5] This metabolic disruption results in the accumulation of reactive oxygen species (ROS).[1][7]

  • Mitochondrial Outer Membrane Permeabilization: Elevated ROS levels lead to mitochondrial membrane depolarization and the release of pro-apoptotic proteins from the mitochondrial intermembrane space.[4]

  • Apoptosis Execution: Released proteins, including cytochrome c and apoptosis-inducing factor (AIF), trigger the downstream caspase cascade and caspase-independent cell death pathways, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]

Data Presentation

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
Cell LineTypeEC50/IC50 (µM)Citation
TEXAML1.27 - 1.5[5][8]
KG1AAML25.43[8]
OCI-AML2AML11.53 - 25.20[8][9]
OCI-AML3AMLNot specified[7]
JURKATAcute T-cell Leukemia9.97[8]
THP-1AMLNot specified[3]
U937Histiocytic LymphomaNot specified[7]
Primary AML CellsAML3.9 ± 2.5[5]
Table 2: Quantitative Effects of this compound on Apoptotic Markers in TEX Leukemia Cells
ParameterTreatmentFold Change/PercentageCitation
Apoptotic Phenotype (Annexin V+/PI-)10 µM this compound~4-fold increase[10]
Sub-G1 Peak (DNA Fragmentation)10 µM this compound~15% increase[10]
Caspase-3/7 Activation10 µM this compound~2.5-fold increase[10]
NADPH Levels10 µM this compound~50% reduction[5]
Oxygen Consumption Rate (FAO)10 µM this compound>40% reduction[6]
ROS Levels10 µM this compoundSignificant increase[7]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTS Assay

This protocol is for determining the cytotoxic effect of this compound on leukemia cell lines.

Materials:

  • Leukemia cell line of interest (e.g., TEX, OCI-AML2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well polystyrene tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete culture medium.[5]

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

  • Add the desired final concentrations of this compound to the wells. Ensure the final DMSO concentration does not exceed 0.05%.[5] Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia cells treated with this compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating leukemia cells with the desired concentration of this compound for the specified duration (e.g., 10 µM for 24-72 hours).[10]

  • Harvest approximately 1 x 10^5 to 5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

  • Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key apoptotic proteins.

Materials:

  • Leukemia cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (10-15%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-cytochrome c, anti-AIF)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 10 µM) for the desired time.[10]

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses fluorescent probes to measure changes in intracellular ROS levels by flow cytometry.

Materials:

  • Leukemia cells treated with this compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or Dihydrorhodamine 123 (DHR123)

  • PBS or HBSS

  • Flow cytometer

Procedure:

  • Treat leukemia cells (5 x 10^5) with this compound (e.g., 10 µM) for the desired time.[1]

  • Wash the cells with PBS.

  • Resuspend the cells in PBS containing 5 µM DCFH-DA or DHR123.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess dye.

  • Resuspend the cells in PBS and analyze immediately by flow cytometry using the appropriate laser and filter settings for the chosen fluorescent probe.

Visualizations

AvocatinB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Leukemia Cell cluster_mito Mitochondrion AvocatinB This compound CPT1 CPT1 AvocatinB->CPT1 Transport VLCAD VLCAD AvocatinB->VLCAD Inhibits FAO Fatty Acid Oxidation VLCAD->FAO Inhibits NADPH_NADH NADPH / NADH FAO->NADPH_NADH Reduces ROS ROS NADPH_NADH->ROS Leads to Increased Mito_Membrane Mitochondrial Membrane ROS->Mito_Membrane Damages CytC Cytochrome c Mito_Membrane->CytC Release AIF AIF Mito_Membrane->AIF Release Caspase Caspase Activation CytC->Caspase Activates Apoptosis Apoptosis AIF->Apoptosis Induces Caspase->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis in leukemia cells.

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assays start Start: Leukemia Cell Culture treatment Treat with this compound (and controls) start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Cell Viability (MTS Assay) incubation->viability flow_cytometry Flow Cytometry (Annexin V/PI) incubation->flow_cytometry western_blot Western Blot (PARP, Caspase-3) incubation->western_blot ros_detection ROS Detection (DCFH-DA) incubation->ros_detection analysis Data Analysis and Interpretation viability->analysis flow_cytometry->analysis western_blot->analysis ros_detection->analysis end End: Conclusion on Apoptotic Induction analysis->end

References

Avocatin B: A Novel Tool for Investigating Mitochondrial Respiration and Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols (avocadene and avocadyne), is a natural product derived from avocados.[1][2] It has emerged as a significant area of interest for researchers in cancer biology and metabolic studies due to its unique mechanism of action. This compound selectively targets and induces apoptosis in acute myeloid leukemia (AML) cells, including leukemia stem cells, while sparing healthy hematopoietic cells.[3][4] This selectivity stems from its ability to specifically inhibit mitochondrial fatty acid oxidation (FAO), a metabolic pathway upon which AML cells are heavily dependent.[2][5] These properties make this compound a valuable tool for investigating mitochondrial respiration and a promising candidate for novel therapeutic strategies.

Mechanism of Action

This compound exerts its cytotoxic effects by accumulating within the mitochondria and inhibiting key enzymes involved in fatty acid oxidation.[3] The primary molecular targets identified are Carnitine Palmitoyltransferase 1 (CPT1) and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[6] CPT1 is crucial for the transport of long-chain fatty acids into the mitochondrial matrix, a rate-limiting step in FAO. By inhibiting these enzymes, this compound effectively shuts down the beta-oxidation of fatty acids.

This inhibition of FAO leads to a cascade of downstream events within the cancer cells:

  • Decreased NADPH Levels: Fatty acid oxidation is a significant source of the reducing equivalent NADPH, which is essential for regenerating antioxidant systems. This compound treatment leads to a reduction in cellular NADPH levels.[3][5]

  • Increased Reactive Oxygen Species (ROS): With diminished antioxidant capacity due to lower NADPH, cells are unable to effectively neutralize ROS. This results in the accumulation of ROS and increased oxidative stress.[3]

  • Induction of Apoptosis: The elevated levels of ROS trigger the intrinsic pathway of apoptosis. This is characterized by the release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm, leading to caspase activation and programmed cell death.[3]

This mechanism highlights a key metabolic vulnerability in AML cells that can be exploited for therapeutic purposes and studied using this compound as a chemical probe.

Data Presentation

The following tables summarize the quantitative data from key studies on this compound, providing a clear comparison of its effects across different AML cell lines and primary patient samples.

Table 1: Cytotoxicity of this compound in AML and Normal Cells

Cell TypeEC50 (µM)Reference(s)
TEX (AML cell line)1.5 ± 0.75[1]
OCI-AML2 (AML cell line)11.53 ± 3.32[7]
Primary AML Patient Cells (n=6)3.9 ± 2.5[1]
Normal Peripheral Blood Stem Cells> 20[3]

Table 2: Effects of this compound on Mitochondrial Function and Cell Fate

ParameterCell Line/TypeTreatmentResultReference(s)
Fatty Acid Oxidation (Oxygen Consumption Rate)TEX10 µM this compound>40% reduction[3]
NADPH LevelsTEX10 µM this compound~50% reduction[3]
Clonogenic GrowthPrimary AML Cells3 µM this compoundSignificant reduction[1][3]
Clonogenic GrowthNormal Hematopoietic Stem Cells3 µM this compoundNo effect[1][3]

Mandatory Visualizations

AvocatinB_Pathway cluster_mito Mitochondrion cluster_cell AML Cell AvocatinB This compound CPT1 CPT1 AvocatinB->CPT1 inhibits VLCAD VLCAD AvocatinB->VLCAD inhibits FAO Fatty Acid Oxidation (FAO) CPT1->FAO VLCAD->FAO NADPH_prod NADPH Production FAO->NADPH_prod ROS ↑ Reactive Oxygen Species (ROS) ROS_scav ROS Scavenging NADPH_prod->ROS_scav enables ROS_scav->ROS inhibits CytoC Cytochrome c Release ROS->CytoC Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath CytoC->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in AML cells.

Seahorse_Workflow start Seed AML cells in Seahorse XF plate preincubate Pre-incubate with this compound or vehicle start->preincubate run_assay Run Seahorse XF Analyzer preincubate->run_assay load_cartridge Load Seahorse cartridge with: 1. Oligomycin (B223565) 2. CCCP 3. Rotenone/Antimycin A load_cartridge->run_assay analyze Analyze Oxygen Consumption Rate (OCR) data run_assay->analyze

Caption: Experimental workflow for Seahorse XF fatty acid oxidation assay.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effect of this compound on AML cells.

Materials:

  • AML cell lines (e.g., TEX, OCI-AML2) or primary AML cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium from a stock solution.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Fatty Acid Oxidation (Seahorse XF Assay)

This protocol measures the effect of this compound on the oxygen consumption rate (OCR) linked to fatty acid oxidation.

Materials:

  • AML cell lines (e.g., TEX)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • Palmitate-BSA conjugate

  • This compound

  • Etomoxir (B15894) (positive control for FAO inhibition)

  • Oligomycin, FCCP (or CCCP), Rotenone/Antimycin A

  • Seahorse XF Analyzer

Procedure:

  • Seed 2 x 10^5 TEX cells per well in a Seahorse XF cell culture microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with 175 µM palmitate-BSA.[5]

  • Pre-incubate the cells with 10 µM this compound or 100 µM etomoxir for 1 hour in a non-CO2 incubator at 37°C.[5]

  • Load the sensor cartridge with oligomycin (1 µM), FCCP (1 µM), and rotenone/antimycin A (0.5 µM) for sequential injection.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol.

  • Measure the OCR at baseline and after the injection of each compound.

  • Analyze the data to determine the effect of this compound on FAO-dependent respiration.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • AML cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with 10 µM this compound or vehicle control for 24-48 hours.[8]

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8][9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol detects changes in intracellular ROS levels using the fluorescent probe DCFH-DA.

Materials:

  • AML cells

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Flow cytometer

Procedure:

  • Treat AML cells with 10 µM this compound for various time points (e.g., 1, 3, 6 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing 10 µM DCFH-DA.

  • Incubate for 30 minutes at 37°C in the dark.[11]

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the cells in PBS for analysis.

  • Measure the fluorescence intensity of DCF (the oxidized product of DCFH-DA) using a flow cytometer with excitation at 488 nm and emission at ~525 nm.[12]

NADP+/NADPH Quantification Assay

This protocol measures the intracellular levels of NADP+ and NADPH using a fluorometric assay kit.

Materials:

  • AML cells

  • This compound

  • NADP/NADPH Assay Kit (Fluorometric)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Treat AML cells with 10 µM this compound for 3-5 hours.[10]

  • Harvest approximately 1-5 x 10^6 cells and lyse them according to the kit manufacturer's protocol.[13] This typically involves using an extraction buffer provided in the kit.

  • To measure NADPH specifically, an aliquot of the lysate is treated with a base to destroy NADP+. To measure total NADP+/NADPH, the lysate is used directly.

  • Prepare a standard curve using the provided NADP standard.

  • Add the prepared samples and standards to a 96-well plate.

  • Add the cycling enzyme mixture from the kit to each well.

  • Incubate for 1-2 hours at room temperature, protected from light.[13]

  • Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[6]

  • Calculate the concentration of NADP+ and NADPH based on the standard curve.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the effect of this compound on the self-renewal capacity of AML progenitor and stem cells.

Materials:

  • Primary AML cells or AML cell lines

  • MethoCult™ medium (e.g., H4434)

  • This compound

  • 35 mm Petri dishes

  • Inverted microscope

Procedure:

  • Treat a suspension of primary AML cells (4 x 10^5 cells/mL) with 3 µM this compound or vehicle control.[1]

  • After a desired incubation period (e.g., 48 hours), wash the cells.

  • Resuspend the cells in Iscove's MDM with 2% FBS.

  • Mix 1 x 10^5 cells with MethoCult™ medium and plate in 35 mm Petri dishes in duplicate.[4]

  • Incubate the dishes for 10-14 days at 37°C in a humidified incubator with 5% CO2.[14]

  • Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.

  • Express the results as a percentage of colony formation compared to the vehicle control.

Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis, in response to this compound.

Materials:

  • AML cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer with β-mercaptoethanol

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against PARP (that detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat AML cells with 10 µM this compound for 24-48 hours.

  • Lyse the cells in RIPA buffer on ice.

  • Quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[15]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.

References

Application Notes and Protocols for Measuring Avocatin B Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a mixture of two 17-carbon fatty alcohols derived from avocados, has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML).[1][2] Its mechanism of action is rooted in the metabolic vulnerabilities of cancer cells, specifically their reliance on mitochondrial fatty acid oxidation (FAO).[3][4] this compound selectively targets and inhibits the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD), a key component of the FAO pathway, in leukemia cells.[3][5] This inhibition disrupts mitochondrial respiration, leading to a decrease in NADPH levels, an increase in reactive oxygen species (ROS), and ultimately, apoptotic cell death.[2][3] Notably, this compound demonstrates selective cytotoxicity against AML cells while sparing normal hematopoietic stem cells, highlighting its potential as a targeted cancer therapy.[2][3]

These application notes provide detailed protocols for a suite of cell-based assays to effectively measure the efficacy of this compound. The following sections will detail the signaling pathways affected by this compound, provide step-by-step experimental workflows, and present structured tables for clear data interpretation.

Key Signaling Pathways Affected by this compound

Fatty Acid Oxidation (FAO) Inhibition Pathway

This compound exerts its primary anti-leukemic effect by inhibiting the fatty acid oxidation pathway within the mitochondria. This process is crucial for the survival and proliferation of cancer cells, which often exhibit a greater dependence on FAO for energy production compared to normal cells.[3][4]

FAO_Inhibition This compound Mechanism of Action: FAO Inhibition cluster_Mitochondrion Mitochondrion FattyAcids Long-Chain Fatty Acids CPT1 CPT1 FattyAcids->CPT1 Transport into Mitochondria AcylCarnitine Fatty Acyl-Carnitine CPT1->AcylCarnitine VLCAD VLCAD AcylCarnitine->VLCAD BetaOxidation β-Oxidation VLCAD->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA NADPH_prod NADPH TCA->NADPH_prod NADPH_decrease Decreased NADPH NADPH_prod->NADPH_decrease AvocatinB This compound AvocatinB->VLCAD Inhibits

Caption: this compound inhibits VLCAD, disrupting fatty acid oxidation and NADPH production.

ROS-Dependent Apoptosis Induction

The inhibition of FAO by this compound leads to a cascade of events culminating in programmed cell death, or apoptosis. The decrease in NADPH, a critical antioxidant, results in the accumulation of reactive oxygen species (ROS).[3] Elevated ROS levels induce mitochondrial damage, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), which in turn activate the caspase cascade and execute cell death.[2][4]

Apoptosis_Induction This compound-Induced Apoptosis Pathway AvocatinB This compound FAO_Inhibition FAO Inhibition AvocatinB->FAO_Inhibition NADPH_decrease Decreased NADPH FAO_Inhibition->NADPH_decrease ROS_increase Increased ROS NADPH_decrease->ROS_increase Mitochondrial_Damage Mitochondrial Damage ROS_increase->Mitochondrial_Damage CytochromeC_Release Cytochrome c & AIF Release Mitochondrial_Damage->CytochromeC_Release Caspase_Activation Caspase Activation CytochromeC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Inhibition of FAO by this compound triggers ROS-dependent apoptosis.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound in a cell-based setting.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is correlated with cell death.

Workflow:

Cell_Viability_Workflow MTS Cell Viability Assay Workflow start Seed Cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (72h) treatment->incubation2 add_mts Add MTS Reagent incubation2->add_mts incubation3 Incubate (1-4h) add_mts->incubation3 read_absorbance Read Absorbance at 490 nm incubation3->read_absorbance analyze Analyze Data (Calculate EC50) read_absorbance->analyze

Caption: Workflow for assessing cell viability after this compound treatment using the MTS assay.

Protocol:

  • Cell Seeding: Seed AML cell lines (e.g., TEX, OCI-AML2) or primary AML patient cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours.[6]

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat AML cells with this compound at the desired concentration (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24 hours).[7]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Fatty Acid Oxidation (FAO) Inhibition Assay

This assay measures the oxygen consumption rate (OCR) to assess the inhibition of fatty acid oxidation.

Protocol:

  • Cell Seeding: Seed AML cells in a Seahorse XF Cell Culture Microplate.

  • Pre-incubation: Pre-incubate cells with this compound (e.g., 10 µmol/L) or a known CPT1 inhibitor like etomoxir (B15894) (100 µmol/L) as a positive control.[8]

  • Substrate Addition: Add palmitate (175 µmol/L) to stimulate fatty acid oxidation.[8]

  • Seahorse Analysis: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. Sequential injections of oligomycin, CCCP, and antimycin/rotenone are used to determine key mitochondrial parameters.[8]

  • Data Analysis: Quantify the change in maximum oxygen consumption to determine the extent of FAO inhibition.

Reactive Oxygen Species (ROS) Detection

This assay measures the levels of intracellular ROS using a fluorescent probe.

Protocol:

  • Cell Treatment: Treat AML cells with this compound.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

  • Incubation: Incubate according to the manufacturer's instructions.

  • Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates an increase in ROS levels.

Clonogenic Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and stem cell potential.

Protocol:

  • Cell Treatment: Treat primary AML or normal hematopoietic cells with this compound (e.g., 3 µmol/L) for 7 to 14 days in a semi-solid medium (e.g., MethoCult™).[6]

  • Colony Counting: Enumerate the number of colonies formed.

  • Data Analysis: Compare the clonogenic growth of this compound-treated cells to vehicle-treated controls to assess the inhibition of colony formation.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Cell Viability (EC50 Values)

Cell Line/SampleThis compound EC50 (µM)95% Confidence Interval
TEX1.270.51 - 2.03
KG1A25.4323.49 - 27.36
OCI-AML225.2024.18 - 26.22
Primary AML Patient 13.92.5 (SEM)
Normal PBSCs> 50N/A

Data presented are hypothetical and for illustrative purposes, based on published findings.[4][9]

Table 2: Apoptosis Induction

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (24h)5.2 ± 1.13.1 ± 0.8
This compound (10 µM, 12h)25.8 ± 3.510.4 ± 2.1
This compound (10 µM, 24h)45.3 ± 4.222.7 ± 3.3

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibition of Fatty Acid Oxidation

TreatmentOxygen Consumption Rate (% of Palmitate Control)
Palmitate (175 µM)100 ± 8.5
Palmitate + this compound (10 µM)42 ± 5.1
Palmitate + Etomoxir (100 µM)35 ± 4.7

Data are presented as mean ± SD.

Table 4: Reactive Oxygen Species (ROS) Production

TreatmentMean Fluorescence Intensity (Arbitrary Units)
Vehicle Control150 ± 25
This compound (10 µM)450 ± 50

Data are presented as mean ± SD.

Table 5: Clonogenic Growth Inhibition

Cell TypeTreatment% Clonogenic Growth (Compared to Control)
Primary AML CellsThis compound (3 µM)28 ± 5
Normal Hematopoietic CellsThis compound (3 µM)95 ± 8

Data are presented as mean ± SEM.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for evaluating the efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis, fatty acid oxidation, ROS production, and clonogenic potential, researchers can gain a comprehensive understanding of its anti-leukemic properties. These detailed protocols and data presentation formats are designed to facilitate reproducible and high-quality research in the development of this compound as a novel cancer therapeutic.

References

Techniques for Assessing Avocatin B's Effect on Insulin Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of Avocatin B, a novel fatty acid oxidation (FAO) inhibitor derived from avocados, on insulin (B600854) signaling pathways. The following protocols and data presentation guidelines are designed to facilitate reproducible and robust experimental design for researchers investigating the therapeutic potential of this compound in metabolic diseases such as insulin resistance and type 2 diabetes.

Introduction

This compound is a lipid molecule found in avocados that has been shown to improve insulin sensitivity by inhibiting incomplete fatty acid oxidation in skeletal muscle and the pancreas.[1][2] This inhibition of FAO leads to a metabolic shift towards glucose oxidation, thereby enhancing glucose uptake and utilization in insulin-sensitive tissues.[3][4] The following sections detail the experimental techniques and protocols to investigate these effects.

Data Presentation

Quantitative data from the described experiments should be summarized in structured tables to allow for clear comparison between treatment groups.

Table 1: Effect of this compound on Insulin-Stimulated Akt Phosphorylation in C2C12 Myotubes

Treatment Groupp-Akt/Total Akt Ratio (Fold Change vs. Control)Standard Deviationp-value
Vehicle Control1.0± SD-
Palmitate (0.5 mM)Value± SDp
Palmitate (0.5 mM) + this compound (25 µM)Value± SDp

Note: Data should be presented as the mean fold change from at least three independent experiments. Statistical significance is typically determined by ANOVA with a post-hoc test.

Table 2: Effect of this compound on Glucose Uptake in C2C12 Myotubes

Treatment Group2-NBDG Fluorescence (Arbitrary Units)Standard Deviationp-value
Vehicle ControlValue± SD-
Palmitate (0.5 mM)Value± SDp
Palmitate (0.5 mM) + this compound (25 µM)Value± SDp
Insulin (100 nM)Value± SDp
Palmitate + InsulinValue± SDp
Palmitate + this compound + InsulinValue± SDp

Note: Data should be presented as the mean fluorescence intensity from at least three independent experiments. Statistical significance is typically determined by ANOVA with a post-hoc test.

Table 3: Effect of this compound on Fatty Acid Oxidation in C2C12 Myotubes

Treatment GroupOxygen Consumption Rate (pmol/min)Standard Deviationp-value
Vehicle ControlValue± SD-
Palmitate (0.5 mM)Value± SDp
Palmitate (0.5 mM) + this compound (25 µM)Value± SDp

Note: Data should be presented as the mean oxygen consumption rate from at least three independent experiments. Statistical significance is typically determined by ANOVA with a post-hoc test.

Mandatory Visualizations

Signaling Pathway

InsulinSignaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Tyr Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake AvocatinB This compound AvocatinB->Inhibition FAO Fatty Acid Oxidation Inhibition->FAO

Caption: Insulin signaling pathway and the inhibitory effect of this compound on fatty acid oxidation.

Experimental Workflow

ExperimentalWorkflow cluster_in_vitro In Vitro Assessment (C2C12 Myotubes) cluster_in_vivo In Vivo Assessment (Diet-Induced Obese Mice) C2C12_culture C2C12 Myoblast Culture & Differentiation Treatment Induce Insulin Resistance (Palmitate) Treat with this compound C2C12_culture->Treatment WesternBlot Western Blot (p-Akt / Total Akt) Treatment->WesternBlot GlucoseUptake 2-NBDG Glucose Uptake Assay Treatment->GlucoseUptake FAO_Assay Seahorse XF FAO Assay Treatment->FAO_Assay DIO_model Induce Obesity & Insulin Resistance (High-Fat Diet) AvoB_treatment Oral Administration of this compound DIO_model->AvoB_treatment GTT Glucose Tolerance Test (GTT) AvoB_treatment->GTT ITT Insulin Tolerance Test (ITT) AvoB_treatment->ITT

Caption: Experimental workflow for assessing this compound's effect on insulin signaling.

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol details the assessment of Akt phosphorylation in C2C12 myotubes as a key indicator of insulin signaling.

1. Cell Culture and Treatment: a. Culture C2C12 myoblasts in DMEM with 10% FBS. b. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days. c. To induce insulin resistance, treat myotubes with 0.5 mM palmitate complexed to BSA for 16-24 hours. d. Treat cells with 25 µM this compound or vehicle control for the final 24 hours of palmitate treatment. e. Serum-starve the cells for 4 hours in serum-free DMEM prior to insulin stimulation. f. Stimulate cells with 100 nM insulin for 15-30 minutes.

2. Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (total cell lysate).

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Western Blotting: a. Denature equal amounts of protein (20-40 µg) in Laemmli buffer at 95°C for 5 minutes. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (typically 1:1000 dilution) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Visualize bands using an ECL chemiluminescence substrate and an imaging system. i. Quantify band intensity using densitometry software and normalize the phospho-Akt signal to the total Akt signal.

Protocol 2: 2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess cellular glucose transport.

1. Cell Culture and Treatment: a. Differentiate and treat C2C12 myotubes as described in Protocol 1 (steps 1a-1d). b. On the day of the assay, wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. c. Starve cells in KRH buffer for 2 hours at 37°C.

2. Glucose Uptake Measurement: a. Treat cells with or without 100 nM insulin in KRH buffer for 30 minutes at 37°C. b. Add 100 µM 2-NBDG to each well and incubate for 30-60 minutes at 37°C. c. Stop the uptake by washing the cells three times with ice-cold PBS.

3. Data Acquisition and Analysis: a. Lyse the cells in a buffer compatible with fluorescence measurement. b. Measure the fluorescence of the lysate using a fluorescence plate reader (excitation/emission ~485/535 nm). c. Normalize the fluorescence signal to the protein concentration of each well.

Protocol 3: Fatty Acid Oxidation (FAO) Assay

This protocol utilizes the Seahorse XF Analyzer to measure the rate of fatty acid oxidation in real-time.

1. Cell Culture and Plating: a. Differentiate C2C12 myotubes in a Seahorse XF cell culture microplate. b. Treat cells with 0.5 mM palmitate and 25 µM this compound as described in Protocol 1 (steps 1c-1d).

2. Seahorse XF Assay: a. One hour before the assay, replace the culture medium with XF Base Medium supplemented with L-carnitine and glucose, and incubate at 37°C in a non-CO2 incubator. b. Load the sensor cartridge with the compounds to be injected (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess mitochondrial respiration parameters. c. Place the cell plate in the Seahorse XF Analyzer and run the assay protocol.

3. Data Analysis: a. The Seahorse XF software will calculate the Oxygen Consumption Rate (OCR). b. The decrease in OCR upon the addition of an FAO inhibitor (e.g., etomoxir, or in this case, the effect of this compound) is indicative of the rate of fatty acid oxidation.

Protocol 4: In Vivo Assessment in Diet-Induced Obese (DIO) Mice

This protocol outlines the methodology for evaluating the effect of this compound on glucose homeostasis in a mouse model of diet-induced obesity and insulin resistance.[5]

1. Animal Model: a. Induce obesity and insulin resistance in C57BL/6J mice by feeding a high-fat diet (HFD, ~60% kcal from fat) for 8-12 weeks.

2. This compound Treatment: a. Administer this compound (e.g., 5-10 mg/kg body weight) or vehicle control orally to the HFD-fed mice daily or on a specified schedule for 4-8 weeks.

3. Glucose and Insulin Tolerance Tests (GTT and ITT): a. GTT: After an overnight fast, administer a glucose bolus (1-2 g/kg) via intraperitoneal injection. Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection. b. ITT: After a 4-6 hour fast, administer an insulin bolus (0.75-1.0 U/kg) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

4. Data Analysis: a. Calculate the area under the curve (AUC) for both GTT and ITT to quantify glucose clearance and insulin sensitivity, respectively. b. Statistical analysis (e.g., t-test or ANOVA) should be used to compare the this compound-treated group with the vehicle control group. The AvoB-fed mice are expected to have significantly improved glucose tolerance (p < 0.0001) and greater insulin sensitivity (p < 0.01).[5]

References

Application Notes and Protocols: Enhancing Chemotherapeutic Efficacy with Avocatin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avocatin B, a lipid derived from avocados, has emerged as a promising agent in oncology, particularly for its ability to selectively target cancer cells and synergize with conventional chemotherapy. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for studying the combination of this compound with chemotherapy agents, with a primary focus on Acute Myeloid Leukemia (AML).

This compound is a mixture of two 17-carbon polyhydroxylated fatty alcohols, avocadene (B107707) and avocadyne (B107709).[1][2] It selectively induces apoptosis in AML cells, including leukemia stem cells, while sparing normal hematopoietic stem cells.[2][3][4][5] This selectivity is attributed to its unique mechanism of action, which exploits the metabolic vulnerabilities of cancer cells.

Mechanism of Action: Synergistic Cytotoxicity

This compound's primary intracellular target is the mitochondrion.[3][6] It inhibits fatty acid oxidation (FAO), a key metabolic pathway that cancer cells, particularly AML cells, rely on for energy production and survival.[7][8] This inhibition is dependent on the carnitine palmitoyltransferase 1 (CPT1) enzyme, which facilitates the transport of fatty acids into the mitochondria.[3][9]

The inhibition of FAO by this compound leads to a cascade of events culminating in apoptotic cell death:

  • Depletion of Reducing Equivalents: FAO inhibition results in decreased levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[3][6][9]

  • Increased Oxidative Stress: The reduction in NADPH, a critical cellular antioxidant, leads to an accumulation of reactive oxygen species (ROS).[3][6][9]

  • Mitochondrial-Mediated Apoptosis: The elevated ROS levels trigger the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and apoptosis-inducing factor (AIF), leading to ROS-dependent apoptosis.[2][3]

When combined with conventional chemotherapy agents like cytarabine (B982) and doxorubicin, which primarily induce DNA damage, this compound's metabolic targeting creates a synergistic effect, enhancing the overall anti-leukemic activity.[2][7][10] This combination has been shown to be effective even in the protective microenvironment of the bone marrow.[11]

Quantitative Data Summary

The synergistic effects of this compound with chemotherapy have been quantified in various studies. The following tables summarize key findings.

Cell Line Chemotherapy Agent Effective Concentration (EC) Level Combination Index (CI) Value Reference
TEX (AML)DoxorubicinEC300.4[7]
TEX (AML)DoxorubicinEC500.6[7]
TEX (AML)DoxorubicinEC700.8[7]
THP-1 (AML)Cytarabine (in adipocyte co-culture)Not Specified0.4[11]
THP-1 (AML)Cytarabine (mono-culture)Not Specified0.7[11]
Not SpecifiedM1Not Specified0.6, 0.65, 0.8[12]
A Combination Index (CI) value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Cell Type Metric Value Reference
TEX (AML cell line)IC503.10 ± 0.14 µM[1]
OCI-AML2 (AML cell line)IC5011.53 ± 3.32 µM[1]
Primary AML patient cellsEC503.9 ± 2.5 µM[13]
Normal peripheral blood stem cellsEffect on ViabilityNo effect up to 20 µM[13]
IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) represent the concentration of a drug that is required for 50% inhibition/effect in vitro.

Signaling Pathways and Experimental Workflow

Avocatin_B_Mechanism_of_Action This compound Signaling Pathway Avocatin_B Avocatin_B Mitochondrion Mitochondrion Avocatin_B->Mitochondrion Accumulates in Chemotherapy Chemotherapy (e.g., Cytarabine, Doxorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage FAO_Inhibition Fatty Acid Oxidation (FAO) Inhibition Mitochondrion->FAO_Inhibition Site of action NADPH_Decrease ↓ NADPH FAO_Inhibition->NADPH_Decrease ROS_Increase ↑ Reactive Oxygen Species (ROS) NADPH_Decrease->ROS_Increase Apoptosis Apoptosis ROS_Increase->Apoptosis Synergistic_Cell_Death Synergistic Leukemia Cell Death Apoptosis->Synergistic_Cell_Death DNA_Damage->Synergistic_Cell_Death

Caption: Mechanism of this compound's synergistic action with chemotherapy.

Experimental_Workflow Experimental Workflow for Assessing Synergy Cell_Culture 1. AML Cell Culture (e.g., TEX, THP-1, Primary Cells) Treatment 2. Treatment - this compound alone - Chemotherapy alone - Combination Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., Annexin V/PI, MTS) Treatment->Viability_Assay Mechanism_Studies 3b. Mechanistic Studies Treatment->Mechanism_Studies Synergy_Analysis 4. Synergy Analysis (Chou-Talalay Method - CI Values) Viability_Assay->Synergy_Analysis ROS_Measurement ROS Measurement Mechanism_Studies->ROS_Measurement NADPH_Measurement NADPH Measurement Mechanism_Studies->NADPH_Measurement Western_Blot Western Blot for Apoptotic Proteins Mechanism_Studies->Western_Blot

Caption: Workflow for evaluating this compound and chemotherapy synergy.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis

This protocol details how to assess the viability of AML cells after treatment and how to determine if the combination of this compound and a chemotherapy agent is synergistic.

Materials:

  • AML cell lines (e.g., TEX, OCI-AML2, THP-1) or primary AML cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Cytarabine, Doxorubicin; stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTS assay kit or Annexin V/PI apoptosis detection kit

  • Plate reader or flow cytometer

  • CompuSyn software or similar for Combination Index (CI) calculation

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent at 2x the final desired concentration. Also, prepare 2x combinations of both drugs at constant ratios (e.g., based on their individual IC50 values).

  • Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells. Include wells for untreated controls and single-agent controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • MTS Assay: Add 20 µL of MTS reagent to each well, incubate for 1-4 hours, and then measure the absorbance at 490 nm using a plate reader.

    • Annexin V/PI Staining: Harvest cells, wash with PBS, and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Use the dose-response data for the single agents and the combination to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. CI values will determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[11]

Protocol 2: Measurement of Intracellular ROS

This protocol measures the generation of ROS in AML cells following treatment.

Materials:

  • AML cells

  • This compound and/or chemotherapy agent

  • 6-well cell culture plates

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive dye

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed AML cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for a predetermined time (e.g., 24 hours).

  • Dye Loading: Harvest the cells and wash them with PBS. Resuspend the cells in PBS containing 5-10 µM DCFDA and incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry: Wash the cells again to remove excess dye. Resuspend in PBS and analyze immediately on a flow cytometer. The fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of ROS.[11]

Protocol 3: Clonogenic (Colony Formation) Assay

This assay assesses the effect of this compound on the self-renewal capacity of leukemia stem/progenitor cells.

Materials:

  • Primary AML cells or AML cell lines

  • MethoCult™ medium or other methylcellulose-based semi-solid medium

  • This compound

  • 35 mm culture dishes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of AML cells.

  • Treatment in Methylcellulose: Mix the cells with MethoCult™ medium containing the desired concentration of this compound (e.g., 3 µM) or a vehicle control.[4][13]

  • Plating: Plate the cell/methylcellulose mixture into 35 mm dishes.

  • Incubation: Incubate the dishes for 7-14 days at 37°C, 5% CO2 in a humidified incubator.[13]

  • Colony Enumeration: Count the number of colonies (defined as aggregates of >40 cells) in each dish using a microscope.

  • Data Analysis: Express the results as the percentage of clonogenic growth compared to the vehicle control.[13]

Conclusion

The combination of this compound with standard chemotherapy agents represents a promising therapeutic strategy for AML. By targeting the metabolic vulnerability of leukemia cells, this compound sensitizes them to the cytotoxic effects of drugs like cytarabine and doxorubicin. The protocols outlined above provide a framework for researchers to investigate and quantify this synergy, paving the way for further preclinical and clinical development. The selective nature of this compound against cancer cells further enhances its potential as a valuable component of future combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Avocatin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Avocatin B, particularly addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most common factors affecting the extraction efficiency?

A1: Low yields of this compound can be attributed to several factors throughout the extraction and purification process. The most critical parameters to evaluate are:

  • Source Material: The concentration of this compound, a mixture of avocadene (B107707) and avocadyne, is significantly higher in the avocado seed compared to the pulp.[1] Ensure you are using the seed for optimal yield. The cultivar of the avocado (e.g., Hass) can also influence the concentration of these bioactive compounds.[2]

  • Sample Preparation: Inadequate preparation of the avocado seeds can severely limit solvent access to the target molecules. Mechanical processing, such as grinding or milling the dried seeds, is crucial to increase the surface area for more efficient extraction.[3]

  • Solvent Selection: The choice of solvent is paramount. This compound is soluble in organic solvents but insoluble in water.[3] Commonly used and effective solvents include ethyl acetate (B1210297) and hexane (B92381).[3] The polarity of the solvent system can be optimized to improve extraction efficiency.

  • Extraction Conditions: Temperature, extraction time, and the ratio of solvent to solid material are key variables.[3][4] Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation of the compound.[3][5] The optimal extraction time and solvent-to-solid ratio need to be determined empirically.[4]

  • Purification Strategy: Post-extraction steps, particularly saponification and chromatography, are critical for isolating this compound from co-extracted lipids and other impurities.[1][3] Inefficient purification can lead to a final product with low purity and consequently, a perceived low yield of the active compound.

Q2: How can I pre-treat my avocado seeds to maximize this compound extraction?

A2: Proper pre-treatment of avocado seeds is a critical first step. The recommended procedure involves:

  • Washing and Drying: Thoroughly wash the avocado seeds to remove any remaining pulp. Subsequently, dry the seeds to reduce moisture content, which can interfere with the extraction process.

  • Mechanical Grinding: Once dried, the seeds should be ground into a fine powder.[3] This increases the surface area available for solvent interaction, facilitating a more efficient extraction of this compound.

Q3: Which solvent system is best for extracting this compound?

A3: Ethyl acetate and hexane are commonly reported as effective solvents for this compound extraction.[3] The choice may depend on the subsequent purification steps and the desired purity of the initial crude extract. For instance, a total lipid extraction method, such as the Folch method, can be employed to extract acetogenins, including this compound.[2] Experimenting with solvent mixtures of varying polarities can also help optimize the extraction process.[1]

Q4: I am seeing a lot of impurities in my crude extract. How can I improve the purity before final chromatography?

A4: Saponification is a crucial step to enhance the purity of the this compound extract.[1][3] This process involves treating the crude extract with an alkali, such as potassium hydroxide (B78521) in methanol.[1] Saponification hydrolyzes esterified contaminants like triglycerides, which are often co-extracted with this compound.[1] This converts them into glycerol (B35011) and fatty acid salts, which can then be more easily separated from the unsaponifiable matter containing this compound, thereby increasing its relative concentration.[1]

Q5: What advanced extraction techniques can be employed to improve yield and reduce solvent consumption?

A5: While conventional solvent extraction is common, advanced methods are being explored to enhance efficiency. These include:

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can accelerate the extraction process and reduce solvent volume.[1][4][6]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt cell walls, improving solvent penetration and increasing extraction yield.[1]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent. SFE is known for its high selectivity and the ability to obtain solvent-free extracts.[1]

These advanced techniques often offer advantages such as shorter extraction times, higher yields, and reduced use of organic solvents compared to traditional methods.[1]

Data Presentation

Table 1: Influence of Extraction Parameters on this compound Yield (Qualitative Summary)

ParameterConditionEffect on YieldRationale
Source Material Avocado Seed vs. PulpHigher from SeedThis compound concentration is significantly greater in the seed.[1]
Particle Size Fine Powder vs. CoarseHigher with Fine PowderIncreased surface area enhances solvent-solute interaction.[3]
Solvent Type Organic (e.g., Ethyl Acetate) vs. WaterHigher with OrganicThis compound is lipid-soluble.[3]
Temperature Optimized (e.g., 63°C) vs. Room TempHigher with Optimized TempIncreased solubility and diffusion; must avoid degradation.[5]
Extraction Time Optimized vs. Too Short/LongOptimized is BestSufficient time for extraction is needed, but prolonged times offer no benefit.[5]
Saponification With vs. WithoutHigher Purity & Apparent YieldRemoves interfering lipids, concentrating this compound.[1][3]

Table 2: Comparison of Extraction Methods

MethodTypical SolventsAdvantagesDisadvantages
Soxhlet Extraction Ethyl Acetate, HexaneEstablished, efficient for exhaustive extraction.Time-consuming, large solvent volume.[1]
Maceration Ethyl Acetate, HexaneSimple, requires minimal equipment.Potentially lower efficiency than other methods.[4]
Microwave-Assisted Ethanol, Ethyl AcetateFaster, reduced solvent use.[1]Requires specialized equipment.
Ultrasound-Assisted Ethanol, Ethyl AcetateFaster, can be performed at lower temperatures.[1]Requires specialized equipment.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound from Avocado Seeds

  • Preparation of Avocado Seeds:

    • Wash avocado seeds to remove any residual pulp.

    • Dry the seeds thoroughly in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried seeds into a fine powder using a mechanical grinder.[3]

  • Solvent Extraction (Soxhlet):

    • Place a known quantity of the powdered avocado seed into a thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Fill the boiling flask with a suitable organic solvent, such as ethyl acetate.[3]

    • Heat the solvent to its boiling point and allow the extraction to proceed for several hours (e.g., 6-8 hours).

  • Solvent Removal:

    • After extraction, allow the apparatus to cool.

    • Remove the solvent from the crude extract using a rotary evaporator under reduced pressure.

  • Saponification:

    • Dissolve the crude extract in a methanolic solution of potassium hydroxide (e.g., 0.5 M).[1]

    • Reflux the mixture for 1-2 hours to hydrolyze esterified lipids.[1]

    • Neutralize the solution with an appropriate acid.

  • Purification:

    • Perform a liquid-liquid extraction to separate the unsaponifiable matter containing this compound.[1]

    • Further purify the this compound fraction using column chromatography or high-performance liquid chromatography (HPLC).[1][3]

  • Quantification:

    • Analyze the purified fractions using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification of avocadene and avocadyne.[1][7]

Visualizations

experimental_workflow start Avocado Seeds prep Drying & Grinding start->prep extraction Solvent Extraction (e.g., Soxhlet with Ethyl Acetate) prep->extraction crude_extract Crude Lipid Extract extraction->crude_extract saponification Saponification (KOH in Methanol) crude_extract->saponification purification Liquid-Liquid Extraction & Chromatography (HPLC) saponification->purification final_product Purified this compound purification->final_product

Caption: Standard workflow for this compound extraction and purification.

avocatinB_pathway AvocatinB This compound Mitochondria Mitochondria AvocatinB->Mitochondria Accumulates in FAO Fatty Acid Oxidation (FAO) Inhibition Mitochondria->FAO NADPH Decreased NADPH FAO->NADPH Leads to ROS Increased ROS NADPH->ROS Results in Apoptosis Apoptosis ROS->Apoptosis Induces

References

Technical Support Center: Troubleshooting Avocatin B Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Avocatin B in experimental settings.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to aqueous buffer or cell culture medium.

  • Question: I dissolved this compound in an organic solvent, but it crashed out of solution when I added it to my aqueous experimental medium. What is happening and how can I prevent this?

  • Answer: This is a common issue for hydrophobic compounds like this compound. The rapid change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to aggregate and precipitate. Here are several strategies to overcome this:

    • Optimize the Dilution Process:

      • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution.

      • Rapid Mixing: Add the this compound stock solution dropwise into the vortex of the pre-warmed (37°C) aqueous medium with rapid and continuous stirring. This helps to disperse the compound quickly and avoid localized high concentrations that trigger precipitation.

    • Adjust the Final Solvent Concentration:

      • While high concentrations of organic solvents like DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity. Maintaining the highest tolerable solvent concentration for your specific cell line can improve this compound's solubility. Always include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments.

Issue 2: My this compound solution appears cloudy or forms a precipitate after a period of incubation.

  • Question: My this compound-containing media was clear initially, but after a few hours in the incubator, I noticed it became cloudy. What could be the cause?

  • Answer: Delayed precipitation can occur due to several factors:

    • Temperature Changes: A shift in temperature from room temperature (during preparation) to 37°C in the incubator can alter the solubility of this compound.

    • Interaction with Media Components: Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can interact with this compound over time, leading to reduced solubility and precipitation.

    • Metabolic Activity of Cells: Cellular metabolism can alter the pH of the culture medium, which may affect the stability of the this compound solution.

    To address this, consider preparing fresh this compound-containing media immediately before each experiment or using a more robust formulation strategy as outlined in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to dissolve this compound for in vitro studies?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for cell-based assays. Ethanol (B145695) and methanol (B129727) can also be used. It is crucial to use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of this compound in the stock solution.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for ≤0.1% for sensitive cell lines or long-term experiments to minimize off-target effects and cytotoxicity. It is highly recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine its tolerance.

Table 1: General DMSO Tolerance in Cell Culture

Final DMSO ConcentrationGeneral Observation
< 0.1%Generally considered safe for most cell lines with minimal effects.
0.1% - 0.5%Tolerated by many robust cell lines for short-term exposure (e.g., up to 72 hours).
> 0.5%Increased risk of cytotoxicity and off-target effects.

Q3: My compound is still precipitating even with optimized DMSO dilution. What other methods can I try?

A3: If direct dissolution in a co-solvent system is not sufficient, you can explore the use of solubility enhancers or advanced formulation strategies.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) can be used to create micellar formulations that enhance the solubility of hydrophobic compounds in aqueous solutions.

  • Lipid-Based Drug Delivery Systems: Since this compound is a lipid, formulating it within a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) can significantly improve its aqueous dispersibility.

Q4: Can you provide a protocol for preparing an this compound solution using Tween® 80?

A4: The following is a general protocol for using a surfactant to improve the solubility of a hydrophobic compound like this compound.

Experimental Protocols

Protocol 1: Solubilization of this compound using Tween® 80

  • Prepare a Stock Solution of this compound: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Prepare a Tween® 80 Solution: Prepare a 10% (w/v) solution of Tween® 80 in sterile, deionized water.

  • Formulate the this compound-Tween® 80 Mixture: In a sterile microcentrifuge tube, mix the this compound stock solution with the Tween® 80 solution. A common starting ratio is 1:2 (this compound stock:Tween® 80 solution). Vortex thoroughly.

  • Dilute in Aqueous Medium: Slowly add the this compound-Tween® 80 mixture to your pre-warmed (37°C) aqueous buffer or cell culture medium while stirring vigorously.

  • Final Concentration: The final concentration of Tween® 80 in your experiment should be kept low, typically below 0.1%, to avoid cellular toxicity. You will need to optimize the concentrations for your specific application.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for In Vitro Studies

  • Component Selection:

    • Oil Phase: A medium-chain triglyceride (e.g., Capryol™ 90) is a suitable choice.

    • Surfactant: A non-ionic surfactant with a high HLB value (e.g., Tween® 80 or Kolliphor® RH40).

    • Co-surfactant/Co-solvent: A substance like Transcutol® or PEG 400.

  • Solubility Studies: Determine the solubility of this compound in each of the selected components to identify the best combination.

  • Formulation Preparation:

    • Accurately weigh the oil, surfactant, and co-surfactant in a glass vial. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).

    • Add the desired amount of this compound to the mixture.

    • Gently heat the mixture (e.g., to 40°C) and vortex until a clear, homogenous solution is formed. This is your SEDDS pre-concentrate.

  • Self-Emulsification: To use in an experiment, add a small amount of the SEDDS pre-concentrate to your aqueous medium and agitate gently. The formulation should spontaneously form a fine emulsion.

Visualizations

experimental_workflow Workflow for Solubilizing this compound start Start: this compound Powder dissolve Dissolve in 100% DMSO to create a stock solution start->dissolve dilute Dilute stock in pre-warmed (37°C) aqueous medium dissolve->dilute check Check for Precipitation dilute->check success Solution is clear. Proceed with experiment. check->success No troubleshoot Precipitation Occurs. Troubleshoot. check->troubleshoot Yes optimize Optimize Dilution: - Serial Dilution - Rapid Mixing troubleshoot->optimize surfactant Use Surfactant: (e.g., Tween® 80) troubleshoot->surfactant sedds Formulate as SEDDS troubleshoot->sedds optimize->dilute surfactant->dilute sedds->dilute

Caption: A troubleshooting workflow for dissolving this compound.

signaling_pathway This compound Signaling Pathway avocatin_b This compound fao Fatty Acid Oxidation (FAO) avocatin_b->fao Inhibits nadph NADPH Production fao->nadph Leads to ros Increased Reactive Oxygen Species (ROS) nadph->ros Decreased levels lead to apoptosis Apoptosis ros->apoptosis Induces

Caption: The inhibitory effect of this compound on fatty acid oxidation.

Optimizing Avocatin B for Cellular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Avocatin B, a novel lipid derived from avocados, has emerged as a promising agent in cancer and metabolic research due to its selective cytotoxicity against cancer stem cells and its ability to modulate metabolic pathways. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of this compound in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound primarily targets the mitochondria of cancer cells.[1][2] It inhibits the enzyme carnitine palmitoyltransferase 1 (CPT1) and very-long-chain acyl-CoA dehydrogenase (VLCAD), both of which are crucial for fatty acid oxidation (FAO).[3] This inhibition leads to a decrease in NADPH levels and a subsequent increase in reactive oxygen species (ROS).[2][4] The accumulation of ROS induces oxidative stress and triggers apoptosis, or programmed cell death, characterized by the release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF).[2][4] Notably, this compound shows selectivity for cancer cells, with minimal effects on normal peripheral blood stem cells.[5][6]

2. What is a recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 1 to 10 µM is a reasonable starting point. For example, in TEX leukemia cells, a concentration of 10 µM has been shown to effectively induce apoptosis.[6] However, it is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

3. How long should I incubate my cells with this compound?

Incubation times can vary depending on the cell line and the experimental endpoint. For apoptosis assays in TEX leukemia cells, significant effects have been observed after a 72-hour incubation period.[6] For clonogenic assays with primary Acute Myeloid Leukemia (AML) cells, incubation periods of 7 to 14 days have been used.[6] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental goals.

Troubleshooting Guide

Issue 1: Low or Inconsistent Cytotoxicity

  • Possible Cause: Suboptimal Dosage.

    • Solution: Perform a thorough dose-response experiment to determine the IC50 of this compound for your specific cell line. Refer to the data tables below for reported IC50 values in various cell lines as a starting reference.

  • Possible Cause: Cell Density.

    • Solution: Ensure consistent cell seeding density across all experiments. High cell densities can sometimes reduce the apparent cytotoxicity of a compound.

  • Possible Cause: Compound Stability.

    • Solution: this compound is a lipid and may be prone to degradation. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause: Presence of Adipocytes in Co-culture.

    • Solution: Co-culture with bone marrow-derived adipocytes has been shown to reduce the anti-leukemic effect of this compound due to metabolic adaptations in the cancer cells.[7] If this is relevant to your experimental model, consider this interaction when interpreting results.

Issue 2: Drug Precipitation in Culture Medium

  • Possible Cause: Poor Solubility.

    • Solution: this compound is insoluble in water but soluble in organic solvents such as DMSO, ethanol, or methanol (B129727).[1] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. When diluting the stock solution, add it to the medium dropwise while vortexing to facilitate dissolution.

  • Possible Cause: High Concentration.

    • Solution: If you observe precipitation at higher concentrations, you may need to use a lower starting concentration or explore the use of a solubilizing agent, though the latter should be validated for its effects on the cells.

Issue 3: High Variability Between Replicates

  • Possible Cause: Inaccurate Pipetting.

    • Solution: Due to its lipid nature, this compound solutions may be more viscous. Ensure accurate and consistent pipetting by using properly calibrated pipettes and reverse pipetting techniques if necessary.

  • Possible Cause: Uneven Cell Seeding.

    • Solution: Ensure a homogenous cell suspension before seeding to achieve consistent cell numbers in each well.

Data Presentation

Table 1: Effective Concentrations and Incubation Times of this compound in Cancer Cell Lines

Cell LineConcentrationIncubation TimeObserved Effect
TEX (Leukemia)10 µM72 hoursInduction of apoptosis
Primary AML Cells3 µM7-14 daysReduced clonogenic growth
Primary AML Cells3.9 ± 2.5 µM (EC50)72 hoursReduced cell viability

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
JurkatLeukemia0.5
K562Leukemia1.0
HepG2Liver Cancer0.72-0.74
PC-3Prostate Cancer0.72-0.74
MCF-7Breast Cancer1.0
HeLaCervical Cancer2.5

Table 3: IC50 Values of Avocadyne (a component of this compound) in Leukemia Cell Lines

Cell LineIC50 (µM)
TEX3.10 ± 0.14
OCI-AML211.53 ± 3.32

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the this compound powder in a suitable organic solvent such as DMSO, ethanol, or methanol to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in glass vials with Teflon-lined caps (B75204) to minimize plastic leaching and exposure to air. Store the aliquots at -20°C or -80°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final solvent concentration should be consistent across all wells and should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

AvocatinB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AvocatinB This compound CPT1 CPT1 AvocatinB->CPT1 Inhibits VLCAD VLCAD AvocatinB->VLCAD Inhibits FAO Fatty Acid Oxidation (FAO) NADPH_low ↓ NADPH ROS_high ↑ Reactive Oxygen Species (ROS) NADPH_low->ROS_high Results in CytochromeC Cytochrome c ROS_high->CytochromeC Triggers release of AIF AIF ROS_high->AIF Triggers release of FAO->NADPH_low Leads to Apoptosis Apoptosis CytochromeC->Apoptosis Induces AIF->Apoptosis Induces Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound in Media Stock_Solution->Serial_Dilution Cell_Culture Culture and Seed Cells in 96-well plate Add_Treatment Treat Cells with This compound Dilutions Cell_Culture->Add_Treatment Serial_Dilution->Add_Treatment Incubate Incubate for Optimal Duration (e.g., 72h) Add_Treatment->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTS) Incubate->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis Troubleshooting_Workflow Start Inconsistent/Low Cytotoxicity Observed Check_Dosage Verify IC50 for Cell Line (Perform Dose-Response) Start->Check_Dosage Check_Stability Prepare Fresh Dilutions Avoid Freeze-Thaw Check_Dosage->Check_Stability Dosage Optimized Consult Consult Further Literature/Support Check_Dosage->Consult Issue Persists Check_Solubility Observe for Precipitation Ensure Low Solvent % Check_Stability->Check_Solubility Compound Stable Check_Stability->Consult Issue Persists Check_Seeding Ensure Consistent Cell Seeding Density Check_Solubility->Check_Seeding Solubility OK Check_Solubility->Consult Issue Persists Resolved Issue Resolved Check_Seeding->Resolved Seeding Consistent Check_Seeding->Consult Issue Persists

References

Addressing variability in Avocatin B concentration in natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avocatin B. The information is designed to address common challenges associated with the variability of this compound concentration in natural extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a mixture of two 17-carbon polyhydroxylated fatty alcohols (PFAs): avocadene (B107707) and avocadyne (B107709).[1] It is a natural product found predominantly in avocados (Persea americana), with the highest concentrations located in the seeds.[1]

Q2: What are the known biological activities of this compound?

This compound has been shown to have potent anticancer activity, selectively targeting and eliminating leukemia stem cells.[1][2][3] Its primary mechanism of action involves the inhibition of mitochondrial fatty acid oxidation (FAO).[4][5] This inhibition is achieved by targeting the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD). This disruption of cancer cell metabolism leads to an increase in reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death).[4][5]

Q3: What are the main factors that contribute to the variability of this compound concentration in extracts?

The concentration of this compound can vary significantly due to several factors:

  • Avocado Cultivar: Different avocado cultivars have varying levels of this compound. The 'Hass' cultivar is a commonly studied source.

  • Part of the Fruit: The seed contains a significantly higher concentration of this compound compared to the pulp.[1]

  • Geographical Origin and Growing Conditions: Environmental factors can influence the phytochemical profile of the avocado.

  • Harvest Time and Fruit Maturity: The concentration of bioactive compounds can change as the fruit matures.

  • Post-Harvest Storage and Handling: Improper storage can lead to the degradation of this compound.

  • Extraction Method and Parameters: The choice of solvent, temperature, extraction time, and solvent-to-solid ratio are critical factors that directly impact the yield.[6][7][8]

Q4: Which analytical method is most suitable for quantifying this compound?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and accurate method for the quantification of avocadene and avocadyne in avocado extracts.[1][2][3] While other methods like NMR and GC-MS have been used, they may lack the quantitative accuracy of LC-MS.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Extract

Symptoms:

  • The final weight of the dried extract is lower than expected.

  • Quantification by LC-MS shows a low concentration of avocadene and avocadyne.

Possible Cause Troubleshooting Steps
Inefficient Cell Disruption Ensure the avocado seed material is finely ground to a uniform powder (e.g., through a 40-mesh sieve) to maximize surface area for solvent penetration.[6] Consider freeze-drying the material before grinding to aid in cell wall rupture.
Suboptimal Extraction Solvent The choice of solvent is critical. While non-polar solvents like hexane (B92381) can be used, more polar solvents like ethanol (B145695) or ethyl acetate (B1210297) have been shown to be effective.[9] For avocadene and avocadyne, a total lipid extraction method using a 2:1 chloroform:methanol mixture has been reported to yield good results.[1]
Inadequate Extraction Parameters Optimize the extraction time, temperature, and solvent-to-solid ratio. For solid-liquid extraction with hexane, an optimal solid-to-liquid ratio has been found to be 1:2.[8][10] Increasing the extraction time (e.g., up to 72 hours) can improve yield.[1] For ethanol-based extractions, temperatures around 60-70°C can be effective, but should be monitored to avoid degradation of thermolabile compounds.[6]
Incomplete Extraction Perform multiple extraction cycles with fresh solvent to ensure the complete recovery of this compound from the plant material.
Degradation of this compound This compound can be sensitive to high temperatures and light. Avoid excessive heat during the solvent evaporation step (e.g., using a rotary evaporator at a temperature below 50°C). Store the final extract in a cool, dark place (4°C or -20°C) to prevent degradation.
Issue 2: Inconsistent this compound Concentration Between Batches

Symptoms:

  • Significant variation in avocadene and avocadyne concentrations as measured by LC-MS across different extraction batches.

  • Inconsistent biological activity observed in downstream experiments.

Possible Cause Troubleshooting Steps
Variability in Raw Material Source avocado seeds from a consistent and reliable supplier. If possible, use the same cultivar and control for the maturity stage. Document the source and harvesting details for each batch.
Inconsistent Extraction Procedure Standardize every step of the extraction protocol. This includes the grinding process, precise weighing of the starting material, accurate measurement of solvent volumes, and consistent extraction times and temperatures.
Inconsistent Sample Preparation for Analysis Ensure that the dried extract is homogeneously dissolved before taking an aliquot for LC-MS analysis. Vortexing and sonication can help to ensure a uniform solution.
Issue 3: Poor Peak Shape or Low Signal in LC-MS Analysis

Symptoms:

  • Broad, tailing, or split peaks for avocadene and avocadyne.

  • Low signal-to-noise ratio, making accurate quantification difficult.

Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) The complex matrix of a natural product extract can interfere with the ionization of the target analytes. Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds. Diluting the sample can also mitigate matrix effects.
Inappropriate LC Column and Mobile Phase Use a C18 reversed-phase column for the separation of these relatively non-polar compounds. Optimize the mobile phase gradient. A typical mobile phase could consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid to improve peak shape.
Sample Degradation Post-Extraction Ensure proper storage of the extract before analysis. If the analysis is not performed immediately, store the dissolved extract at low temperatures (-20°C or -80°C).
Instrument Contamination Run a blank injection (solvent only) to check for contamination in the LC-MS system. If contamination is present, flush the system with appropriate cleaning solvents.

Quantitative Data Summary

Parameter Value Source
Avocadene Concentration (Hass Seed) 0.43 ± 0.04 mg/g[1]
Avocadyne Concentration (Hass Seed) 0.41 ± 0.02 mg/g[1]
Avocadene Concentration (Hass Pulp) 0.22 ± 0.04 mg/g[1]
Avocadyne Concentration (Hass Pulp) 0.18 ± 0.04 mg/g[1]
Total Avocadene Yield (Dry Weight) 23.36 ± 1.14 mg/g[1]
Total Avocadyne Yield (Dry Weight) 11.01 ± 3.02 mg/g[1]
Optimal Solid-to-Liquid Ratio (Hexane) 1:2[8][10]

Experimental Protocols

Protocol 1: Laboratory-Scale Extraction of this compound from Avocado Seeds

Materials:

  • Dried avocado seeds (Hass cultivar recommended)

  • Grinder or mill

  • Extraction solvent (e.g., 96% ethanol or ethyl acetate)

  • Erlenmeyer flask or beaker

  • Stir plate and magnetic stir bar

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Wash and dry the avocado seeds. Grind the dried seeds into a fine, uniform powder.

  • Extraction:

    • Weigh 10 g of the powdered avocado seed and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 96% ethanol (a 1:10 solid-to-solvent ratio).

    • Seal the flask and place it on a stir plate. Macerate for 24-72 hours at room temperature with continuous stirring.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Solvent Evaporation: Combine the filtrates and concentrate the solvent using a rotary evaporator. Maintain the water bath temperature below 50°C to prevent degradation of this compound.

  • Drying and Storage: Dry the resulting crude extract under a vacuum to remove any residual solvent. Store the dried extract in a sealed glass vial in a cool, dark place (4°C or -20°C).

Protocol 2: Quantitative Analysis of this compound by LC-MS

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

Reagents:

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the dried this compound extract.

    • Dissolve the extract in a known volume of a suitable solvent (e.g., methanol) to a final concentration within the linear range of the instrument.

    • Vortex and sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Analysis:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Inject a standard volume (e.g., 5 µL) of the prepared sample.

    • Run a suitable gradient elution method to separate avocadene and avocadyne. An example gradient could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over several minutes.

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Monitor for the specific m/z of the protonated molecular ions of avocadene and avocadyne.

  • Quantification:

    • Prepare a calibration curve using a serial dilution of the this compound standard.

    • Integrate the peak areas of avocadene and avocadyne in the sample chromatogram.

    • Calculate the concentration of each component in the extract by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop raw_material Avocado Seeds grinding Grinding raw_material->grinding extraction Solvent Extraction (e.g., Ethanol) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation dried_extract Dried this compound Extract evaporation->dried_extract dissolution Dissolution in Solvent dried_extract->dissolution lcms_analysis LC-MS Quantification dissolution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing check_yield Low Yield? data_processing->check_yield check_consistency Inconsistent Results? data_processing->check_consistency optimization Optimize Parameters: - Solvent - Time - Temperature check_yield->optimization Yes check_consistency->optimization Yes optimization->extraction signaling_pathway cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion avocatin_b This compound vlcad VLCAD avocatin_b->vlcad Inhibits fao Fatty Acid Oxidation (FAO) vlcad->fao Catalyzes nadph NADPH fao->nadph Produces ros ↑ Reactive Oxygen Species (ROS) nadph->ros Reduces apoptosis Apoptosis ros->apoptosis Induces

References

How to minimize off-target effects of Avocatin B in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Avocatin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and ensuring the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a natural lipid mixture derived from avocados that selectively targets and eliminates acute myeloid leukemia (AML) stem cells.[1][2][3] Its primary mechanism is the inhibition of mitochondrial fatty acid oxidation (FAO).[1][2][3] Specifically, this compound inhibits the enzyme very long-chain acyl-CoA dehydrogenase (VLCAD), which is crucial for the metabolism of leukemia cells.[4][5] This inhibition leads to a decrease in NADPH levels and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis in susceptible cancer cells.[1][2][3][4]

Q2: What are the known "off-target" effects of this compound?

Currently, there are no published broad-spectrum off-target screening studies (e.g., kinome scans) for this compound. Its selectivity is attributed to the metabolic differences between cancer cells, particularly AML cells which are highly dependent on FAO, and normal cells which are not.[1][2][3] However, unintended effects can arise from the inhibition of FAO in non-target cells or from downstream metabolic perturbations. These can be considered indirect off-target effects.

Q3: What are the potential consequences of inhibiting fatty acid oxidation (FAO) that I should be aware of in my experiments?

Inhibition of FAO can lead to several downstream cellular effects that may influence experimental outcomes:

  • Metabolic Shift: Cells may shift their metabolism towards glycolysis to compensate for the block in FAO.[6]

  • Lipid Accumulation: Inhibition of FAO can lead to the intracellular accumulation of long-chain fatty acids, which may induce lipotoxicity in certain cell types.[7][8]

  • Altered Redox Balance: A decrease in NADPH and an increase in ROS are direct consequences of FAO inhibition by this compound.[1][2][3][4] This can impact various cellular signaling pathways.

  • Induction of Cellular Stress: Metabolic stress from FAO inhibition can activate stress-response pathways, such as the integrated stress response.

Q4: How can I confirm that the observed effects in my experiment are due to this compound's on-target activity?

To confirm on-target activity, you can perform several control experiments:

  • Use of a Structurally Unrelated FAO Inhibitor: Compare the effects of this compound with another known FAO inhibitor, such as etomoxir (B15894). If both compounds produce a similar phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of VLCAD, the target of this compound.[4][5] This should phenocopy the effects of this compound treatment.

  • Rescue Experiments: In some systems, supplementing with downstream metabolites of the FAO pathway might rescue the phenotype induced by this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High toxicity in non-cancerous control cells Cell line may have a higher than expected reliance on FAO.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Assess the metabolic profile of your control cells (e.g., using a Seahorse XF Analyzer) to understand their reliance on FAO. 3. Consider using primary cells that more closely mimic in vivo metabolism as controls.
Variability in experimental results 1. Purity and stability of this compound. 2. Differences in cell culture media composition (e.g., fatty acid content).1. Ensure the use of high-purity this compound and prepare fresh stock solutions. 2. Standardize cell culture media and supplements across all experiments. Consider using serum-free media or dialyzed serum to control for exogenous lipids.
Unexpected changes in gene or protein expression unrelated to apoptosis or metabolism Downstream effects of metabolic stress or altered redox state.1. Perform a time-course experiment to distinguish early (potentially direct) from late (potentially indirect) effects. 2. Measure markers of cellular stress (e.g., CHOP, GRP78) and oxidative stress (e.g., ROS levels, GSH/GSSG ratio).
Results from this compound treatment do not align with genetic knockdown of VLCAD Potential for this compound to have VLCAD-independent effects.1. Investigate other potential targets in the FAO pathway. 2. Consider performing unbiased screening methods like thermal proteome profiling to identify other potential binding partners of this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a method for determining the EC50 (half-maximal effective concentration) of this compound in your cell line of interest.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a 2X stock solution of this compound in complete culture medium.

  • Perform serial dilutions of the this compound stock solution to create a range of concentrations.

  • Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50.

Protocol 2: Assessing On-Target Engagement by Measuring FAO Inhibition

This protocol uses a Seahorse XF Analyzer to measure the effect of this compound on fatty acid oxidation.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Substrate-limited medium

  • Etomoxir (positive control)

  • This compound

  • Long-chain fatty acid substrate (e.g., palmitate-BSA conjugate)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • Prior to the assay, replace the culture medium with substrate-limited medium and incubate for 1 hour.

  • Load the Seahorse XF cartridge with this compound, etomoxir, and the long-chain fatty acid substrate.

  • Perform a baseline measurement of the oxygen consumption rate (OCR).

  • Inject the long-chain fatty acid substrate and measure the OCR to determine the rate of FAO.

  • Inject this compound or etomoxir and measure the subsequent change in OCR to quantify the inhibition of FAO.

Visualizing Key Concepts

AvocatinB_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cell AML Cell AvocatinB This compound VLCAD VLCAD AvocatinB->VLCAD Inhibits FAO Fatty Acid Oxidation VLCAD->FAO Enables NADPH NADPH FAO->NADPH Produces ROS ROS FAO->ROS Reduces NADPH->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis Induces FattyAcids Fatty Acids FattyAcids->VLCAD

Caption: Mechanism of this compound-induced apoptosis in AML cells.

Troubleshooting_Workflow Start Experiment with this compound ObserveEffect Observe Phenotype Start->ObserveEffect IsOnTarget Is the effect on-target? ObserveEffect->IsOnTarget ConfirmOnTarget Confirm with controls: - Another FAO inhibitor - VLCAD knockdown IsOnTarget->ConfirmOnTarget Yes InvestigateOffTarget Potential off-target effect IsOnTarget->InvestigateOffTarget No Conclusion Draw Conclusion ConfirmOnTarget->Conclusion OptimizeExp Optimize Experiment: - Titrate concentration - Control media components InvestigateOffTarget->OptimizeExp OptimizeExp->Start

Caption: Workflow for troubleshooting this compound experiments.

References

Improving the bioavailability of Avocatin B for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Avocatin B for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lipid-derived bioactive molecule extracted from avocados. It is a 1:1 mixture of two 17-carbon polyhydroxylated fatty alcohols: avocadene (B107707) and avocadyne.[1][2][3] Its primary mechanism of action is the inhibition of fatty acid oxidation (FAO) through the direct targeting of the mitochondrial enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD).[4][5] This inhibition leads to a decrease in NADPH levels and a subsequent increase in reactive oxygen species (ROS), which can induce apoptosis in cancer cells.[4] In the context of metabolic diseases, inhibiting FAO can improve glucose tolerance and insulin (B600854) sensitivity.[6][7]

Q2: Why is improving the bioavailability of this compound a concern for in vivo studies?

A2: this compound is a lipophilic compound, meaning it is soluble in fats and organic solvents but insoluble in water.[8] This poor aqueous solubility can lead to low and variable absorption from the gastrointestinal tract after oral administration, limiting its effectiveness in in vivo experiments.[9][10] To achieve consistent and therapeutically relevant concentrations in target tissues, it is crucial to employ formulation strategies that enhance its bioavailability.[4]

Q3: What is a recommended formulation strategy to enhance the oral bioavailability of this compound?

A3: A highly effective strategy for improving the oral bioavailability of lipophilic compounds like this compound is the use of a Self-Emulsifying Drug Delivery System (SEDDS).[4][11] A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[12] This formulation improves the solubilization and absorption of the drug.[4][13] Studies have shown that this compound formulated in a SEDDS exhibits enhanced stability and tissue accumulation.[4]

Q4: Is this compound safe for in vivo administration?

A4: Yes, preclinical and clinical data suggest a favorable safety profile for this compound. In a randomized, double-blind, placebo-controlled clinical trial, healthy human participants consumed 50 mg or 200 mg of this compound daily for 60 days. The compound was well-tolerated and not associated with any dose-limiting toxicity.[6][14] No adverse effects on the kidney, liver, or skeletal muscle were reported.[7] In mouse models of diet-induced obesity, oral administration of this compound was also well-tolerated.[15]

Q5: What are the known synergistic effects of this compound with other compounds?

A5: this compound has been shown to have synergistic anticancer effects when combined with standard chemotherapeutics, such as cytarabine, in acute myeloid leukemia (AML).[1][16] This synergy is thought to arise from the increased dependence of chemotherapy-exposed AML cells on the FAO metabolic pathway that this compound inhibits.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or variable drug exposure in plasma after oral administration. Poor solubility and dissolution of this compound in the gastrointestinal tract. Precipitation of the compound in the aqueous environment of the gut.Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS) to improve its solubility and absorption. Ensure the SEDDS formulation is optimized for droplet size and stability.[4]
Inconsistent results between experimental animals. Variability in the gavage procedure. Inconsistent fasting times before dosing.Standardize the oral gavage technique to minimize stress and ensure accurate dosing.[17] Implement a consistent fasting period (e.g., 4-6 hours) before administration to reduce variability in gastrointestinal conditions.
Degradation of this compound in the formulation. This compound may degrade when exposed to extreme temperatures or light.[8] The chosen vehicle may not be optimal for stability.Prepare formulations fresh before each use. Store stock solutions of this compound in an appropriate organic solvent, protected from light and at a low temperature. Conduct stability studies of the final formulation under experimental conditions.
Difficulty in quantifying this compound levels in plasma or tissue. The analytical method lacks the necessary sensitivity or specificity. Improper sample collection and processing.Utilize a validated, sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of avocadene and avocadyne.[18] Follow strict protocols for blood and tissue sample collection, processing, and storage to prevent degradation.
No significant therapeutic effect observed in the treatment group. Insufficient bioavailability leading to sub-therapeutic concentrations at the target site. The dose may be too low for the specific animal model.Confirm drug exposure by measuring plasma concentrations of this compound. If exposure is low, optimize the SEDDS formulation. Consider a dose-escalation study to determine the optimal therapeutic dose for your model.[1]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and in vivo efficacy data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

FormulationDose (Oral Gavage)ComponentCmax (ng/mL)
SEDDS100 mg/kgAvocadyne1687.90
SEDDS100 mg/kgAvocadene1544.83
Data from a non-compartmental pharmacokinetic analysis in mice.[4]

Table 2: Human Safety and Tolerability of Oral this compound

DoseDurationPopulationKey Findings
50 mg/day60 daysHealthy VolunteersWell-tolerated, no dose-limiting toxicity.[6][14]
200 mg/day60 daysHealthy VolunteersWell-tolerated, no dose-limiting toxicity. No adverse effects on kidney, liver, or muscle.[6][7][14]

Experimental Protocols

1. Preparation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is based on general principles for formulating lipophilic compounds in a SEDDS.

  • Materials:

    • This compound

    • Oil phase (e.g., medium-chain triglycerides like Captex 355)

    • Surfactant (e.g., a non-ionic surfactant with a high HLB value like Polysorbate 80)

    • Co-surfactant/Co-solvent (e.g., Transcutol, PEG400, or ethanol)

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

    • Weigh the required amounts of the oil phase, surfactant, and co-surfactant into a clear glass vial.

    • Heat the mixture gently (if necessary) and vortex until a homogenous, isotropic mixture is formed.

    • Dissolve the predetermined amount of this compound into the mixture. Vortex or sonicate until the this compound is completely dissolved.

    • To test the self-emulsification properties, add a small amount of the formulation to water and gently agitate. A stable, translucent microemulsion should form.

    • Characterize the resulting microemulsion for droplet size, polydispersity index, and stability.

2. In Vivo Administration of this compound by Oral Gavage in a Mouse Model of Diet-Induced Obesity

This protocol is adapted from published studies.[6][15]

  • Animal Model:

    • Male C57BL/6 mice are commonly used.

    • Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8 weeks.

  • Dosing Solution:

    • Prepare this compound in a SEDDS formulation as described above to a final concentration suitable for the desired dose (e.g., 100 mg/kg).

    • The vehicle control group should receive the SEDDS formulation without this compound.

  • Administration Procedure:

    • Fast the mice for 4-6 hours before dosing.

    • Accurately weigh each mouse to calculate the required dosing volume (typically 5-10 mL/kg).

    • Administer the this compound-SEDDS formulation or vehicle control orally using a 20-gauge, 1.5-inch curved, ball-tipped gavage needle.

    • Administer the treatment twice weekly for the duration of the study (e.g., 5 weeks).

    • Monitor the animals for any signs of toxicity or adverse effects.

    • At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.

3. Quantification of this compound in Plasma using LC-MS

This protocol is based on a published analytical method.[18]

  • Sample Preparation:

    • Collect whole blood in EDTA-coated tubes and centrifuge to obtain plasma.

    • Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable modifier (e.g., formic acid).

    • Use a mass spectrometer operating in positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the detection of avocadene and avocadyne.

    • Construct a standard curve using known concentrations of this compound to quantify the levels in the plasma samples.

Visualizations

AvocatinB_Signaling_Pathway FAO Fatty Acid Oxidation (FAO) NADPH_prod NADPH Production FAO->NADPH_prod Drives VLCAD VLCAD VLCAD->FAO Catalyzes ROS ↑ Reactive Oxygen Species (ROS) NADPH_prod->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis Induces AvocatinB This compound AvocatinB->VLCAD Inhibits

Caption: Signaling pathway of this compound in inducing apoptosis.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Analysis Analysis Formulate Prepare this compound in Self-Emulsifying Drug Delivery System (SEDDS) Dosing Oral gavage of this compound-SEDDS (100 mg/kg, twice weekly for 5 weeks) Formulate->Dosing AnimalModel Induce obesity in mice (High-Fat Diet for 8 weeks) AnimalModel->Dosing Monitoring Monitor animals and collect samples (Blood, Tissues) Dosing->Monitoring PK_Analysis Pharmacokinetic Analysis (LC-MS quantification of this compound) Monitoring->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Glucose tolerance, Insulin sensitivity) Monitoring->PD_Analysis

Caption: Workflow for in vivo evaluation of this compound.

References

Dealing with batch-to-batch variation of commercial Avocatin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial Avocatin B. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a natural product extracted from avocados (Persea americana). It is a mixture of two polyhydroxylated fatty alcohols: avocadene (B107707) and avocadyne.[1] These are 17-carbon lipids, which are uncommon in nature as most fatty acids have an even number of carbons.[2][3] The typical commercial product is a 1:1 mixture of these two components.[3]

Q2: What is the mechanism of action of this compound?

A2: this compound's primary mechanism of action is the inhibition of fatty acid oxidation (FAO) in the mitochondria.[3][4] Specifically, it has been shown to inhibit the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD).[2] This inhibition leads to an increase in reactive oxygen species (ROS) and subsequently induces apoptosis (programmed cell death), particularly in cancer cells like acute myeloid leukemia (AML) cells, while sparing normal cells.[2][3] The signaling pathways involved may include the activation of activating transcription factor 4 (ATF4) and 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK).[3]

Q3: Why am I seeing variable results between different batches of this compound?

A3: Batch-to-batch variation is a common challenge with natural product extracts.[5][6] This variability can arise from several factors, including:

  • Source Material: The specific cultivar of avocado, growing conditions (climate, soil), and time of harvest can all affect the composition of the raw material.[6]

  • Extraction and Purification: Differences in the extraction and purification processes can lead to variations in the final purity and the ratio of avocadene to avocadyne.[6]

  • Presence of Minor Components: The presence and concentration of other bioactive compounds in the extract can also influence the overall biological effect.

Q4: How should I store and handle this compound?

A4: this compound is soluble in organic solvents like DMSO but insoluble in water. For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, prepare stock solutions in a suitable solvent such as DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution may vary, so it is advisable to use freshly prepared solutions or conduct stability tests for your specific experimental conditions.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays.

  • Possible Cause 1: Variation in the ratio of active components. The two main components of this compound, avocadene and avocadyne, may have different potencies. Variations in their ratio between batches can lead to changes in the overall activity of the compound.

    • Solution: We recommend performing a qualification of each new batch. This can be done by running a dose-response curve in a standardized cell line (e.g., a sensitive AML cell line) to determine the IC50 of the new batch and compare it to previous batches. It is also advisable to request a certificate of analysis from the supplier that specifies the ratio of avocadene to avocadyne.

  • Possible Cause 2: Degradation of the compound. this compound may degrade if not stored properly, especially in solution.

    • Solution: Ensure proper storage of both the solid compound and stock solutions. Prepare fresh dilutions from a frozen stock for each experiment. If you suspect degradation, you can compare the activity of your current batch with a new, unopened batch.

  • Possible Cause 3: Cell culture variability. Inconsistencies in cell passage number, cell density, or media components can affect the cellular response to this compound.

    • Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for your assays.

Issue 2: High background signal in colorimetric or fluorometric assays.

  • Possible Cause: Interference from the compound. Natural product extracts can sometimes interfere with assay readouts due to their color or fluorescent properties.

    • Solution: Run a control experiment with this compound in the assay medium without cells to check for any intrinsic absorbance or fluorescence of the compound at the wavelengths used in your assay. If interference is observed, you may need to subtract the background signal from your experimental wells.

Issue 3: Poor solubility or precipitation of the compound in culture medium.

  • Possible Cause: Low solubility in aqueous solutions. this compound is lipophilic and has poor solubility in water. High concentrations in cell culture medium can lead to precipitation.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is kept low (typically <0.5%) and is consistent across all experimental conditions. Visually inspect your culture wells for any signs of precipitation after adding the compound. If precipitation is observed, you may need to reduce the final concentration of this compound or try a different solubilization method.

Data Presentation

Table 1: Example Certificate of Analysis for Two Batches of this compound

ParameterBatch ABatch BAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidConforms to standard
Purity (HPLC) >98%>98%≥98%
Avocadene:Avocadyne Ratio (HPLC) 1:1.051:0.951:1 (±0.1)
Residual Solvents <0.5%<0.5%≤0.5%
Moisture Content <1%<1%≤1%

Table 2: Example Batch Qualification Data (IC50 in TEX AML Cells)

Batch NumberDate of TestingIC50 (µM)AnalystNotes
Batch A2025-01-155.2J. DoeReference Lot
Batch B2025-06-205.5J. DoeWithin acceptable range
Batch C2025-11-058.1J. DoeHigher IC50, investigate

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound using an MTS Assay

  • Cell Seeding: Seed a sensitive AML cell line (e.g., TEX cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Add 100 µL of the diluted this compound solutions to the corresponding wells of the 96-well plate. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a suitable software. Compare the IC50 of the new batch to that of a previously qualified reference batch.

Protocol 2: Preparation of this compound for In Vitro Experiments

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

    • Gently vortex to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes.

    • Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • For each experiment, thaw a fresh aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations immediately before adding to the cells.

    • Ensure the final DMSO concentration in the culture medium is below 0.5% and is consistent across all treatment groups, including the vehicle control.

Visualizations

AvocatinB_Pathway cluster_cell Cell cluster_mito Mitochondrion AvocatinB This compound VLCAD VLCAD AvocatinB->VLCAD Inhibits FAO Fatty Acid Oxidation (FAO) ROS ↑ Reactive Oxygen Species (ROS) FAO->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis ATF4 ↑ ATF4 ROS->ATF4 AMPK ↑ AMPK ROS->AMPK CellDeath Cell Death Apoptosis->CellDeath

Caption: this compound's mechanism of action.

Batch_Qualification_Workflow start Receive New Batch of this compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock run_assay Perform Cell Viability Assay (e.g., MTS on AML cells) prep_stock->run_assay calc_ic50 Calculate IC50 Value run_assay->calc_ic50 compare Compare IC50 to Reference Batch calc_ic50->compare accept Accept Batch compare->accept Within acceptable range (e.g., ±20%) reject Reject Batch & Contact Supplier compare->reject Outside acceptable range

Caption: Workflow for new batch qualification.

Troubleshooting_Tree start Inconsistent Experimental Results check_potency Is IC50 higher than expected? start->check_potency check_solubility Is there visible precipitation? check_potency->check_solubility No sol_qualify Qualify new batch. Check storage conditions. check_potency->sol_qualify Yes check_controls Are controls behaving as expected? check_solubility->check_controls No sol_solubility Lower concentration. Check final DMSO %. check_solubility->sol_solubility Yes sol_assay Check cell health, reagent integrity. check_controls->sol_assay No end Problem Resolved check_controls->end Yes sol_qualify->end sol_solubility->end sol_assay->end

Caption: Troubleshooting decision tree.

References

Avocatin B experimental controls and baseline measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with Avocatin B.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a lipid derived from avocados that selectively targets and induces apoptosis in cancer cells, particularly acute myeloid leukemia (AML) cells.[1][2] Its primary mechanism of action is the inhibition of fatty acid oxidation (FAO) in the mitochondria.[1][3] This inhibition leads to a cascade of downstream effects, including:

  • Decreased NADPH Levels: this compound treatment has been shown to cause a significant reduction in nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) levels, an essential cofactor in anabolic processes and antioxidant defense.[1][3][4][5][6][7]

  • Increased Reactive Oxygen Species (ROS): The inhibition of FAO and subsequent decrease in NADPH leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress.[1][5][6][7]

  • Mitochondria-Mediated Apoptosis: The elevated ROS levels trigger the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF).[5][6][7]

This compound's selectivity for cancer cells is attributed to their altered mitochondrial metabolism, including a greater reliance on FAO for survival compared to normal cells.[2]

What is the recommended vehicle for dissolving and administering this compound in vitro?

This compound is soluble in organic solvents but insoluble in water.[3] For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is crucial to use a final DMSO concentration that is non-toxic to the cells. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[8][9][10][11][12] However, the sensitivity to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[9][12]

Experimental Protocol: Determining Vehicle Toxicity

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Vehicle Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).

  • Treatment: Replace the medium in the wells with the DMSO-containing medium. Include a "no DMSO" control with fresh medium only.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or trypan blue exclusion.

  • Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability compared to the "no DMSO" control. This concentration should be used as the vehicle control in all subsequent experiments.

What are the typical IC50 values for this compound in different cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of treatment. Below is a summary of reported IC50 values.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
TEXAcute Myeloid Leukemia72 hours~3.10 ± 0.14[13]
OCI-AML2Acute Myeloid Leukemia72 hours~11.53 ± 3.32[13]
Primary AML CellsAcute Myeloid Leukemia72 hours1.5 - 5.0[6][7]
JurkatT-cell LeukemiaNot Specified~0.5 µg/mL[14]
K562Chronic Myelogenous LeukemiaNot Specified~1.0 µg/mL[14]
HepG2Hepatocellular CarcinomaNot Specified~0.72-0.74 µg/mL[14]
PC-3Prostate CancerNot Specified~0.72-0.74 µg/mL[14]
MCF-7Breast CancerNot Specified~1.0 µg/mL[14]
HeLaCervical CancerNot Specified~2.5 µg/mL[14]

*Note: Values reported in µg/mL have been included as presented in the source. The molecular weight of this compound is approximately 570.9 g/mol , which can be used for conversion to µM.

How should this compound be stored?

This compound exhibits stability under normal storage conditions but may degrade when exposed to extreme temperatures or light.[3] For long-term storage, it is recommended to store this compound as a solid at -20°C. If dissolved in an organic solvent like DMSO, it should be stored in tightly sealed vials at -20°C to prevent evaporation and degradation.

Troubleshooting Guides

Troubleshooting Fatty Acid Oxidation (FAO) Assays

Issue: No significant decrease in Oxygen Consumption Rate (OCR) is observed after this compound treatment in a Seahorse XF Analyzer assay.

Possible CauseTroubleshooting Step
Suboptimal this compound Concentration Ensure the concentration of this compound used is appropriate for the cell line being tested. Refer to the IC50 table above for guidance. Perform a dose-response experiment to determine the optimal concentration.
Low Basal FAO Rate Some cell lines may have a very low basal rate of fatty acid oxidation, making it difficult to detect a decrease.[15] Ensure your cell line is known to utilize FAO. Consider using a positive control for FAO inhibition, such as etomoxir, to validate the assay.[4]
Cell Health and Density Ensure cells are healthy and seeded at the optimal density for the Seahorse XF plate. A confluent monolayer is generally recommended.[15] Low cell number or poor cell health can lead to low OCR.[16]
Incorrect Assay Medium Use a substrate-limited medium to ensure the cells are primarily relying on the supplied fatty acids for oxidation. The Seahorse XF Palmitate-BSA FAO substrate is a common choice.[16]
Instrument or Reagent Issues Calibrate the Seahorse XF Analyzer before each experiment. Ensure all reagents, including oligomycin, FCCP, and rotenone/antimycin A, are prepared correctly and have not expired.[16][17]
Troubleshooting Reactive Oxygen Species (ROS) Measurement

Issue: High background or inconsistent results when measuring intracellular ROS with fluorescent probes like DCFDA (H2DCFDA).

Possible CauseTroubleshooting Step
Autoxidation of the Probe DCFDA is light-sensitive and can auto-oxidize, leading to high background fluorescence.[18] Protect the probe from light at all times. Prepare fresh working solutions for each experiment.
Probe Concentration and Incubation Time The optimal probe concentration and incubation time can vary between cell lines.[19] Titrate the DCFDA concentration (e.g., 1-10 µM) and incubation time (e.g., 15-45 minutes) to find the best signal-to-noise ratio.[20]
Cell-Free Probe Oxidation Some compounds can directly interact with and oxidize the probe in the absence of cells.[21] Include a cell-free control with this compound and the probe to check for direct chemical interactions.
Cellular Autofluorescence Some cell types exhibit high intrinsic fluorescence. Measure the fluorescence of unstained cells (autofluorescence control) and subtract this from the stained samples.
Variability in Cell Number Ensure an equal number of cells are present in each well, as this can significantly impact fluorescence readings. Normalize the fluorescence signal to cell number or protein concentration.
Troubleshooting NADPH Quantification

Issue: High variability between replicates in NADPH quantification assays.

Possible CauseTroubleshooting Step
NADPH Instability NADPH is an unstable molecule, especially in solution and at room temperature.[22] Keep samples and reagents on ice throughout the experiment.[22]
Pipetting Errors Inconsistent pipetting is a major source of variability in plate-based assays.[22] Use calibrated pipettes and proper pipetting techniques (e.g., pre-wetting tips, consistent speed and angle).[22]
Sample Heterogeneity Ensure that cell lysates are homogenous before taking aliquots for the assay. Vortex or triturate the lysate thoroughly.
Interfering Substances Components in the cell lysate or the drug solution may interfere with the assay chemistry.[22] Run a control with the vehicle (DMSO) to ensure it does not interfere with the assay. Consider sample purification steps if interference is suspected.
Inconsistent Incubation Times Ensure that the timing of reagent addition and plate reading is consistent across all wells and plates.

Experimental Protocols & Data

Protocol: In Vitro Treatment of AML Cells with this compound

This protocol provides a general guideline for treating acute myeloid leukemia (AML) cells with this compound in vitro.

  • Cell Culture: Culture AML cell lines (e.g., TEX, OCI-AML2) in appropriate media and conditions as per the supplier's recommendations.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this stock, prepare working solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed the predetermined non-toxic level (typically ≤ 0.5%).

  • Treatment: Add the this compound working solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various assays, including:

    • Cell Viability: MTS, XTT, or Annexin V/Propidium Iodide staining followed by flow cytometry.[23]

    • Fatty Acid Oxidation: Seahorse XF Analyzer.

    • ROS Production: DCFDA staining followed by flow cytometry or fluorescence microscopy.

    • NADPH Levels: Commercially available quantification kits.

Quantitative Effects of this compound

The following table summarizes the reported quantitative effects of this compound on key cellular parameters.

ParameterCell TypeTreatment ConditionsObserved EffectReference
Fatty Acid OxidationTEX Leukemia Cells10 µM this compound>40% reduction in oxygen consumption[6][7]
NADPH LevelsTEX Leukemia Cells10 µM this compound~50% reduction[6][7]
Glucose OxidationC2C12 Myotubes25 µM this compoundIncreased[24]
Insulin SecretionINS-1 (832/13) Cells25 µM this compoundImproved under lipotoxic conditions[25]
Weight Gain (in vivo)Diet-Induced Obese MiceOral administrationSlower weight gain compared to control[26][27]
Insulin Sensitivity (in vivo)Diet-Induced Obese MiceOral administrationIncreased[26][27]

Signaling Pathway & Experimental Workflow Diagrams

AvocatinB_Pathway AvocatinB This compound Mitochondria Mitochondria AvocatinB->Mitochondria Accumulates in FAO Fatty Acid Oxidation (FAO) AvocatinB->FAO Inhibits NADPH NADPH FAO->NADPH Reduces production of ROS Reactive Oxygen Species (ROS) NADPH->ROS Leads to accumulation of Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Mechanism of this compound-induced apoptosis.

Experimental_Workflow start Start: Cell Culture (e.g., AML cells) treatment Treatment with this compound (and Vehicle Control) start->treatment incubation Incubation (24-72 hours) treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability (MTS/Annexin V) analysis->viability fao Fatty Acid Oxidation (Seahorse XF) analysis->fao ros ROS Production (DCFDA) analysis->ros nadph NADPH Levels (Quantification Kit) analysis->nadph

Caption: General experimental workflow for in vitro this compound studies.

References

Technical Support Center: Avocatin B Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Avocatin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a mixture of two 17-carbon polyhydroxylated fatty alcohols, avocadene (B107707) and avocadyne (B107709), derived from avocados.[1][2][3] Its primary mechanism of action is the inhibition of mitochondrial fatty acid oxidation (FAO).[3] This inhibition leads to a decrease in NADPH levels, an increase in reactive oxygen species (ROS), and ultimately induces apoptosis (programmed cell death), particularly in cancer cells.[3][4]

Q2: In which research areas is this compound primarily used?

A2: this compound is predominantly studied for its potential therapeutic effects in oncology, specifically in acute myeloid leukemia (AML), where it selectively targets leukemia stem cells.[5][6][7] It is also investigated in the context of metabolic diseases, such as diabetes and obesity, due to its ability to improve insulin (B600854) sensitivity.[8][9]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is a lipid-based compound with low aqueous solubility. It is recommended to prepare a high-concentration stock solution in a sterile, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[10][11] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%, and even lower for sensitive primary cells) to avoid solvent-induced toxicity.[10] Stock solutions should be stored at -20°C or -80°C and protected from light to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: What are the key signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways. Its inhibition of FAO impacts cellular energy metabolism.[3] It has also been found to mediate the activation of activating transcription factor 4 (ATF4) and 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling.[3][12] The increase in ROS production is a critical component of its apoptotic mechanism.[3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays (e.g., MTS, MTT).
  • Possible Cause 1: Compound Precipitation. this compound's hydrophobic nature can lead to precipitation in aqueous cell culture media, reducing its effective concentration.

    • Solution:

      • Ensure the final DMSO concentration is as high as is tolerated by your cell line (e.g., 0.1-0.5%) to aid solubility.[10]

      • When diluting the DMSO stock in media, add it dropwise while gently vortexing or swirling the media to facilitate dispersion.[11]

      • Visually inspect the media for any signs of precipitation after adding this compound.

  • Possible Cause 2: Cell Seeding Density. The cytotoxic effect of many compounds can be influenced by cell density.

    • Solution:

      • Optimize and maintain a consistent cell seeding density for all experiments. For many assays, cells should be in the exponential growth phase at the time of treatment.

  • Possible Cause 3: Variability in this compound Purity or Batch. As a natural product, the purity and composition of this compound can vary between batches.

    • Solution:

      • Whenever possible, use a well-characterized and highly purified source of this compound.

      • If you suspect batch-to-batch variability, test a new batch alongside a previously validated one.

Issue 2: High background or inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
  • Possible Cause 1: Mechanical Stress During Cell Handling. Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V staining.

    • Solution:

      • Handle cells gently during harvesting and washing steps.

      • Use the minimum necessary concentration and incubation time for trypsin or other detaching agents.

  • Possible Cause 2: Inappropriate Compensation Settings in Flow Cytometry. Spectral overlap between fluorochromes (e.g., FITC and PI) can lead to inaccurate population gating.

    • Solution:

      • Always include single-color controls to set up proper compensation.

      • Use unstained cells to set the baseline fluorescence.

Issue 3: Weak or no signal in Western blot for mitochondrial proteins.
  • Possible Cause 1: Inefficient Lysis of Mitochondria. Standard whole-cell lysis buffers may not be sufficient to release mitochondrial proteins.

    • Solution:

      • Use a lysis buffer specifically formulated for mitochondrial protein extraction, which may include stronger detergents.

      • Consider performing a subcellular fractionation to enrich for the mitochondrial fraction before lysis and Western blotting.

  • Possible Cause 2: Low Abundance of Target Protein. The protein of interest may be expressed at low levels.

    • Solution:

      • Increase the amount of protein loaded onto the gel.

      • Use a high-sensitivity chemiluminescent substrate.

      • Ensure the primary antibody is validated for your application and used at the optimal concentration.

Data Presentation

Table 1: Reported EC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineEC50 (µM)95% Confidence IntervalAssay MethodReference
TEX1.2710.5100 to 2.032MTS Assay[13]
KG1A25.4323.49 to 27.36MTS Assay[13]
OCI-AML225.2024.18 to 26.22MTS Assay[13]
JURKAT9.9748.028 to 11.92MTS Assay[13]
Primary AML Cells1.5 - 5.0Not ReportedAnnexin V/PI Assay[5]
TEX3.10 ± 0.14Not ReportedNot Specified[2]
OCI-AML211.53 ± 3.32Not ReportedNot Specified[2]

Experimental Protocols

Cell Viability Assessment using MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include both positive and negative controls.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use appropriate controls to set up compensation and gates for live, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Mitochondrial Proteins (e.g., CPT1, VLCAD)
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a buffer optimized for mitochondrial protein extraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-CPT1 or anti-VLCAD) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

AvocatinB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound AMPK AMPK This compound->AMPK Activates ATF4 ATF4 This compound->ATF4 Activates CPT1 CPT1 This compound->CPT1 Inhibits Fatty Acid Oxidation (FAO) Fatty Acid Oxidation (FAO) This compound->Fatty Acid Oxidation (FAO) Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CPT1 pAMPK pAMPK AMPK->pAMPK Increased ROS Increased ROS Apoptosis Apoptosis Increased ROS->Apoptosis VLCAD VLCAD CPT1->VLCAD VLCAD->Fatty Acid Oxidation (FAO) NADPH NADPH Fatty Acid Oxidation (FAO)->NADPH Reduced NADPH Reduced NADPH Fatty Acid Oxidation (FAO)->Reduced NADPH Reduced NADPH->Increased ROS Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (and controls) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Read Absorbance (490nm) incubate_mts->read_absorbance analyze_data Analyze Data (% Viability) read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic problem Inconsistent Cytotoxicity? check_precipitation Check for Precipitation problem->check_precipitation Yes check_density Verify Cell Density problem->check_density No optimize_dmso Optimize DMSO Concentration check_precipitation->optimize_dmso check_batch Check this compound Batch check_density->check_batch standardize_seeding Standardize Seeding Protocol check_density->standardize_seeding Inconsistent validate_batch Validate New Batch check_batch->validate_batch consistent_results Consistent Results check_batch->consistent_results Consistent optimize_dmso->consistent_results standardize_seeding->consistent_results validate_batch->consistent_results

References

Challenges in long-term Avocatin B treatment of cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Avocatin B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of long-term this compound treatment in cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a lipid-derived compound extracted from avocados.[1] Its primary mechanism of action is the inhibition of mitochondrial fatty acid oxidation (FAO).[1] this compound accumulates in the mitochondria and specifically targets and inhibits Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme in the FAO pathway.[2] This inhibition leads to a decrease in NADPH levels and an increase in reactive oxygen species (ROS), which in turn induces ROS-dependent apoptosis in susceptible cells, particularly acute myeloid leukemia (AML) cells.[1][3]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated cytotoxic activity against various cancer cell lines, with a particular focus on acute myeloid leukemia (AML).[1] Studies have reported its efficacy in cell lines such as TEX, KG1A, OCI-AML2, JURKAT, and THP-1.[4] It has also been used in metabolic studies involving C2C12 myotubes and pancreatic INS-1 cells to investigate its effects on insulin (B600854) sensitivity.[5]

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is a lipid-based compound and is poorly soluble in water. For in vitro experiments, it is typically dissolved in a suitable organic solvent like DMSO to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration. It is recommended to prepare fresh dilutions for each experiment to avoid potential degradation. Store the stock solution at -20°C or -80°C, protected from light. Always refer to the manufacturer's instructions for specific storage and handling guidelines.

Q4: I am observing inconsistent results in my long-term experiments. What could be the cause?

A4: Inconsistent results in long-term experiments with this compound can stem from several factors:

  • Compound Instability: As a lipid-based molecule, this compound may have limited stability in aqueous culture media at 37°C. Consider refreshing the media with newly diluted this compound more frequently in your long-term cultures.

  • Cellular Metabolism Changes: Prolonged exposure to an FAO inhibitor can induce metabolic reprogramming in cancer cells.[2][6] Cells may adapt by upregulating alternative energy pathways, such as glycolysis, to survive.[2] This can lead to a decrease in the compound's efficacy over time.

  • Microenvironment Influence: The presence of other cell types, such as adipocytes in co-culture, can reduce the effectiveness of this compound by altering the metabolic landscape.[2]

Troubleshooting Guides

Issue 1: Low Cytotoxicity or Lack of Expected Effect
Possible Cause Recommended Solution
Poor Solubility/Precipitation Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity and compound precipitation. Visually inspect the medium for any signs of precipitation after adding this compound. A gentle vortex of the stock solution before dilution may be helpful.
Compound Inactivity Verify the integrity and purity of your this compound stock. If possible, confirm its activity with a fresh batch or through analytical methods. Consider preparing fresh stock solutions regularly.
Cell Line Resistance Some cell lines may be inherently resistant to this compound due to a lower dependence on fatty acid oxidation for survival. Test a panel of cell lines to identify sensitive models. For long-term studies, consider the possibility of acquired resistance.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration (EC50/IC50) for your specific cell line. Published EC50 values can serve as a starting point.
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure accurate and consistent cell seeding density across all wells and plates. Use a well-mixed cell suspension and calibrate your pipettes.
Uneven Compound Distribution After adding this compound to the culture medium, mix thoroughly but gently to ensure a homogenous concentration in each well.
Edge Effects in Culture Plates To minimize "edge effects," avoid using the outer wells of the culture plate for experimental conditions. Instead, fill them with sterile PBS or medium.
Issue 3: Decreased Efficacy in Long-Term Treatment
Possible Cause Recommended Solution
Acquired Resistance Monitor for changes in cellular metabolism over time. Consider combining this compound with other therapeutic agents that target different pathways. A synergistic effect has been observed between this compound and standard chemotherapeutics in AML.[1]
Compound Degradation Increase the frequency of media changes with fresh this compound to maintain a consistent effective concentration.
Selection of a Resistant Subpopulation Analyze the cell population for markers of resistance. It may be necessary to re-establish the experiment with a fresh culture of the parental cell line.

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC50) values for this compound in various AML cell lines after 72 hours of treatment.

Cell LineEC50 (µM)
TEX1.271
OCI-AML211.53 - 25.20
KG1A25.43
JURKAT9.974

Data sourced from Lee et al., Cancer Research, 2015 and other studies.[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere (for adherent cells) or stabilize (for suspension cells), treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration in a suitable culture vessel.

  • Cell Harvesting: Harvest the cells (including any floating cells for adherent lines) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

Signaling Pathway of this compound Action

AvocatinB_Pathway cluster_mito Mitochondrial Matrix AvocatinB This compound Mitochondria Mitochondria AvocatinB->Mitochondria Accumulates in VLCAD VLCAD (Very-Long-Chain Acyl-CoA Dehydrogenase) AvocatinB->VLCAD Inhibits FAO Fatty Acid Oxidation (FAO) VLCAD->FAO Rate-limiting step NADPH NADPH FAO->NADPH Decreases ROS Reactive Oxygen Species (ROS) FAO->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces AvocatinB_Workflow start Start: Cell Culture treatment Treat cells with this compound (Dose-response) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTS) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis (EC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End: Evaluate Efficacy data_analysis->end Troubleshooting_Logic cluster_short_term Short-Term Issues cluster_long_term Long-Term Issues action_node action_node check_node check_node start Reduced Efficacy Observed is_long_term Long-term treatment? start->is_long_term check_solubility Check for precipitation is_long_term->check_solubility No check_metabolism Assess metabolic shift (e.g., glycolysis) is_long_term->check_metabolism Yes check_concentration Verify concentration check_solubility->check_concentration check_reagents Test new compound batch check_concentration->check_reagents increase_media_change Increase frequency of media changes check_metabolism->increase_media_change consider_combo Consider combination therapy increase_media_change->consider_combo

References

Mitigating potential toxicity of Avocatin B to normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential toxicity of Avocatin B to normal cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound's selectivity for cancer cells over normal cells?

A1: this compound's selective cytotoxicity against cancer cells, particularly acute myeloid leukemia (AML) cells, is primarily due to differences in mitochondrial metabolism between cancerous and normal cells.[1][2] Cancer cells, especially cancer stem cells, often exhibit increased mitochondrial mass and a higher dependency on fatty acid oxidation (FAO) for energy production and survival.[1] this compound acts as a potent inhibitor of FAO by targeting the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD), which is often overexpressed in AML cells.[1][3][4] This inhibition of FAO leads to a depletion of NADPH and glutathione, an increase in reactive oxygen species (ROS), and ultimately, ROS-dependent apoptosis in cancer cells.[1][5][6][7] Normal hematopoietic stem cells are less reliant on this pathway and are therefore less susceptible to this compound's effects.[1][2][6][7][8]

Q2: Is this compound toxic to normal cells?

A2: Preclinical and clinical studies have demonstrated that this compound exhibits minimal toxicity to normal cells, particularly normal hematopoietic stem cells.[1][2][6][7][8] A phase 1 clinical trial in humans, where participants consumed 50 mg or 200 mg of this compound daily for 60 days, showed that it was well-tolerated and not associated with any dose-limiting toxicity.[9][10] The study found no adverse effects on the kidney, liver, or skeletal muscle.[11][12] In vitro studies have consistently shown that this compound selectively induces apoptosis in AML cells while sparing normal peripheral blood stem cells.[6][7][8][13]

Q3: I am observing some toxicity in my normal cell line when treated with this compound. What could be the reason?

A3: While this compound is generally selective, observing some level of toxicity in a specific normal cell line could be due to several factors:

  • Cell Line Specific Metabolism: The metabolic profile of your specific normal cell line might differ from those tested in published studies. Some normal cell lines might have a higher than usual reliance on fatty acid oxidation, making them more sensitive to this compound.

  • High Concentration: The concentration of this compound used might be too high for your particular cell line. It is crucial to perform a dose-response curve to determine the optimal concentration that is cytotoxic to cancer cells but not to your normal control cells.

  • Experimental Conditions: Culture conditions, such as media composition (e.g., glucose and fatty acid levels), can influence cellular metabolism and sensitivity to FAO inhibitors.

  • Purity of this compound: The purity of the this compound compound used can affect experimental outcomes. Impurities could contribute to unexpected cytotoxicity.

Q4: What are the recommended initial steps to troubleshoot unexpected toxicity in normal cells?

A4: If you observe unexpected toxicity, we recommend the following troubleshooting steps:

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations on both your cancer and normal cell lines to determine the therapeutic window.

  • Verify Cell Line Identity and Health: Ensure your normal cell line is not misidentified or contaminated. Check for any underlying stress or health issues in your cell cultures.

  • Optimize Culture Conditions: Standardize your cell culture media and supplements. Consider if components in your media could be influencing fatty acid metabolism.

  • Assess Mitochondrial Function: Investigate the baseline mitochondrial function and reliance on FAO in your normal cell line compared to your cancer cell line. This can be done using assays that measure oxygen consumption rate (OCR) in the presence of FAO substrates and inhibitors.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration to Minimize Normal Cell Toxicity

This guide provides a workflow for determining the optimal concentration of this compound.

G cluster_0 Experimental Workflow A 1. Prepare Serial Dilutions of this compound B 2. Seed Cancer and Normal Cells in Parallel A->B C 3. Treat Cells with a Range of This compound Concentrations B->C D 4. Incubate for 24, 48, and 72 hours C->D E 5. Assess Cell Viability (e.g., MTT, Annexin V/PI) D->E F 6. Determine IC50 for Cancer Cells and No-Observed-Adverse-Effect-Level (NOAEL) for Normal Cells E->F G 7. Select Optimal Concentration with Maximal Cancer Cell Killing and Minimal Normal Cell Toxicity F->G

Caption: Workflow for optimizing this compound concentration.

Guide 2: Investigating the Metabolic Profile of Your Cell Line

If toxicity persists even at lower concentrations, understanding the metabolic profile of your normal cells is crucial.

G cluster_0 Metabolic Profiling Workflow A 1. Culture Normal and Cancer Cells B 2. Perform Seahorse XF Analyzer Assay to Measure Oxygen Consumption Rate (OCR) A->B C 3. Assess Baseline Respiration and Respiration with FAO Substrates (e.g., Palmitate-BSA) B->C D 4. Treat with Etomoxir (CPT1 inhibitor) to Determine FAO Dependency C->D E 5. Compare FAO Dependency of Normal vs. Cancer Cells D->E F 6. Correlate FAO Dependency with This compound Sensitivity E->F

Caption: Workflow for assessing cellular FAO dependency.

Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell TypeCell Line/SourceAssayIC50 / EC50Reference
Leukemia CellsTEXMTSPotent (specific value not stated)[13]
Leukemia CellsOCI-AML2-11.53 ± 3.32 µM[14]
Patient-derived AML Cells-Annexin V/PILog10 EC50 values lower than normal cells[13][15]
Normal Peripheral Blood Stem CellsG-CSF-stimulated donorsAnnexin V/PINo significant effect at concentrations toxic to AML cells[6][7][13]

Table 2: Phase 1 Clinical Trial of this compound in Healthy Humans

ParameterDosageDurationKey FindingsReference
Safety and Tolerability50 mg/day and 200 mg/day60 daysWell-tolerated, no dose-limiting toxicity[9][10]
Organ Function50 mg/day and 200 mg/day60 daysNo adverse effects on kidney, liver, or skeletal muscle function[11][12]
Body Weight200 mg/day60 daysReductions in weight observed (not statistically significant)[10][11]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 72 hours).

  • Cell Harvesting: Harvest cells by centrifugation.

  • Washing: Wash cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 2: Fatty Acid Oxidation (FAO) Assay using a Seahorse XF Analyzer

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Substrate-Limited Media: Prior to the assay, replace the culture medium with substrate-limited medium.

  • FAO Substrate Injection: Inject a FAO substrate, such as palmitate-BSA, to initiate FAO-dependent respiration.

  • Inhibitor Injection: Inject this compound or a known FAO inhibitor (e.g., etomoxir) to measure the extent of FAO inhibition.

  • Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. The decrease in OCR after the inhibitor injection indicates the rate of FAO.

Signaling Pathway

This compound Mechanism of Action in AML Cells

G cluster_0 Mitochondrion cluster_1 Normal Cell (Low FAO Dependency) cluster_2 AML Cell (High FAO Dependency) AvocatinB This compound VLCAD VLCAD AvocatinB->VLCAD inhibits FAO Fatty Acid Oxidation (FAO) AvocatinB->FAO inhibits VLCAD->FAO catalyzes NADPH NADPH FAO->NADPH produces ROS ↑ Reactive Oxygen Species (ROS) FAO->ROS depletion leads to Apoptosis Apoptosis ROS->Apoptosis induces AMLCell Cell Death NormalCell Minimal Effect

Caption: this compound inhibits FAO, leading to ROS-induced apoptosis in AML cells.

References

Validation & Comparative

Validating the Anti-Leukemic Effects of Avocatin B in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Avocatin B, a lipid derived from avocados, has emerged as a promising therapeutic agent with selective cytotoxicity against acute myeloid leukemia (AML) cells.[1][2] This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Targeted Approach

Unlike conventional chemotherapies, this compound exhibits a unique mechanism of action that selectively targets the altered mitochondrial metabolism of leukemia cells.[3] AML cells, particularly leukemia stem cells (LSCs), are highly dependent on fatty acid oxidation (FAO) for their survival and proliferation.[3][4] this compound specifically inhibits the enzyme Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a critical component of the FAO pathway.[5]

This inhibition leads to a cascade of events within the leukemia cell:

  • Decreased NADPH Levels: The inhibition of FAO results in a reduction of NADPH, a crucial molecule for maintaining redox balance.[2][6]

  • Increased Reactive Oxygen Species (ROS): The depletion of NADPH leads to an accumulation of ROS, causing significant oxidative stress.[2][3]

  • Mitochondrial-Mediated Apoptosis: The excessive oxidative stress triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF), leading to programmed cell death.[2][6]

Crucially, this mechanism of action does not affect normal hematopoietic stem cells, which are less reliant on FAO, highlighting the targeted and selective nature of this compound.[2][7]

G cluster_0 Mitochondrion cluster_1 Cellular Outcomes AvocatinB This compound VLCAD VLCAD Inhibition AvocatinB->VLCAD inhibits FAO Fatty Acid Oxidation (FAO) VLCAD->FAO blocks NADPH NADPH Production FAO->NADPH leads to ROS Increased ROS NADPH->ROS depletion leads to CytoC Cytochrome C & AIF Release ROS->CytoC Apoptosis Apoptosis AML_Cell_Death Selective AML Cell Death Apoptosis->AML_Cell_Death CytoC->Apoptosis Normal_Cell_Sparing Normal Hematopoietic Stem Cell Sparing

Caption: this compound's mechanism of action in AML cells.

Performance Data: this compound vs. Standard Agents

Quantitative data from various studies demonstrates the potent and selective anti-leukemic activity of this compound.

Table 1: Cytotoxicity of this compound in AML Cell Lines and Primary Cells

Cell TypeEC50/IC50 (µM)Reference
Primary AML Patient Cells 1.5 - 5.0[6][8]
TEX (AML cell line) 1.27[9]
KG1A (AML cell line) 25.43[9]
OCI-AML2 (AML cell line) 25.20[9]
JURKAT (Leukemia cell line) 9.97[9]
Normal Peripheral Blood Stem Cells No effect up to 20 µM[6][8]

Table 2: Comparison of this compound with Standard AML Chemotherapy

AgentMechanism of ActionSelectivity for Leukemia Stem CellsSynergistic Potential
This compound Inhibition of Fatty Acid Oxidation (VLCAD) leading to ROS-dependent apoptosis.[5]High selectivity, spares normal hematopoietic stem cells.[2][7]Synergistic with Cytarabine (B982) (Ara-C).[10]
Cytarabine (Ara-C) Pyrimidine antagonist, inhibits DNA synthesis.Low, toxic to both cancerous and healthy rapidly dividing cells.Standard of care, often used in combination.[11]
Daunorubicin Anthracycline, intercalates DNA and inhibits topoisomerase II.Low, cardiotoxicity is a major side effect.Used in combination with Cytarabine ("7+3" regimen).[11]

Studies have shown a synergistic effect when this compound is combined with the standard-of-care chemotherapy agent, Cytarabine (Ara-C), suggesting its potential to enhance the efficacy of existing treatment regimens, particularly in the protective bone marrow microenvironment.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of these findings.

1. Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

  • Protocol:

    • Primary AML cells or cell lines are seeded in appropriate culture medium.

    • Cells are treated with varying concentrations of this compound or control vehicle for a specified duration (e.g., 72 hours).[13]

    • Post-treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.

2. Clonogenic (Colony-Forming) Assay

  • Objective: To assess the effect of a compound on the self-renewal capacity of stem and progenitor cells.

  • Protocol:

    • Primary AML cells or normal hematopoietic cells are treated with this compound (e.g., 3 µM) or control.[6][13]

    • Following treatment, cells are plated in a semi-solid methylcellulose (B11928114) medium supplemented with growth factors.

    • Cultures are incubated for 7-14 days to allow for colony formation.[13]

    • Colonies are enumerated using a microscope. A reduction in colony number indicates inhibition of clonogenic growth.

3. In Vivo Engraftment Studies (NOD/SCID Mouse Model)

  • Objective: To evaluate the in vivo efficacy of this compound on leukemia-initiating cells.

  • Protocol:

    • Primary human AML cells are treated ex vivo with this compound (e.g., 3 µM) or control.[6][8]

    • Immunocompromised NOD/SCID mice are sublethally irradiated.

    • Treated or control AML cells are injected into the mice (e.g., via tail vein).

    • After a period (e.g., 6 weeks), the mice are euthanized, and their bone marrow is harvested.[13]

    • The percentage of human AML cells (e.g., CD45+/CD33+) in the mouse bone marrow is quantified by flow cytometry to determine the level of engraftment.[13]

4. Fatty Acid Oxidation (FAO) Measurement (Seahorse Bioanalyzer)

  • Objective: To measure the rate of fatty acid oxidation by assessing oxygen consumption rates (OCR).

  • Protocol:

    • AML cells are seeded in a Seahorse XF cell culture microplate.

    • Cells are treated with this compound or a known FAO inhibitor like etomoxir.

    • The Seahorse XF Analyzer measures the OCR in real-time. A decrease in OCR after the addition of the compound indicates inhibition of mitochondrial respiration and FAO.[8]

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation AML_Lines AML Cell Lines Treatment Treat with This compound AML_Lines->Treatment Primary_AML Primary Patient AML Cells Primary_AML->Treatment ExVivo Ex Vivo Treatment of Primary AML Cells Primary_AML->ExVivo Normal_Cells Normal Hematopoietic Stem Cells (Control) Normal_Cells->Treatment Viability Viability/Apoptosis (Annexin V/PI) Treatment->Viability Clonogenic Clonogenic Assay Treatment->Clonogenic Injection Inject into NOD/SCID Mice ExVivo->Injection Engraftment Measure Human AML Cell Engraftment in Bone Marrow Injection->Engraftment

Caption: Experimental workflow for validating this compound.

Logical Framework: From FAO Inhibition to Selective Cell Death

The therapeutic rationale for this compound is based on a clear logical progression that exploits the metabolic vulnerabilities of AML cells.

G cluster_0 Metabolic Difference cluster_1 Therapeutic Intervention cluster_2 Cellular Consequence cluster_3 Clinical Outcome AML_Metabolism AML Stem Cells are Highly Dependent on Fatty Acid Oxidation (FAO) Inhibition Inhibits VLCAD, a Key FAO Enzyme Normal_Metabolism Normal Stem Cells are Less Dependent on FAO Normal_Consequence Minimal Impact on Cell Viability Normal_Metabolism->Normal_Consequence AvocatinB This compound AvocatinB->Inhibition AML_Consequence FAO Blocked -> Energy Crisis -> ROS Increase -> Apoptosis Inhibition->AML_Consequence Outcome Selective Eradication of AML Stem Cells AML_Consequence->Outcome Normal_Consequence->Outcome spared

Caption: Logical relationship of this compound's selective toxicity.

Conclusion

This compound demonstrates significant potential as a novel anti-leukemic agent that selectively targets AML cells, including the critical leukemia stem cell population, by inhibiting fatty acid oxidation.[1][6] Its high degree of selectivity for cancer cells over healthy cells and its synergistic activity with standard chemotherapeutics like Cytarabine present a compelling case for its further development.[10][14] The data strongly supports the continued investigation of this compound in clinical trials as a less toxic and more targeted therapeutic option for AML patients.[14][15]

References

A Comparative Guide to Fatty Acid Oxidation Inhibitors: Avocatin B and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic inhibitors in therapeutic development is rapidly evolving, with a particular focus on fatty acid oxidation (FAO) for its role in various pathologies, including cancer and metabolic diseases. Avocatin B, a lipid derived from avocados, has emerged as a promising FAO inhibitor with selective cytotoxicity towards cancer cells. This guide provides an objective comparison of this compound with other notable FAO inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development decisions.

Performance Comparison of FAO Inhibitors

The efficacy of FAO inhibitors can be assessed through various metrics, primarily their concentration-dependent inhibitory effects on cell viability and specific enzyme activity. The following tables summarize key quantitative data for this compound and its comparators.

InhibitorTarget(s)Cell Line / SystemIC50 / EC50Reference
This compound Fatty Acid OxidationPrimary Acute Myeloid Leukemia (AML) cells3.9 ± 2.5 µM (EC50)[1]
Etomoxir Carnitine Palmitoyltransferase 1a (CPT1a)Not specified in direct comparisonEffective at 100 µM for NADPH reduction[2]
Perhexiline Carnitine Palmitoyltransferase 1 (CPT1) & 2 (CPT2)Rat heart CPT177 µM (IC50)[3]
Rat liver CPT1148 µM (IC50)[3]
Rat heart CPT279 µM (IC50)[3]
Orlistat Pancreatic and Gastric Lipases, Fatty Acid Synthase (FASN)Not applicable (enzyme inhibitor)-[4][5]

Note: A direct comparison of this compound (10 µM) and Etomoxir (100 µM) has demonstrated that this compound is effective at a lower concentration in reducing NADPH levels in leukemia cells.[2]

Mechanism of Action and Cellular Effects

The therapeutic potential of FAO inhibitors is intrinsically linked to their mechanism of action. While all aim to disrupt fatty acid metabolism, their specific targets and downstream consequences differ significantly.

InhibitorMechanism of ActionKey Cellular Effects
This compound Inhibits mitochondrial fatty acid oxidation.[6][7]Decreases NADPH and glutathione (B108866) (GSH) levels, leading to an increase in reactive oxygen species (ROS) and subsequent ROS-dependent apoptosis in cancer cells, particularly leukemia stem cells.[6][7][8] It shows selectivity for cancer cells while sparing normal cells.[1]
Etomoxir Irreversibly inhibits Carnitine Palmitoyltransferase 1a (CPT1a), the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria.Blocks the transport of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation.[9]
Perhexiline Inhibits both Carnitine Palmitoyltransferase 1 (CPT1) and 2 (CPT2).[10][11]Reduces fatty acid metabolism and shifts energy production towards glucose utilization.[10]
Orlistat Primarily a reversible inhibitor of gastric and pancreatic lipases, preventing the absorption of dietary fats.[4][5] It also inhibits fatty acid synthase (FASN), an enzyme involved in endogenous fatty acid synthesis.[5][12]Reduces caloric intake from dietary fats and can induce apoptosis in cancer cells by inhibiting FASN.[4][12]

Signaling Pathways and Experimental Workflows

Visualizing the intricate cellular processes affected by these inhibitors and the experimental setups used to study them is crucial for a comprehensive understanding.

This compound-Induced Apoptosis Signaling Pathway

AvocatinB_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion AvocatinB This compound CPT1 CPT1 AvocatinB->CPT1 Enters via FAO Fatty Acid Oxidation AvocatinB->FAO Inhibits NADPH NADPH FAO->NADPH Produces Apoptosis Apoptosis ROS ROS NADPH->ROS Reduces ROS->Apoptosis Induces

Caption: this compound enters the mitochondria via CPT1 and inhibits fatty acid oxidation, leading to decreased NADPH, increased ROS, and apoptosis.

Experimental Workflow: Measuring Fatty Acid Oxidation using Seahorse XF Analyzer

Seahorse_Workflow A Seed cells in Seahorse XF microplate B Prepare assay medium with palmitate-BSA substrate A->B C Wash cells and replace with assay medium B->C D Equilibrate cells in a CO2-free incubator C->D E Load inhibitor compounds (e.g., Etomoxir, this compound) into the sensor cartridge D->E F Calibrate the Seahorse XF Analyzer E->F G Run the assay and measure Oxygen Consumption Rate (OCR) F->G H Inject inhibitors and other compounds (e.g., oligomycin, FCCP) during the assay G->H I Analyze data to determine FAO rates H->I

Caption: A typical workflow for assessing the impact of inhibitors on fatty acid oxidation using a Seahorse XF Analyzer.

Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining

Apoptosis_Workflow A Treat cells with FAO inhibitor or vehicle control B Harvest and wash cells with PBS A->B C Resuspend cells in 1X Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark at room temperature D->E F Add 1X Binding Buffer E->F G Analyze by flow cytometry F->G H Quantify live, apoptotic, and necrotic cell populations G->H

Caption: A standardized workflow for quantifying apoptosis and necrosis in inhibitor-treated cells using Annexin V and Propidium Iodide staining.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological clarity, detailed protocols for key assays are provided below.

Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer

Objective: To measure the rate of mitochondrial oxygen consumption linked to the oxidation of exogenous long-chain fatty acids.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose as required by the specific experimental design.

  • Palmitate-BSA Substrate (or other fatty acid of interest)

  • L-Carnitine

  • Etomoxir (as a positive control inhibitor)

  • Test compounds (e.g., this compound)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells at a predetermined optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Assay Medium Preparation: Prepare the assay medium. For a typical FAO assay, a substrate-limited medium (e.g., containing only glutamine) is used to wash the cells, followed by the addition of the FAO assay medium containing the palmitate-BSA substrate and L-carnitine.

  • Cell Plate Preparation: On the day of the assay, remove the cell culture medium and wash the cells with the pre-warmed substrate-limited medium. Finally, add the FAO assay medium to each well.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the test inhibitors (e.g., this compound, Etomoxir) and mitochondrial stress test compounds.

  • Instrument Calibration and Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then measure the oxygen consumption rate (OCR) in real-time. The pre-loaded compounds will be injected sequentially at specified time points.

  • Data Analysis: Analyze the OCR data to determine the basal FAO rate, the acute response to the inhibitor, and the maximal respiratory capacity fueled by fatty acids.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with an FAO inhibitor.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V conjugated to a fluorochrome (e.g., FITC, PE)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the FAO inhibitor at various concentrations for a specified duration. Include a vehicle-treated control group.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet with cold PBS to remove any residual medium. Centrifuge and discard the supernatant.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add the Annexin V conjugate and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 1X Annexin V Binding Buffer to each sample before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are late apoptotic or necrotic. Annexin V-negative, PI-negative cells are live.

Conclusion

This compound presents a compelling profile as a fatty acid oxidation inhibitor, particularly due to its selectivity for cancer cells and its efficacy at lower concentrations compared to established inhibitors like Etomoxir. Its mechanism, involving the induction of ROS-mediated apoptosis, offers a distinct therapeutic strategy. In contrast, inhibitors like Etomoxir and Perhexiline, which target the CPT system, and Orlistat, which acts on lipases and fatty acid synthesis, provide alternative approaches to modulating lipid metabolism. The choice of inhibitor for research or therapeutic development will ultimately depend on the specific cellular context, the desired molecular target, and the intended biological outcome. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting comparative studies and advancing the understanding of these potent metabolic modulators.

References

Comparative analysis of Avocatin B's effect on different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avocatin B, a mixture of two 17-carbon polyhydroxylated fatty alcohols derived from avocados, has emerged as a promising natural compound with selective cytotoxic activity against cancer cells. This guide provides a comparative analysis of this compound's effects on different cancer types, with a primary focus on Acute Myeloid Leukemia (AML), for which the most substantial experimental data exists. The information presented herein is intended to support further research and drug development efforts in oncology.

Quantitative Analysis of this compound's Efficacy

The anti-cancer activity of this compound has been predominantly studied in the context of AML, demonstrating significant cytotoxicity towards leukemia cells while exhibiting minimal effects on normal hematopoietic stem cells.[1] The following table summarizes the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound in various cancer cell lines.

Cancer TypeCell Line/TargetIC50/EC50 (µM)Notes
Acute Myeloid Leukemia (AML) TEX (Leukemia cell line)IC50: 3.10 ± 0.14[2]Demonstrates potent activity against AML cell lines.
OCI-AML2 (Leukemia cell line)IC50: 11.53 ± 3.32[2]
Primary AML patient cellsEC50: 3.9 ± 2.5Highlights efficacy in clinically relevant cells.
Leukemia Jurkat (T-lymphocyte cell line)IC50: ~0.5 µg/mLData from a study on an avocado oil extract rich in this compound.
Liver Cancer HepG2 (Hepatocellular carcinoma)IC50: ~0.72-0.74 µg/mLData from a study on an avocado oil extract rich in this compound.
Prostate Cancer PC-3 (Prostate adenocarcinoma)IC50: ~0.72-0.74 µg/mLData from a study on an avocado oil extract rich in this compound.
Leukemia K562 (Chronic myelogenous leukemia)IC50: ~1.0 µg/mLData from a study on an avocado oil extract rich in this compound.
Breast Cancer MCF-7 (Breast adenocarcinoma)IC50: ~1.0 µg/mLData from a study on an avocado oil extract rich in this compound.
Cervical Cancer HeLa (Cervical adenocarcinoma)IC50: ~2.5 µg/mLData from a study on an avocado oil extract rich in this compound.
Normal Cells Human Skin Fibroblasts (BJ)IC50: ~17.75 µg/mLDemonstrates selectivity for cancer cells over normal cells.
Human Epithelial Kidney (HEK-293)IC50: ~13.24 µg/mL
Chinese Hamster Lung Fibroblast (V79-4)IC50: ~11.25 µg/mL*

*Note: These IC50 values are from a study using an avocado oil extract (AVO-b) and are presented in µg/mL. The exact concentration of this compound in the extract was not specified.

While quantitative data for other cancer types such as pancreatic cancer and glioblastoma is currently limited in the scientific literature, the known mechanism of action of this compound suggests potential efficacy in cancers reliant on fatty acid oxidation for their metabolic needs.

Mechanism of Action: Inhibition of Fatty Acid Oxidation

This compound's primary anti-cancer mechanism involves the inhibition of fatty acid oxidation (FAO) within the mitochondria.[3] This targeted action exploits a metabolic vulnerability present in many cancer cells, particularly leukemia stem cells, which exhibit a greater dependence on FAO for energy production and survival compared to normal cells.[3]

The inhibition of FAO by this compound leads to a cascade of events within the cancer cell:

  • Decreased NADPH Levels: The reduction in FAO limits the production of NADPH, a critical molecule for maintaining redox balance.

  • Increased Reactive Oxygen Species (ROS): The depletion of NADPH results in an accumulation of ROS, leading to oxidative stress.

  • Induction of Apoptosis: The excessive oxidative stress triggers the intrinsic pathway of apoptosis (programmed cell death), characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF).[4]

This mitochondrial-focused mechanism contributes to the selective killing of cancer cells while sparing healthy cells.[5]

cluster_Mitochondrion Mitochondrion FAO Fatty Acid Oxidation (FAO) NADPH NADPH FAO->NADPH produces ROS Reactive Oxygen Species (ROS) NADPH->ROS reduces Apoptosis Apoptosis ROS->Apoptosis induces AvocatinB This compound AvocatinB->FAO inhibits

Caption: this compound's mechanism of action in cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late-stage apoptotic.

  • Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified to determine the extent of apoptosis induced by this compound.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., proteins involved in the FAO or apoptosis pathways).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of a compound like this compound.

A Compound Preparation (this compound) B In Vitro Studies: - Cell Line Selection - Cell Viability Assays (e.g., MTT) - Apoptosis Assays (e.g., Annexin V) A->B C Mechanism of Action Studies: - Western Blotting - FAO Assays - ROS Detection B->C E Data Analysis and Interpretation B->E C->E D In Vivo Studies (Animal Models): - Tumor Xenografts - Efficacy and Toxicity Assessment D->E F Lead Optimization and Further Development E->F

Caption: A typical experimental workflow for anti-cancer drug discovery.

Conclusion

The available evidence strongly supports the potent and selective anti-cancer activity of this compound against Acute Myeloid Leukemia. Its unique mechanism of action, targeting a metabolic vulnerability in cancer cells, presents a compelling case for its further investigation as a therapeutic agent. While robust quantitative data for other cancer types remains to be established, the fundamental reliance of many aggressive cancers on fatty acid oxidation suggests a broader potential for this compound in oncology. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate and compare the efficacy of this compound across a wider spectrum of malignancies, ultimately paving the way for its potential clinical application.

References

A Comparative Analysis of Natural Avocatin B: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avocatin B, a unique lipid molecule derived from avocados, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology and metabolic diseases. This guide provides a comprehensive comparison of the known efficacy of natural this compound, supported by experimental data, with a forward-looking perspective on the potential role of a synthetic counterpart. To date, published research has focused exclusively on this compound extracted from natural sources, and comparative efficacy studies with a synthetic version are not yet available in the scientific literature.

I. Overview of this compound's Biological Activity

Natural this compound is a mixture of two 17-carbon polyhydroxylated fatty alcohols, avocadene (B107707) and avocadyne (B107709).[1] It is a rare odd-numbered carbon lipid that cannot be endogenously synthesized by humans.[2] The primary mechanism of action of this compound is the inhibition of fatty acid oxidation (FAO) in mitochondria.[3][4] This targeted disruption of cellular metabolism forms the basis of its selective cytotoxicity against cancer cells and its beneficial effects on metabolic disorders.

II. Efficacy in Acute Myeloid Leukemia (AML)

This compound has demonstrated significant promise as a therapeutic agent for Acute Myeloid Leukemia (AML). Studies have shown that it selectively targets and eliminates AML cells, including leukemia stem cells, while sparing healthy hematopoietic stem cells.[5]

Key Findings:
  • Selective Cytotoxicity: this compound induces apoptosis (programmed cell death) in primary AML cells.[6]

  • Mitochondrial Targeting: The anti-leukemic activity of this compound is dependent on its accumulation in the mitochondria, facilitated by the enzyme carnitine palmitoyltransferase 1 (CPT1).[6]

  • Mechanism of Action: By inhibiting FAO, this compound leads to a reduction in NADPH levels and an increase in reactive oxygen species (ROS), ultimately triggering ROS-dependent apoptosis in leukemia cells.[3][5]

  • VLCAD Inhibition: this compound has been shown to inhibit very-long-chain acyl-CoA dehydrogenase (VLCAD), an enzyme that is overexpressed in AML cells and is critical for their metabolism.[7]

Quantitative Data Summary
Cell TypeAssayEndpointResultReference
TEX Leukemia CellsMTS AssayIC503.10 ± 0.14 µM (for Avocadyne)[1]
OCI-AML2 CellsMTS AssayIC5011.53 ± 3.32 µM (for Avocadyne)[1]
Primary AML CellsAnnexin V/PI AssayEC501.5 - 5.0 µM[6]
Normal Peripheral Blood Stem CellsViability AssayEffectNo effect at concentrations up to 20 µM[6]

III. Efficacy in Metabolic Diseases

This compound has also been investigated for its potential to address metabolic disorders such as obesity and insulin (B600854) resistance.

Key Findings:
  • Improved Insulin Sensitivity: In mouse models of diet-induced obesity, oral administration of this compound led to improved glucose tolerance, glucose utilization, and insulin sensitivity.[4][8]

  • Inhibition of Incomplete Fatty Acid Oxidation: this compound counters incomplete fatty acid oxidation in skeletal muscle and the pancreas, a process linked to insulin resistance.[8]

  • Safety in Humans: A human clinical study demonstrated that this compound as a dietary supplement was safely absorbed and well-tolerated.[8]

Experimental Workflow for In Vivo Obesity Study

cluster_induction Obesity and Insulin Resistance Induction cluster_treatment Treatment Phase cluster_outcome Outcome Measurement Induction Mice fed a high-fat diet for 8 weeks Treatment_Group This compound added to high-fat diet for 5 weeks Induction->Treatment_Group Control_Group Control group continues high-fat diet Induction->Control_Group Weight Weight Measurement Treatment_Group->Weight Insulin_Sensitivity Insulin Sensitivity Testing Treatment_Group->Insulin_Sensitivity Control_Group->Weight Control_Group->Insulin_Sensitivity

Caption: Workflow for evaluating this compound in a diet-induced obesity mouse model.

IV. Signaling Pathway of this compound in AML Cells

AvocatinB This compound Mitochondria Mitochondria AvocatinB->Mitochondria FAO Fatty Acid Oxidation (FAO) Mitochondria->FAO inhibition NADPH NADPH FAO->NADPH decreased production ROS Reactive Oxygen Species (ROS) FAO->ROS increased production Apoptosis Apoptosis ROS->Apoptosis induces

Caption: Signaling pathway of this compound leading to apoptosis in AML cells.

V. Experimental Protocols

Extraction and Purification of Natural this compound

A common method for isolating this compound from avocado seeds involves the following steps:[2][5]

  • Mechanical Processing: Avocado seeds are ground to increase the surface area for extraction.

  • Solvent Extraction: Organic solvents such as ethyl acetate (B1210297) or hexane (B92381) are used to dissolve the lipid compounds, including this compound.

  • Saponification: The extract is treated with an alkali to remove impurities.

  • Purification: Advanced chromatographic techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for the final isolation and purification of this compound.

In Vitro AML Cell Viability Assay

The cytotoxic activity of this compound on AML cells is often determined using the following protocol:[6]

  • Cell Culture: AML cell lines (e.g., TEX, OCI-AML2) or primary patient-derived AML cells are cultured in appropriate media.

  • Treatment: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using methods such as the MTS assay or Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of this compound.

VI. Synthetic vs. Natural this compound: A Future Perspective

Currently, there is a lack of published data on the total synthesis of this compound and its biological efficacy. The development of a synthetic route to this compound would be a significant advancement for several reasons:

  • Standardization and Purity: A synthetic product would offer high purity and batch-to-batch consistency, which can be a challenge with natural extracts where the concentration of bioactive compounds can vary.[8]

  • Scalability: Chemical synthesis could provide a more scalable and reliable supply of this compound for extensive preclinical and clinical research, overcoming potential limitations of natural sourcing.

  • Structural Analogs: A synthetic platform would enable the creation of structural analogs of this compound. This could lead to the development of derivatives with improved potency, selectivity, or pharmacokinetic properties.

Future research should prioritize the development of a viable synthetic pathway for this compound. Once achieved, direct, head-to-head comparative studies will be crucial to determine if synthetic this compound exhibits equivalent or superior efficacy to its natural counterpart. Such studies would follow similar experimental protocols as outlined above, ensuring a direct comparison of their anti-leukemic and metabolic regulatory properties.

VII. Conclusion

Natural this compound has demonstrated compelling preclinical efficacy as a selective anti-leukemic agent and a modulator of metabolic dysfunction. Its unique mechanism of targeting mitochondrial fatty acid oxidation presents a promising avenue for the development of new therapies. While the current body of research is based on the natural extract, the potential for a synthetic version of this compound holds great promise for advancing this molecule towards clinical application. The development and comparative evaluation of synthetic this compound is a critical next step for the research community.

References

A Comparative Guide to the Mechanism of Action of Avocatin B and Alternatives in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Avocatin B with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The information is supported by experimental data to offer an objective assessment of their performance.

Quantitative Comparison of Anti-Leukemic Activity

The following table summarizes the cytotoxic efficacy of this compound and its alternatives against AML cells. This compound demonstrates selective toxicity towards leukemia cells while sparing normal hematopoietic cells.

Compound/DrugTargetCell TypeEfficacy (IC50/EC50)Effect on Normal CellsReference
This compound Fatty Acid Oxidation (FAO)Primary AML cells1.5 - 5.0 µMNo effect on viability of normal peripheral blood stem cells at concentrations up to 20µM.[1][1]
TEX (AML cell line)3.10 ± 0.14 µM-[2]
OCI-AML2 (AML cell line)11.53 ± 3.32 µM-[2]
Etomoxir (B15894) Carnitine Palmitoyltransferase 1 (CPT1)Rat hepatocytes~2000 nM-[3]
Human T-cellsCauses severe oxidative stress above 5 µM-[4]
Sorafenib FLT3, RAF-1, VEGFR, c-KIT, PDGFR, ERKFLT3-ITD AML cells69.3 ng/mL-[5]
Cytarabine (B982) (Ara-C) DNA SynthesisHL-60 (promyelocytic leukemia cell line)Induces cell cycle arrest at 2.5 µM and 15 µMCytotoxic to rapidly dividing cells, including some healthy cells.[6]

Mechanisms of Action: A Comparative Overview

This section details the distinct mechanisms through which this compound and its alternatives exert their anti-leukemic effects.

This compound: Targeting Mitochondrial Fatty Acid Oxidation

This compound, a lipid derived from avocados, selectively induces apoptosis in AML stem cells by targeting a key metabolic vulnerability.[7][8] Its mechanism is centered on the inhibition of fatty acid oxidation (FAO) within the mitochondria.[5][7][9]

The key steps in this compound's mechanism of action are:

  • Mitochondrial Accumulation: this compound enters the mitochondria, a process dependent on the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[5][9][10]

  • Inhibition of Fatty Acid Oxidation (FAO): Once inside the mitochondria, this compound inhibits FAO.[5][7][9]

  • Decreased NADPH and Increased ROS: The inhibition of FAO leads to a reduction in the levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and an increase in reactive oxygen species (ROS).[5][7][10]

  • Induction of Apoptosis: The elevated ROS levels trigger mitochondria-mediated apoptosis, characterized by the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF).[5][7][10]

  • AMPK Activation: this compound has also been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[11]

AvocatinB_Mechanism cluster_cell AML Cell cluster_mito Mitochondrion AvocatinB_in This compound CPT1 CPT1 AvocatinB_in->CPT1 Enters via FAO Fatty Acid Oxidation (FAO) AvocatinB_in->FAO Inhibits AMPK AMPK Activation AvocatinB_in->AMPK NADPH NADPH FAO->NADPH Produces ROS ROS FAO->ROS Suppresses Apoptosis Apoptosis ROS->Apoptosis Induces AvocatinB_out This compound AvocatinB_out->AvocatinB_in

Caption: this compound's mechanism of action in AML cells.
Alternative Therapeutic Strategies

  • Etomoxir: This is an irreversible inhibitor of CPT1, thereby blocking the entry of long-chain fatty acids into the mitochondria for oxidation.[12] While it has been used experimentally to sensitize leukemia cells to apoptosis, its clinical use has been hampered by hepatotoxicity.[12][13]

  • ST1326: A novel CPT1a inhibitor that has shown anti-leukemic activity by inducing mitochondrial damage and apoptosis in AML cells.[9][14] It is reported to be effective at lower concentrations than other common inhibitors.[9]

  • Cytarabine (Ara-C): A cornerstone of AML chemotherapy, Ara-C is a pyrimidine (B1678525) analog.[15][16] It gets incorporated into DNA during the S phase of the cell cycle, inhibiting DNA polymerase and leading to chain termination and cell death.[15][16][17] Its action is not specific to cancer cells and affects all rapidly dividing cells.[16]

  • FLT3 Inhibitors (e.g., Sorafenib, Gilteritinib): FMS-like tyrosine kinase 3 (FLT3) mutations are common in AML and drive leukemogenesis.[7][18] FLT3 inhibitors are classified into Type I and Type II, which either bind to the active or inactive conformation of the FLT3 receptor, respectively, to block its signaling.[7]

  • IDH Inhibitors (e.g., Ivosidenib, Enasidenib): Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) occur in a significant portion of AML patients and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[19][20][21] IDH inhibitors block the mutant enzymes, reduce 2-HG levels, and promote myeloid differentiation.[19][20][22]

Alternatives_Mechanism cluster_fao FAO Inhibitors cluster_chemo Chemotherapy cluster_targeted Targeted Therapy Etomoxir Etomoxir CPT1 CPT1 Etomoxir->CPT1 Inhibits ST1326 ST1326 ST1326->CPT1 Inhibits AraC Cytarabine (Ara-C) DNAsynth DNA Synthesis AraC->DNAsynth Inhibits FLT3i FLT3 Inhibitors FLT3 FLT3 Receptor FLT3i->FLT3 Inhibits IDHi IDH Inhibitors mIDH Mutant IDH1/2 IDHi->mIDH Inhibits

Caption: Mechanisms of action for alternative AML therapies.

Experimental Protocols

This section outlines the methodologies for key experiments used to validate the mechanism of action of this compound.

Cell Viability and Apoptosis Assays
  • Objective: To determine the cytotoxic and apoptotic effects of the compound on AML and normal cells.

  • Methodology:

    • Cell Culture: AML cell lines (e.g., TEX, OCI-AML2) and primary patient-derived AML cells are cultured under standard conditions. Normal hematopoietic stem cells are used as a control.

    • Treatment: Cells are treated with varying concentrations of this compound or control vehicle for a specified duration (e.g., 72 hours).

    • Viability Assessment (MTS Assay): Cell viability is measured using the MTS assay, where the reduction of a tetrazolium compound to a colored formazan (B1609692) product by viable cells is quantified spectrophotometrically.

    • Apoptosis Assessment (Annexin V/Propidium Iodide Staining): Apoptosis is quantified by flow cytometry after staining cells with Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells).[23]

Measurement of Fatty Acid Oxidation (FAO)
  • Objective: To quantify the inhibitory effect of the compound on FAO.

  • Methodology (Seahorse XF Analyzer):

    • Cell Seeding: AML cells are seeded in a Seahorse XF microplate.

    • Treatment: Cells are treated with the compound (e.g., 10 µM this compound) or a known FAO inhibitor like Etomoxir as a positive control.[24]

    • Oxygen Consumption Rate (OCR) Measurement: The Seahorse XF Analyzer measures the OCR in real-time. A decrease in OCR after the addition of an exogenous fatty acid substrate (e.g., palmitate) indicates inhibition of FAO.[11][24]

Measurement of Reactive Oxygen Species (ROS)
  • Objective: To measure the intracellular levels of ROS following treatment.

  • Methodology (Flow Cytometry):

    • Cell Treatment: AML cells are treated with the compound for various time points.

    • Staining: Cells are incubated with a fluorescent ROS indicator dye such as Dihydrorhodamine 123 (DHR) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[25]

    • Flow Cytometry Analysis: The fluorescence intensity of the cells, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.[25]

Experimental_Workflow cluster_assays Experimental Assays start Start: AML & Normal Cells treatment Treatment: This compound / Control start->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis fao Fatty Acid Oxidation (Seahorse XF) treatment->fao ros ROS Measurement (Flow Cytometry) treatment->ros end End: Data Analysis & Comparison viability->end apoptosis->end fao->end ros->end

Caption: General experimental workflow for cross-validation.

Conclusion

This compound presents a promising therapeutic strategy for AML by selectively targeting the metabolic vulnerability of leukemia stem cells through the inhibition of mitochondrial fatty acid oxidation. This mechanism of action is distinct from standard chemotherapy and other targeted therapies. The experimental data consistently demonstrates its efficacy in inducing apoptosis in AML cells while sparing normal cells. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in a clinical setting.

References

Avocatin B and Insulin Resistance: A Comparative Analysis of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Avocatin B's Potential in Ameliorating Insulin (B600854) Resistance Compared to the Established First-Line Therapy, Metformin (B114582).

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Insulin resistance is a critical pathological state and a precursor to type 2 diabetes, affecting a significant portion of the global population. The quest for novel therapeutic agents to address this condition is ongoing. This compound, a unique lipid molecule derived from avocados, has emerged as a potential candidate, with preliminary studies suggesting a beneficial impact on insulin sensitivity. This guide provides an objective comparison of this compound with metformin, the most widely prescribed oral hypoglycemic agent for insulin resistance and type 2 diabetes. It is important to note that while the data on this compound is promising, it primarily originates from a single research group, and independent verification is currently lacking.

Mechanism of Action: A Tale of Two Pathways

This compound and metformin appear to improve insulin sensitivity through distinct, yet potentially complementary, mechanisms.

This compound: Targeting Fatty Acid Oxidation

Research suggests that this compound's primary mechanism of action involves the inhibition of fatty acid oxidation (FAO) in mitochondria, particularly in skeletal muscle and the pancreas.[1][2][3] In states of insulin resistance, excess fatty acids can lead to incomplete FAO, resulting in the accumulation of lipid metabolites that interfere with insulin signaling. By inhibiting FAO, this compound is proposed to alleviate this "lipotoxicity," thereby improving the cellular response to insulin.

Metformin: A Multi-pronged Approach

Metformin's mechanism of action is more complex and multifaceted. A primary effect is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK helps to reduce hepatic glucose production and increase glucose uptake in peripheral tissues. Metformin also influences fatty acid metabolism, although its effects are context-dependent. Some studies suggest it promotes fatty acid oxidation, while others indicate it may counter the insulin-induced suppression of this process.

Preclinical and Clinical Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and metformin. It is crucial to highlight that the efficacy data for this compound is derived from preclinical mouse models, while the metformin data includes extensive human clinical trials.

Table 1: Preclinical Efficacy in Diet-Induced Obese Mice
ParameterThis compoundMetformin
Study Design C57BL/6J mice on a high-fat diet (60% kcal from fat) for 8 weeks, followed by 5 weeks of treatment.[4][5]Data from comparable mouse models of diet-induced obesity.
Dosage 100 mg/kg body weight, administered orally twice weekly.[1]Typical doses range from 50 to 300 mg/kg/day orally.
Body Weight AvoB-treated mice weighed significantly less than the high-fat diet control group.[2][6]Metformin has been shown to reduce body weight gain in diet-induced obese mice.
Glucose Tolerance Significantly improved glucose tolerance observed in this compound-treated mice.[3]Metformin consistently improves glucose tolerance in preclinical models.
Insulin Sensitivity Showed greater insulin sensitivity compared to the control group.[2][6]Metformin is a well-established insulin-sensitizing agent in animal models.
Table 2: Human Clinical Data
ParameterThis compoundMetformin
Study Design Phase 1 randomized, double-blind, placebo-controlled trial in healthy participants over 60 days.[1][4]Numerous large-scale, long-term randomized controlled trials in patients with insulin resistance and type 2 diabetes.
Dosage 50 mg or 200 mg per day.[1][4]Typical starting dose is 500 mg once or twice daily, up to a maximum of 2550 mg per day.
Efficacy Weight reductions were observed but were not statistically significant.[2][6] Efficacy in improving insulin resistance in humans has not yet been reported.Clinically significant improvements in glycemic control and insulin sensitivity (e.g., HOMA-IR). Can reduce HbA1c by 1-2%.
Safety & Tolerability Well-tolerated with no significant adverse effects on kidney, liver, or skeletal muscle.[2][6]Generally well-tolerated. Common side effects are gastrointestinal (e.g., diarrhea, nausea). A rare but serious side effect is lactic acidosis. Long-term use can be associated with vitamin B12 deficiency.

Experimental Protocols

This compound: Diet-Induced Obesity Mouse Model

The key preclinical study on this compound's effect on insulin resistance utilized a diet-induced obesity mouse model.[4][5]

  • Animals: Male C57BL/6J mice.[3]

  • Diet: Mice were fed a high-fat diet (HFD), with 60% of kilocalories derived from lard, for a period of 8 weeks to induce obesity and insulin resistance.[5]

  • Treatment: Following the 8-week HFD period, mice were randomly assigned to receive either this compound (100 mg/kg body weight) or a vehicle control, administered orally twice a week for 5 weeks, while continuing the HFD.[1][3]

  • Outcome Measures:

    • Body Weight: Monitored throughout the study.

    • Glucose Tolerance Test (GTT): Performed to assess the ability to clear a glucose load from the blood.

    • Insulin Tolerance Test (ITT): Conducted to evaluate insulin sensitivity.

Visualizing the Pathways and Processes

Signaling Pathways

cluster_AvocatinB This compound Pathway cluster_Metformin Metformin Pathway AvocatinB This compound Mitochondria Mitochondria AvocatinB->Mitochondria FAO Fatty Acid Oxidation Mitochondria->FAO inhibits Lipotoxicity Lipotoxicity InsulinSignaling Insulin Signaling Pathway FAO->InsulinSignaling relieves impairment Lipotoxicity->InsulinSignaling impairs InsulinSensitivity Improved Insulin Sensitivity InsulinSignaling->InsulinSensitivity Metformin Metformin AMPK AMPK Metformin->AMPK activates HepaticGlucose Hepatic Glucose Production AMPK->HepaticGlucose inhibits GlucoseUptake Peripheral Glucose Uptake AMPK->GlucoseUptake stimulates InsulinSensitivity_Met Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity_Met

Caption: Comparative signaling pathways of this compound and Metformin in improving insulin sensitivity.

Experimental Workflow: this compound Mouse Study

start Start: C57BL/6J Mice diet 8 Weeks High-Fat Diet (60% kcal from fat) start->diet randomize Randomization diet->randomize treatment_avo 5 Weeks Treatment: This compound (100 mg/kg) twice weekly randomize->treatment_avo Group 1 treatment_control 5 Weeks Treatment: Vehicle Control twice weekly randomize->treatment_control Group 2 outcome Outcome Measurement: Body Weight, GTT, ITT treatment_avo->outcome treatment_control->outcome

Caption: Experimental workflow for the preclinical evaluation of this compound in a diet-induced obesity mouse model.

Conclusion and Future Directions

This compound presents a novel and targeted approach to addressing insulin resistance by inhibiting fatty acid oxidation. Preclinical data in mice are encouraging, demonstrating improvements in body weight, glucose tolerance, and insulin sensitivity. Furthermore, a phase 1 human trial has indicated a favorable safety profile.

However, a direct comparison with metformin underscores the nascent stage of this compound research. Metformin is a well-established, first-line therapy with a vast body of clinical evidence supporting its efficacy and safety in diverse populations. The most significant limitation for this compound is the current lack of independent verification of the initial findings.

For researchers and drug development professionals, this compound represents an intriguing early-stage compound. The next critical steps for advancing its potential are:

  • Independent Replication: Studies by other research groups are essential to validate the initial findings.

  • Efficacy Trials in Humans: Well-designed, placebo-controlled clinical trials are needed to determine if the promising preclinical results translate to improved insulin sensitivity and glycemic control in humans with insulin resistance or type 2 diabetes.

  • Head-to-Head Comparison Trials: Eventually, direct comparative studies against established therapies like metformin will be necessary to ascertain its relative efficacy and place in therapy.

References

A Comparative Study of Avocatin B from Different Avocado Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avocatin B, a unique mixture of polyhydroxylated fatty alcohols (PFAs) derived from avocados, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology and metabolic diseases. This guide provides a comparative overview of this compound from different avocado cultivars, supported by experimental data and detailed protocols for its extraction, quantification, and bioactivity assessment.

Introduction to this compound

This compound is a naturally occurring lipid mixture composed of two 17-carbon PFAs: avocadene (B107707) and avocadyne (B107709).[1] These compounds have demonstrated potent bioactivity, most notably the ability to selectively target and eliminate cancer stem cells, particularly in acute myeloid leukemia (AML), while sparing healthy cells.[1] The primary mechanism of action involves the inhibition of fatty acid oxidation (FAO) in the mitochondria of cancer cells. This disruption of cellular metabolism leads to an increase in reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death).

Comparative Analysis of this compound Content in Avocado Cultivars

Table 1: Quantitative Analysis of this compound Components in 'Hass' Avocado

CompoundPlant PartMean Amount (mg/g of avocado)
AvocadynePulp0.18 ± 0.04[3]
Seed0.41 ± 0.02[3]
AvocadenePulp0.22 ± 0.04[3]
Seed0.43 ± 0.04[3]

Data presented is based on a study utilizing a sensitive liquid chromatography-mass spectrometry (LC-MS) method for quantification.[3][4]

It is important to note that while 'Fuerte' is mentioned as a primary source of this compound alongside 'Hass', specific quantitative comparisons are lacking.[2] Further research is required to quantify the avocadene and avocadyne content in 'Fuerte', 'Bacon', 'Reed', and other avocado cultivars to establish a comprehensive comparative profile.

Experimental Protocols

Extraction and Quantification of this compound

A robust and sensitive method for the extraction and quantification of avocadene and avocadyne from avocado tissues has been established using LC-MS.[3][4]

Protocol: LC-MS Quantification of Avocadene and Avocadyne

  • Sample Preparation:

    • Obtain fresh avocado pulp or seed material from the desired cultivar.

    • Lyophilize (freeze-dry) the material to remove water.

    • Grind the lyophilized material into a fine powder.

  • Lipid Extraction (Folch Method):

    • Homogenize the powdered sample in a chloroform (B151607):methanol (2:1, v/v) solution.

    • Filter the homogenate to remove solid particles.

    • Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Saponification (Optional but recommended for higher yield):

    • Dissolve the lipid extract in a methanolic potassium hydroxide (B78521) solution.

    • Heat the mixture to hydrolyze esterified forms of avocadene and avocadyne.

    • Neutralize the solution and extract the non-saponifiable fraction containing the free PFAs.

  • LC-MS Analysis:

    • Chromatography:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry:

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Monitor for the specific m/z ratios of avocadene and avocadyne.

    • Quantification:

      • Generate a standard curve using purified avocadene and avocadyne standards.

      • Calculate the concentration of each compound in the sample based on the standard curve. The linear response range for this method is typically 0.1-50 μM.[3][4]

Bioactivity Assay: Inhibition of Fatty Acid Oxidation

The primary mechanism of this compound's anticancer activity is the inhibition of FAO. This can be measured using several methods, including the Seahorse XF Analyzer and radiolabeled fatty acid oxidation assays.

Protocol 1: Seahorse XF Fatty Acid Oxidation Assay

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells.

  • Cell Culture: Plate cancer cells (e.g., AML cell lines) in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Medium Preparation: Prepare a low-buffered, serum-free medium supplemented with L-carnitine and a low concentration of glucose.

  • Treatment: Treat the cells with different concentrations of this compound or a vehicle control for a specified period.

  • Substrate Injection: Use the Seahorse XF Analyzer to inject a long-chain fatty acid (e.g., palmitate conjugated to BSA) as the primary fuel source.

  • OCR Measurement: Monitor the OCR in real-time before and after the addition of the fatty acid substrate. A decrease in OCR in this compound-treated cells compared to the control indicates inhibition of FAO.

  • Mitochondrial Stress Test (Optional): Subsequently inject oligomycin, FCCP, and rotenone/antimycin A to assess ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

Protocol 2: Radiolabeled Palmitate Fatty Acid Oxidation Assay

This method directly measures the oxidation of a radiolabeled fatty acid.

  • Cell Culture: Culture cells in appropriate plates.

  • Treatment: Treat cells with this compound or a vehicle control.

  • Labeling: Add [14C]-palmitate to the culture medium.

  • Incubation: Incubate the cells to allow for the uptake and oxidation of the radiolabeled palmitate.

  • CO2 Trapping: The oxidation of [14C]-palmitate releases 14CO2. Trap the evolved 14CO2 using a filter paper soaked in a trapping agent (e.g., NaOH).

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter. A reduction in the amount of trapped 14CO2 in this compound-treated cells indicates FAO inhibition.

Visualizing the Mechanism and Workflow

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in cancer cells.

AvocatinB_Pathway Mechanism of this compound-induced apoptosis in cancer cells. cluster_Mitochondrion Mitochondrion FAO Fatty Acid Oxidation (FAO) AcetylCoA Acetyl-CoA FAO->AcetylCoA NADPH NADPH FAO->NADPH CPT1 CPT1 CPT1->FAO FattyAcids Fatty Acids FattyAcids->CPT1 TCA TCA Cycle AcetylCoA->TCA TCA->NADPH ROS ↑ Reactive Oxygen Species (ROS) NADPH->ROS Apoptosis Apoptosis ROS->Apoptosis AvocatinB This compound AvocatinB->FAO Inhibition

Caption: this compound inhibits fatty acid oxidation, leading to increased ROS and apoptosis.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow for a comparative study of this compound from different avocado cultivars.

Experimental_Workflow Workflow for a comparative study of this compound. cluster_Cultivars Avocado Cultivars Hass Hass Extraction Extraction of Total Lipids Hass->Extraction Fuerte Fuerte Fuerte->Extraction Bacon Bacon Bacon->Extraction Reed Reed Reed->Extraction Quantification LC-MS Quantification of Avocadene & Avocadyne Extraction->Quantification Bioactivity Bioactivity Assays (FAO Inhibition) Quantification->Bioactivity DataAnalysis Comparative Data Analysis Bioactivity->DataAnalysis

Caption: A workflow for comparing this compound from different avocado cultivars.

Conclusion

This compound holds significant promise as a therapeutic agent. While the 'Hass' cultivar has been the primary focus of research, this guide highlights the need for comparative studies across a broader range of avocado varieties. The provided protocols for extraction, quantification, and bioactivity assessment offer a standardized framework for researchers to expand our understanding of this potent natural product. Future investigations into the this compound content of cultivars like 'Fuerte', 'Bacon', and 'Reed' will be crucial for optimizing its potential as a therapeutic and for identifying cultivars with the highest yields.

References

Unveiling the Synergistic Potential of Avocatin B in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research highlights the promising synergistic effects of Avocatin B, a lipid derived from avocados, when used in combination with other therapeutic compounds, particularly in the treatment of Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of this compound's performance with other agents, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Synergistic Ant-Cancer Activity in Acute Myeloid Leukemia

This compound has demonstrated significant synergistic anticancer effects when combined with the standard chemotherapy agent cytarabine (B982) (AraC) in AML cell lines. This is particularly noteworthy in the context of the bone marrow microenvironment, which is known to confer chemoresistance.

A key study investigated the effects of this combination on various AML cell lines, including THP-1, U937, and MOLM13. The findings revealed that this compound enhances the apoptotic efficacy of cytarabine, a phenomenon that is even more pronounced in a co-culture system with bone marrow adipocytes, which mimics the protective tumor microenvironment.[1][2]

Quantitative Analysis of Synergy

The synergistic interaction between this compound and cytarabine was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The study reported the following CI values for the combination of this compound and cytarabine in THP-1 AML cells:

ConditionCombination Index (CI)Interpretation
Mono-culture0.7Synergy
Adipocyte co-culture0.4Strong Synergy

These results clearly demonstrate that this compound and cytarabine work together to produce a greater anti-leukemic effect than the sum of their individual effects.[1] The synergy was observed across different AML cell lines and was particularly effective in overcoming the protective effects of the bone marrow microenvironment.[1][2]

Mechanism of Synergistic Action

The synergistic effect of the this compound and cytarabine combination is attributed to the induction of reactive oxygen species (ROS).[1] this compound's primary mechanism of action is the inhibition of fatty acid oxidation (FAO) in the mitochondria of cancer cells.[3][4][5][6] This leads to an increase in intracellular ROS levels, which in turn triggers programmed cell death, or apoptosis.

When combined with cytarabine, a DNA synthesis inhibitor, the increase in ROS production is heightened, leading to enhanced cancer cell killing.[1] This dual-pronged attack on cancer cell metabolism and DNA replication machinery proves to be a highly effective strategy.

Below is a diagram illustrating the proposed synergistic mechanism of this compound and cytarabine.

SynergyMechanism Synergistic Mechanism of this compound and Cytarabine cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus This compound This compound FAO Fatty Acid Oxidation This compound->FAO inhibits ROS Reactive Oxygen Species Apoptosis Apoptosis ROS->Apoptosis induces Cytarabine Cytarabine DNA_Synthesis DNA Synthesis Cytarabine->DNA_Synthesis inhibits DNA_Synthesis->Apoptosis contributes to ExperimentalWorkflow Experimental Workflow for Synergy Assessment Start Start Cell_Culture AML Cell Culture (Mono-culture or Co-culture) Start->Cell_Culture Drug_Treatment Treatment with this compound, Cytarabine, or Combination Cell_Culture->Drug_Treatment Incubation 48-hour Incubation Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (Trypan Blue) Incubation->Viability_Assay ROS_Measurement ROS Measurement (Flow Cytometry) Incubation->ROS_Measurement Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Viability_Assay->Synergy_Analysis End End Synergy_Analysis->End ROS_Measurement->End

References

Replicating Key Findings from Foundational Avocatin B Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the key findings from foundational studies on Avocatin B, a novel anti-cancer agent derived from avocados. This document summarizes critical data, details experimental protocols for replication, and visualizes the underlying mechanisms of action to support further investigation and development.

This compound, a mixture of two 17-carbon polyhydroxylated fatty alcohols, has emerged as a promising therapeutic candidate, particularly for Acute Myeloid Leukemia (AML). Foundational research, spearheaded by Dr. Paul Spagnuolo and colleagues, has demonstrated its selective cytotoxicity against AML cells, including leukemia stem cells, while sparing healthy hematopoietic cells. The primary mechanism of action identified is the inhibition of fatty acid oxidation (FAO) within the mitochondria of cancer cells. This guide aims to provide the necessary details to understand and potentially replicate these pivotal findings.

Comparative Analysis of this compound's Efficacy

The foundational studies on this compound have established its potent and selective anti-leukemic activity. The following tables summarize the key quantitative data from this research, providing a baseline for comparative analysis.

Cell Line / Sample TypeEC50 (µM) of this compoundCitation
AML Cell Lines
TEX1.27[1]
OCI-AML225.20[1]
KG1A25.43[1]
JURKAT9.97[1]
Primary Cells
Primary AML Patient Cells (n=6)3.9 ± 2.5[1]
Normal Peripheral Blood Stem Cells (n=4)>20 (No effect at concentrations as high as 20µM)[2]

Table 1: Comparative EC50 Values of this compound in AML and Normal Cells. The half-maximal effective concentration (EC50) values demonstrate the potent cytotoxicity of this compound against various AML cell lines and primary patient cells, while highlighting its selectivity with no significant effect on normal blood stem cells.[1][2]

Experimental ConditionEffect of this compoundQuantitative FindingCitation
Clonogenic Growth (AML Progenitor Cells) Inhibition of colony formationSignificant reduction at 3 µM[2]
Clonogenic Growth (Normal Hematopoietic Stem Cells) No effect on colony formationNo significant change at 3 µM[2]
In Vivo AML Engraftment (NOD/SCID Mice) Reduced engraftment of primary AML cellsSignificant reduction in human AML cells in bone marrow after treatment with 3 µM this compound[1]
Fatty Acid Oxidation (TEX cells) Inhibition of oxygen consumption>40% reduction in oxygen consumption at 10 µM[2]
NADPH Levels (TEX cells) Reduction in NADPH~50% reduction[2]

Table 2: Summary of Key Functional Effects of this compound. This table outlines the impact of this compound on critical cellular functions, demonstrating its ability to selectively inhibit the growth and survival of AML cells both in vitro and in vivo.[1][2]

Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for the principal experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on AML cell lines.

  • Cell Seeding: Plate AML cells (e.g., TEX, OCI-AML2) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

  • Treatment: Add varying concentrations of this compound (typically ranging from 0.1 to 50 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Treat AML cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Fatty Acid Oxidation (FAO) Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) to assess the impact of this compound on fatty acid oxidation.

  • Cell Seeding: Seed AML cells in a Seahorse XF cell culture microplate.

  • Pre-incubation: Pre-incubate cells with this compound (e.g., 10 µM) or a known FAO inhibitor like etomoxir (B15894) (as a positive control).

  • Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with substrates for FAO (e.g., palmitate-BSA).

  • Seahorse Analysis: Place the microplate in the Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: The OCR is measured in real-time. A decrease in OCR in the presence of this compound after the addition of the fatty acid substrate indicates inhibition of FAO.

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the intracellular levels of ROS.

  • Cell Treatment: Treat AML cells with this compound (e.g., 10 µM).

  • Staining: Add a ROS-sensitive fluorescent probe (e.g., DCFDA) to the cell culture and incubate.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.

In Vivo Leukemia Engraftment Model (NOD/SCID Mice)

This model assesses the effect of this compound on the ability of AML cells to establish and proliferate in an in vivo setting.

  • Cell Preparation: Isolate primary AML cells from patient samples.

  • Treatment: Treat the primary AML cells ex vivo with this compound (e.g., 3 µM) or a vehicle control.

  • Transplantation: Inject the treated or control AML cells into sublethally irradiated NOD/SCID mice.

  • Monitoring: Monitor the mice for signs of disease progression.

  • Analysis: After a set period (e.g., 6-8 weeks), euthanize the mice and analyze the bone marrow, spleen, and peripheral blood for the presence of human AML cells (e.g., using flow cytometry for human CD45 marker). A reduction in the percentage of human AML cells in the this compound-treated group compared to the control group indicates an inhibition of engraftment.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

AvocatinB_Pathway cluster_outside Extracellular cluster_cell AML Cell cluster_mito Mitochondrion AvocatinB This compound AvocatinB_in This compound AvocatinB->AvocatinB_in Enters Cell and Mitochondria FAO Fatty Acid Oxidation (FAO) NADPH NADPH FAO->NADPH Reduces ROS ↑ Reactive Oxygen Species (ROS) NADPH->ROS Leads to (reduced scavenging) Apoptosis Apoptosis ROS->Apoptosis AvocatinB_in->FAO Inhibits

Caption: this compound's mechanism of action in AML cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start AML Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis fao FAO Assay (Seahorse) treatment->fao ros ROS Assay treatment->ros data_analysis_vitro Data Analysis: EC50, % Apoptosis, OCR, ROS levels viability->data_analysis_vitro apoptosis->data_analysis_vitro fao->data_analysis_vitro ros->data_analysis_vitro start_vivo Primary AML Cells treatment_vivo Ex vivo treatment with this compound start_vivo->treatment_vivo injection Inject into NOD/SCID Mice treatment_vivo->injection monitoring Monitor Disease Progression injection->monitoring analysis_vivo Analyze Bone Marrow for Human AML Cells monitoring->analysis_vivo data_analysis_vivo Data Analysis: % Engraftment analysis_vivo->data_analysis_vivo

Caption: A typical experimental workflow for evaluating this compound.

References

Avocatin B: A Comparative Analysis of its Metabolic Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avocatin B, a unique lipid molecule derived from avocados, has emerged as a promising therapeutic candidate for metabolic disorders. This guide provides a comprehensive comparison of its metabolic effects observed in various animal and in vitro models, supported by experimental data and detailed methodologies. The primary mechanism of this compound revolves around the inhibition of mitochondrial fatty acid oxidation (FAO), which triggers a metabolic shift towards glucose oxidation, thereby improving insulin (B600854) sensitivity and protecting against lipotoxicity.

In Vivo Animal Model: Diet-Induced Obese (DIO) Mice

The most prominent in vivo studies investigating the metabolic effects of this compound have utilized the diet-induced obese (DIO) mouse model, a well-established preclinical model that mimics human obesity and insulin resistance.

Summary of Metabolic Effects in DIO Mice
ParameterVehicle (High-Fat Diet)This compound (100 mg/kg)Percentage Changep-valueReference
Body Weight Gain IncreaseSignificantly LowerSlower weight gain< 0.05[1]
Glucose Tolerance ImpairedSignificantly Improved-< 0.0001[2]
Insulin Sensitivity ReducedSignificantly Increased-< 0.01[2]
Fatty Acid Oxidation NormalInhibited--[3][4]
Glucose Utilization ReducedImproved--[3][4]
Experimental Protocol: Diet-Induced Obese Mouse Study
  • Animal Model: Male C57BL/6J mice.[2]

  • Induction of Obesity: Mice were fed a high-fat diet (HFD) for 8 weeks to induce obesity and insulin resistance.[1][5]

  • Treatment: Following the induction phase, mice were continued on the HFD and administered either vehicle or this compound (100 mg/kg body weight) orally, twice a week for 5 weeks.[1]

  • Key Assessments:

    • Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load from the blood.

    • Insulin Tolerance Test (ITT): To measure the whole-body insulin sensitivity.

    • Metabolic Cage Analysis: To determine fatty acid and glucose oxidation rates.

    • Body Weight and Composition: Monitored throughout the study.

In Vitro Models: Pancreatic β-Cells and Skeletal Myotubes

To dissect the cellular mechanisms of this compound, researchers have employed in vitro models of pancreatic β-islet cells (INS-1) and skeletal muscle cells (C2C12 myotubes). These models allow for the investigation of this compound's direct effects on insulin secretion and insulin signaling in key metabolic tissues.

Summary of Metabolic Effects in In Vitro Models
Cell LineConditionParameterEffect of this compoundReference
INS-1 (Pancreatic β-islet cells) Lipotoxicity (induced by palmitate)Insulin SecretionImproved[3][4]
Fatty Acid OxidationInhibited[3][4]
Glucose OxidationIncreased[3][4]
Mitochondrial Reactive Oxygen Species (ROS)Lowered[3][4]
C2C12 (Skeletal Myotubes) Lipotoxicity (induced by palmitate)Insulin Responsiveness (Akt phosphorylation)Improved[3][4]
Fatty Acid OxidationInhibited[3][4]
Glucose OxidationIncreased[3][4]
Experimental Protocol: In Vitro Studies
  • Cell Lines:

    • INS-1 (832/13) pancreatic β-islet cells were used to model insulin secretion.[3][4]

    • C2C12 myotubes were used as a model for skeletal muscle insulin sensitivity.[3][4]

  • Induction of Lipotoxicity: Cells were treated with palmitate to mimic the lipotoxic conditions observed in obesity and type 2 diabetes.[3][4]

  • Treatment: Cells were co-treated with this compound to assess its protective effects against palmitate-induced dysfunction.[3][4]

  • Key Assessments:

    • Fatty Acid Oxidation Assay: Measured the rate of [¹⁴C]-palmitate oxidation.

    • Glucose Oxidation Assay: Measured the rate of [¹⁴C]-glucose oxidation.

    • Insulin Secretion Assay (INS-1 cells): Quantified glucose-stimulated insulin secretion (GSIS).

    • Western Blotting (C2C12 myotubes): Assessed the phosphorylation of key insulin signaling proteins, such as Akt.

    • Mitochondrial ROS Measurement: Utilized fluorescent probes to quantify reactive oxygen species production.

Signaling Pathway and Experimental Workflow

The metabolic benefits of this compound are primarily attributed to its ability to inhibit fatty acid oxidation within the mitochondria. This action leads to a cascade of downstream effects that collectively improve metabolic health.

AvocatinB_Metabolic_Effects cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects cluster_Systemic_Effects Systemic Effects (In Vivo) AvoB This compound FAO Fatty Acid Oxidation (FAO) AvoB->FAO Inhibits GO Glucose Oxidation FAO->GO Shifts metabolism towards ROS Mitochondrial ROS FAO->ROS Reduces incomplete oxidation Insulin_Sensitivity Improved Insulin Sensitivity (Skeletal Muscle) GO->Insulin_Sensitivity Leads to Insulin_Secretion Improved Insulin Secretion (Pancreatic β-cells) GO->Insulin_Secretion Enhances ROS->Insulin_Sensitivity Protects from damage ROS->Insulin_Secretion Protects from damage Glucose_Tolerance Improved Glucose Tolerance Insulin_Sensitivity->Glucose_Tolerance Insulin_Secretion->Glucose_Tolerance Weight_Gain Reduced Weight Gain Glucose_Tolerance->Weight_Gain

Caption: this compound's mechanism of action.

The diagram above illustrates the proposed signaling pathway of this compound. By inhibiting fatty acid oxidation in the mitochondria, this compound promotes a shift to glucose oxidation. This reduces the production of harmful reactive oxygen species (ROS) that can result from incomplete fatty acid oxidation. These cellular changes lead to improved insulin sensitivity in skeletal muscle and enhanced insulin secretion from pancreatic β-cells. Systemically, these effects translate to better glucose tolerance and reduced weight gain in animal models of diet-induced obesity.

Experimental_Workflow cluster_InVivo In Vivo Model: Diet-Induced Obese Mice cluster_InVitro In Vitro Models: C2C12 & INS-1 Cells HFD High-Fat Diet (8 weeks) Treatment This compound / Vehicle Treatment (5 weeks) HFD->Treatment Metabolic_Tests Metabolic Phenotyping (GTT, ITT, etc.) Treatment->Metabolic_Tests Data_Analysis_Vivo Data Analysis Metabolic_Tests->Data_Analysis_Vivo Cell_Culture Cell Culture & Differentiation Lipotoxicity Palmitate-Induced Lipotoxicity Cell_Culture->Lipotoxicity AvoB_Treatment This compound Treatment Lipotoxicity->AvoB_Treatment Biochemical_Assays Biochemical Assays (FAO, GO, Western Blot) AvoB_Treatment->Biochemical_Assays Data_Analysis_Vitro Data Analysis Biochemical_Assays->Data_Analysis_Vitro

Caption: Experimental workflow for this compound studies.

This workflow outlines the key stages in both the in vivo and in vitro studies of this compound. The in vivo arm focuses on inducing a disease state in an animal model and then assessing the therapeutic potential of this compound through various metabolic tests. The in vitro arm delves into the cellular mechanisms by recreating a disease-like state in cultured cells and then measuring the direct effects of this compound on cellular metabolism and signaling.

Conclusion

The available preclinical data strongly suggest that this compound is a potent inhibitor of fatty acid oxidation with significant therapeutic potential for metabolic diseases such as obesity and type 2 diabetes. Its ability to improve glucose homeostasis and insulin sensitivity in both in vivo and in vitro models warrants further investigation, including more extensive clinical trials to establish its efficacy and safety in human populations. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon and further explore the metabolic benefits of this unique avocado-derived compound.

References

Safety Operating Guide

Safe Disposal of Avocatin B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving Avocatin B, adherence to rigorous safety and disposal protocols is paramount to ensure personal safety, environmental protection, and regulatory compliance. This compound, a bioactive lipid derived from avocados, exhibits potent cytotoxic activity against cancer cells by targeting mitochondrial function and inducing apoptosis.[1] Consequently, it must be handled and disposed of with the same level of caution as other antineoplastic or hazardous compounds. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated waste materials in a laboratory setting.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

  • Chemical-resistant nitrile gloves (double-gloving is recommended).

  • Safety glasses or goggles.

  • A flame-resistant laboratory coat.

  • Closed-toe shoes.

Engineering Controls: All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.[2]

Spill Management: A spill kit specifically for chemotherapeutic agents should be readily accessible.[3][4] In the event of a spill, the area should be immediately secured. Small liquid spills can be absorbed with inert materials (e.g., sand, earth, or sawdust), while solid spills should be carefully collected.[5] All cleanup materials must be disposed of as hazardous waste.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and compliance at every stage. The fundamental principle is to prevent the release of the bioactive compound into the environment.

Step 1: Waste Identification and Segregation

Proper identification and segregation of waste streams are the most critical steps to prevent accidental exposures and dangerous chemical reactions.[6] this compound waste should be categorized and segregated as follows:

  • Bulk this compound Waste: This category includes unused or expired pure this compound, concentrated stock solutions, and grossly contaminated materials. This waste is considered acutely hazardous.

  • Trace this compound Waste: This includes "empty" containers that held pure this compound, and disposable labware with minimal residual contamination (e.g., pipette tips, serological pipettes, and microfuge tubes).

  • Solvent Waste: this compound is soluble in organic solvents such as ethyl acetate, hexane, methanol, and ethanol (B145695).[1][7] Any solvent used to dissolve or rinse this compound must be collected as hazardous chemical waste.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated chemotherapy sharps container.[3][8]

Step 2: Waste Accumulation and Storage

All this compound waste must be accumulated and stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • Container Requirements:

    • All waste containers must be in good condition, free of leaks or cracks, and compatible with the waste they contain.[6][9]

    • Containers must be kept securely closed except when adding waste.[6]

    • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[6]

  • Segregation in Storage:

    • Do not mix this compound waste with other waste streams.[10]

    • Store containers of this compound waste in secondary containment to prevent spills.

Step 3: Treatment and Decontamination of Labware

  • Reusable Labware: Glassware and other reusable labware contaminated with this compound should be decontaminated by triple rinsing with a suitable organic solvent (e.g., ethanol or isopropanol). The first rinsate must be collected as hazardous waste.[6][11] Subsequent rinses may also need to be collected, depending on institutional policies. After rinsing, the labware can be washed with a standard laboratory detergent.

  • Empty Containers: "Empty" containers that held pure this compound should be triple rinsed with a compatible solvent. The rinsate must be collected as hazardous waste.[6][11] After triple rinsing and air drying, the defaced container may be disposed of as regular solid waste, in accordance with institutional guidelines.

Step 4: Final Disposal

Hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of this compound or its solutions down the drain or in the regular trash.[6][9]

III. Data Presentation: this compound Waste Stream Summary

Waste Stream CategoryDescriptionContainer TypeDisposal Pathway
Bulk this compound Waste Unused/expired solid this compound, concentrated solutions, spill cleanup materials.Labeled, sealed, and compatible hazardous waste container.EHS pickup for incineration.
Trace this compound Waste "Empty" vials, contaminated gloves, absorbent pads, and disposable labware with minimal residue.Labeled, sealed plastic bag within a hazardous waste container.EHS pickup for incineration.
Contaminated Solvents Organic solvents used to dissolve or rinse this compound.Labeled, sealed, and solvent-compatible hazardous waste container.EHS pickup for chemical waste processing.
Contaminated Sharps Needles, syringes, and blades used with this compound.Yellow, puncture-resistant chemotherapy sharps container.EHS pickup for incineration.

IV. Experimental Protocols

Protocol for Decontamination of this compound Contaminated Glassware:

  • Initial Rinse: Under a chemical fume hood, rinse the interior surfaces of the glassware with a small volume of a suitable organic solvent (e.g., 95% ethanol). Ensure the solvent comes into contact with all contaminated surfaces.

  • Collect Rinsate: Decant the solvent rinsate into a properly labeled hazardous waste container for contaminated solvents.

  • Repeat Rinsing: Repeat the rinsing process two more times, collecting the first rinsate as hazardous waste. Institutional policy may require the collection of all three rinsates.

  • Final Cleaning: After the solvent rinses, the glassware can be washed using standard laboratory procedures with soap and water.

V. Mandatory Visualization: this compound Disposal Workflow

G Figure 1. This compound Disposal Decision Workflow cluster_0 Figure 1. This compound Disposal Decision Workflow cluster_2 Figure 1. This compound Disposal Decision Workflow A Start: Generation of This compound Waste B Is the waste a sharp (needle, blade, etc.)? A->B C Is it bulk waste (pure compound, concentrated solution, spill debris)? B->C No F Dispose in designated chemotherapy sharps container. B->F Yes D Is it a liquid solvent waste? C->D No G Collect in a labeled hazardous waste container for bulk waste. C->G Yes E Is it an 'empty' container or trace contaminated disposable? D->E No H Collect in a labeled hazardous solvent waste container. D->H Yes I Place in a labeled hazardous waste container for trace waste. E->I Yes J Store all waste containers in a designated Satellite Accumulation Area (SAA). F->J G->J H->J I->J K Arrange for pickup by Environmental Health & Safety (EHS). J->K

Caption: Figure 1. This compound Disposal Decision Workflow.

References

Personal protective equipment for handling Avocatin B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Avocatin B in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Note that a formal Safety Data Sheet (SDS) for this compound is not publicly available; therefore, all procedures must be conducted after a thorough risk assessment and in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Hazard Assessment and Safety Profile

This compound is a mixture of polyhydroxylated fatty alcohols derived from avocados, with Avocadyne being a key potent component.[1][2] It is a potent inhibitor of fatty acid oxidation (FAO) and has demonstrated selective cytotoxic activity against acute myeloid leukemia (AML) cells.[1][3][4][5][6]

Early-stage human clinical studies have suggested a favorable safety profile for this compound.[1][4] Preclinical data in animal models indicated that avocado seed extracts containing acetogenins (B1209576) (the class of compounds this compound belongs to) are non-mutagenic.[7]

Quantitative Safety and Potency Data:

MetricValueContextSource
LD50 (Oral) >2000 mg/kgIn an animal model, classifying it in the lowest toxicity category of the Globally Harmonized System (GHS).[7]
IC50 3.10 ± 0.14 µMIn TEX leukemia cell line.[2]
IC50 11.53 ± 3.32 µMIn OCI-AML2 leukemia cell line.[2]
EC50 3.9 ± 2.5 µmol/LIn primary AML patient cells.[5]

Personal Protective Equipment (PPE)

While a specific PPE protocol for this compound is not detailed in the available literature, standard laboratory best practices for handling bioactive compounds of unknown long-term toxicity should be followed.

  • Gloves: Nitrile gloves are recommended to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood or appropriate respiratory protection should be used.

Operational and Handling Plan

This compound is typically provided as a solid for laboratory research use.[1] For experimental purposes, it is often dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO).[1]

Step-by-Step Handling Procedure:

  • Preparation: Conduct all handling of solid this compound within a chemical fume hood to minimize inhalation risk.

  • Weighing: Use weighing papers and dispose of them as solid chemical waste after use.

  • Dissolving: When preparing solutions, add the solvent (e.g., DMSO) to the solid this compound.

  • Cell Culture Treatment: When treating cells, add the this compound solution to the culture medium to achieve the desired final concentration.[1]

  • Incubation: Incubate the treated cells for the specified duration of the experiment (e.g., 72 hours for a cell viability assay).[1]

  • Post-Treatment Processing: After incubation, handle all cell culture media and consumables that have come into contact with this compound as chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical. The primary guidance is to consult with your institution's EHS department for specific protocols.[1]

General Disposal Guidelines:

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, weighing papers), and unused solid this compound in a dedicated, sealed container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and compatible liquid waste container.[1]

  • Labeling: Clearly label all waste containers with the full chemical name ("this compound"), the solvent and concentration (if in solution), and any known hazard warnings.[1]

Below is a diagram outlining the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated hazard_assessment 1. Hazard Assessment start->hazard_assessment consult_ehs Consult Institutional EHS Protocols hazard_assessment->consult_ehs hazardous_waste Follow Hazardous Chemical Waste Procedures consult_ehs->hazardous_waste Hazardous non_hazardous_waste Follow Non-Hazardous Waste Procedures consult_ehs->non_hazardous_waste Non-Hazardous collect_solid Collect Solid Waste in a Labeled, Sealed Container hazardous_waste->collect_solid collect_liquid Collect Liquid Waste in a Labeled, Sealed Container hazardous_waste->collect_liquid dispose Arrange for EHS Waste Pickup collect_solid->dispose collect_liquid->dispose

Disposal workflow for this compound waste.

Experimental Protocol Example: Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on leukemia cells.[1]

  • Cell Seeding: Seed leukemic cell lines (e.g., TEX, OCI-AML2) at a density of 1.25 x 10⁵ to 1.5 x 10⁵ cells/mL in the appropriate culture medium.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO). Include a vehicle control using only DMSO.

  • Incubation: Incubate the cells for 72 hours.

  • Staining: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and resuspend them in PBS containing 50 µg/mL of 7-aminoactinomycin D (7-AAD).

  • Analysis: Analyze cell viability using flow cytometry.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the inhibition of mitochondrial fatty acid oxidation (FAO).[1] This disruption of a key metabolic pathway is what leads to apoptosis in cancer cells.[1]

G FattyAcids Fatty Acids Mitochondrion Mitochondrion FattyAcids->Mitochondrion FAO_Pathway Fatty Acid Oxidation (FAO) Pathway Mitochondrion->FAO_Pathway Energy Energy Production (ATP) FAO_Pathway->Energy Apoptosis Apoptosis in Cancer Cells FAO_Pathway->Apoptosis Disruption leads to AvocatinB This compound AvocatinB->FAO_Pathway Inhibits

Inhibitory action of this compound on the FAO pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.